(2-Sec-butoxybenzyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-butan-2-yloxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-9(2)13-11-7-5-4-6-10(11)8-12/h4-7,9H,3,8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKNZQJAMBTBKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629306 | |
| Record name | 1-{2-[(Butan-2-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042628-16-9 | |
| Record name | 1-{2-[(Butan-2-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Sec-butoxybenzyl)amine synthesis protocol
An In-depth Technical Guide to the Synthesis of (2-Sec-butoxybenzyl)amine
Authored by a Senior Application Scientist
This document provides a detailed, scientifically-grounded protocol for the synthesis of this compound, a valuable benzylamine derivative for research and development in pharmaceuticals and specialty chemicals. The synthetic strategy is centered on a robust and widely utilized transformation: the reductive amination of a key aldehyde intermediate. This guide elucidates the synthesis of this precursor via Williamson ether synthesis, followed by a comprehensive methodology for its conversion to the target amine. The protocols are designed to be self-validating, with explanations for critical experimental choices, purification strategies, and analytical characterization.
Strategic Overview: A Two-Stage Synthetic Approach
The synthesis of this compound is most logically approached via a two-stage process. This strategy ensures high yields and purity by utilizing well-understood, high-fidelity reactions.
-
Stage 1: Precursor Synthesis. Preparation of 2-sec-butoxybenzaldehyde from commercially available 2-hydroxybenzaldehyde (salicylaldehyde) and 2-bromobutane. This classic Williamson ether synthesis establishes the required sec-butoxy ether linkage.
-
Stage 2: Reductive Amination. Conversion of the aldehyde precursor to the target primary amine, this compound, using an ammonia source and a selective reducing agent.
The overall workflow is designed for efficiency and scalability, moving from inexpensive starting materials to the final, value-added product.
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Synthesis of 2-sec-Butoxybenzaldehyde
The foundational step is the formation of the ether linkage. The Williamson ether synthesis is the method of choice due to its reliability and high yields. The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion of 2-hydroxybenzaldehyde, generated in situ by a base, acts as a nucleophile to displace the bromide from 2-bromobutane.[1]
Caption: Williamson ether synthesis of the aldehyde precursor.
Rationale for Experimental Choices
-
Base: Potassium carbonate (K₂CO₃) is an effective and economical base, sufficiently strong to deprotonate the phenolic hydroxyl group without causing unwanted side reactions.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal as it readily dissolves the phenoxide salt and promotes the Sₙ2 reaction kinetics.
-
Temperature: Moderate heating accelerates the reaction rate to ensure completion within a reasonable timeframe (typically several hours).
Detailed Experimental Protocol
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq.), potassium carbonate (1.5 eq.), and DMF to create a stirrable suspension.
-
Add 2-bromobutane (1.1 eq.) to the mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude oil by vacuum distillation or silica gel chromatography to obtain 2-sec-butoxybenzaldehyde as a liquid.[2]
Physicochemical Data for 2-sec-Butoxybenzaldehyde
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [2][3] |
| Molecular Weight | 178.23 g/mol | [2] |
| Appearance | Liquid | [2] |
| CAS Number | 22921-59-1 | [2] |
Stage 2: Synthesis of this compound via Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and high functional group tolerance.[4] The process involves the reaction of the aldehyde with an ammonia source to form an imine intermediate, which is then reduced in situ to the target primary amine.
Caption: Reductive amination of 2-sec-butoxybenzaldehyde.
Rationale for Experimental Choices
-
Ammonia Source: Ammonium acetate (NH₄OAc) serves as a convenient, solid source of ammonia in situ. The acetate counter-ion can also act as a mild acid catalyst to promote imine formation.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a highly selective and mild reducing agent.[5][6] It readily reduces the protonated imine intermediate but is slow to react with the starting aldehyde, thus minimizing the formation of the corresponding alcohol byproduct.[7] Its compatibility with a range of solvents and tolerance for moisture make it superior to harsher reagents like sodium borohydride for this one-pot transformation.[5][7]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for STAB-mediated reductive aminations, as they are non-protic and effectively solubilize the reactants and intermediates.[6]
Detailed Experimental Protocol
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-sec-butoxybenzaldehyde (1.0 eq.) and ammonium acetate (5-10 eq.) in anhydrous DCM or DCE.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirring suspension. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase with DCM (3x).
-
Combine the organic layers. To purify, wash the combined organic layers with 1M HCl. This will protonate the basic amine product, pulling it into the aqueous layer and leaving non-basic impurities behind in the organic phase.
-
Separate the layers and collect the acidic aqueous phase.
-
Cool the aqueous layer in an ice bath and basify by the slow addition of 4M NaOH until the pH is >12.
-
Extract the now-basic aqueous layer with fresh DCM (3x).
-
Combine these final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound, likely as an oil.
Characterization of this compound
The final product should be characterized using standard analytical techniques to confirm its identity and purity. While specific experimental data is not available in the surveyed literature, the following table outlines the expected spectroscopic characteristics based on analogous structures.[8][9]
| Analysis Type | Expected Characteristics |
| ¹H NMR | Signals corresponding to aromatic protons (4H), the benzylic CH₂ protons (~3.8 ppm), the sec-butoxy CH proton, and the aliphatic protons of the butyl group. A broad singlet for the NH₂ protons will also be present. |
| ¹³C NMR | Signals for the aromatic carbons (one of which is oxygen-substituted), the benzylic CH₂ carbon (~45 ppm), and the four distinct carbons of the sec-butoxy group. |
| IR Spectroscopy | Characteristic N-H stretching bands (two bands for a primary amine) around 3300-3400 cm⁻¹, C-H stretching bands, and C-O stretching for the ether linkage. |
| Mass Spec. (ESI+) | Expected [M+H]⁺ corresponding to the molecular formula C₁₁H₁₇NO. |
Safety and Handling
-
2-Bromobutane: Is a flammable liquid and an alkylating agent. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DMF: Is a combustible liquid and can be absorbed through the skin. Use in a fume hood.
-
Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas. Handle in a dry environment and quench carefully.
-
DCM/DCE: Are volatile chlorinated solvents. All operations should be conducted within a certified chemical fume hood.
References
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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MDPI. (n.d.). 2-Hydroxy-3-(4-oxy(2,2,6,6-tetramethylpiperidin-1-oxyl)butoxy)benzaldehyde. Retrieved from [Link]
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Wikipedia. (n.d.). sec-Butylamine. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
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Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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MDPI. (n.d.). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. Retrieved from [Link]
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PubChem. (n.d.). 2-Butoxyethylamine. Retrieved from [Link]
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PubChem. (n.d.). Sec-Butylamine. Retrieved from [Link]
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ResearchGate. (2025). Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]
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PMC - NIH. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of (2-Sec-butoxybenzyl)amine from 2-sec-butoxybenzaldehyde
Introduction
(2-Sec-butoxybenzyl)amine is a primary amine of significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a substituted benzylamine core, serves as a valuable scaffold for the synthesis of a wide range of biologically active molecules. The sec-butoxy group can enhance lipophilicity and modulate the pharmacokinetic properties of parent compounds, making it a desirable feature in the design of novel therapeutics. This guide provides a comprehensive, in-depth technical overview of a reliable synthetic route to this compound, commencing from the readily available precursor, 2-sec-butoxybenzaldehyde.
This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step synthetic protocol but also a detailed explanation of the underlying chemical principles and experimental considerations. The synthesis is presented in two main stages: the preparation of the key intermediate, 2-sec-butoxybenzaldehyde, via a Williamson ether synthesis, followed by its conversion to the target primary amine through reductive amination.
Synthetic Workflow Overview
The overall synthetic strategy for the preparation of this compound is a two-step process. The first step involves the synthesis of the precursor aldehyde, 2-sec-butoxybenzaldehyde, from salicylaldehyde and 2-bromobutane. The second, and core, step is the reductive amination of this aldehyde to the desired primary amine.
Part 1: Synthesis of the Precursor, 2-sec-butoxybenzaldehyde
The initial step in our synthetic route is the preparation of 2-sec-butoxybenzaldehyde. This is efficiently achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2] In this reaction, the phenolic hydroxyl group of salicylaldehyde is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-bromobutane in an SN2 reaction.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Salicylaldehyde
-
2-Bromobutane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone (200 mL).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add 2-bromobutane (1.2 eq.) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-sec-butoxybenzaldehyde.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Moles (mol) | Mass (g) or Volume (mL) |
| Salicylaldehyde | 122.12 | 1.0 | 0.1 | 12.21 g |
| 2-Bromobutane | 137.02 | 1.2 | 0.12 | 16.44 g (approx. 13.5 mL) |
| Potassium Carbonate | 138.21 | 1.5 | 0.15 | 20.73 g |
| 2-sec-butoxybenzaldehyde | 178.23 | - | - | Theoretical Yield: 17.82 g |
Characterization of 2-sec-butoxybenzaldehyde
The successful synthesis of 2-sec-butoxybenzaldehyde can be confirmed through standard spectroscopic techniques.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
-
δ 10.5 (s, 1H, CHO)
-
δ 7.8 (dd, J=7.5, 1.5 Hz, 1H, Ar-H)
-
δ 7.5 (ddd, J=8.0, 7.5, 1.5 Hz, 1H, Ar-H)
-
δ 7.0 (t, J=7.5 Hz, 1H, Ar-H)
-
δ 6.9 (d, J=8.0 Hz, 1H, Ar-H)
-
δ 4.4 (sextet, J=6.0 Hz, 1H, O-CH)
-
δ 1.7 (m, 2H, CH₂)
-
δ 1.3 (d, J=6.0 Hz, 3H, CH₃)
-
δ 1.0 (t, J=7.5 Hz, 3H, CH₃)
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
-
δ 190.0 (C=O)
-
δ 161.0 (C-O)
-
δ 135.5 (Ar-CH)
-
δ 128.5 (Ar-C)
-
δ 128.0 (Ar-CH)
-
δ 121.0 (Ar-CH)
-
δ 112.5 (Ar-CH)
-
δ 77.0 (O-CH)
-
δ 29.0 (CH₂)
-
δ 19.0 (CH₃)
-
δ 9.5 (CH₃)
Predicted IR Spectrum (liquid film, cm⁻¹):
-
2965 (C-H stretch, alkyl)
-
2875 (C-H stretch, alkyl)
-
2770 (C-H stretch, aldehyde)
-
1685 (C=O stretch, aldehyde)
-
1600, 1485, 1450 (C=C stretch, aromatic)
-
1240 (C-O stretch, ether)
Part 2: Reductive Amination to this compound
The core of this synthesis is the conversion of 2-sec-butoxybenzaldehyde to this compound via reductive amination. This one-pot reaction involves the initial formation of an imine intermediate by the reaction of the aldehyde with ammonia, followed by the in-situ reduction of the imine to the corresponding primary amine.[3][4] Sodium borohydride is a suitable and commonly used reducing agent for this transformation due to its selectivity and ease of handling.[5][6]
Mechanism of Reductive Amination
The reaction proceeds in two key stages:
-
Imine Formation: The nitrogen atom of ammonia, being nucleophilic, attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a series of proton transfers and the elimination of a water molecule to form an imine intermediate.
-
Reduction: The imine is then reduced by a hydride source, in this case, sodium borohydride. The hydride attacks the electrophilic carbon of the C=N double bond, and subsequent workup yields the primary amine.
Experimental Protocol: Reductive Amination
Materials:
-
2-sec-butoxybenzaldehyde
-
Ammonia solution (e.g., 28-30% in water)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-sec-butoxybenzaldehyde (1.0 eq.) in methanol (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia solution (e.g., 10 eq.).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours to ensure imine formation.
-
Cool the reaction mixture back to 0 °C.
-
Slowly and portion-wise, add sodium borohydride (1.5 eq.) to the stirred solution. Be cautious as hydrogen gas evolution may occur.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water (50 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Moles (mol) | Mass (g) or Volume (mL) |
| 2-sec-butoxybenzaldehyde | 178.23 | 1.0 | 0.05 | 8.91 g |
| Aqueous Ammonia (28%) | 17.03 (as NH₃) | ~10 | ~0.5 | ~30 mL |
| Sodium Borohydride | 37.83 | 1.5 | 0.075 | 2.84 g |
| This compound | 179.27 | - | - | Theoretical Yield: 8.96 g |
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
-
δ 7.2-7.0 (m, 2H, Ar-H)
-
δ 6.9-6.8 (m, 2H, Ar-H)
-
δ 4.3 (sextet, J=6.0 Hz, 1H, O-CH)
-
δ 3.8 (s, 2H, N-CH₂)
-
δ 1.7 (m, 2H, CH₂)
-
δ 1.6 (br s, 2H, NH₂)
-
δ 1.3 (d, J=6.0 Hz, 3H, CH₃)
-
δ 1.0 (t, J=7.5 Hz, 3H, CH₃)
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
-
δ 156.0 (C-O)
-
δ 130.0 (Ar-C)
-
δ 128.5 (Ar-CH)
-
δ 127.0 (Ar-CH)
-
δ 120.5 (Ar-CH)
-
δ 111.0 (Ar-CH)
-
δ 76.0 (O-CH)
-
δ 43.0 (N-CH₂)
-
δ 29.5 (CH₂)
-
δ 19.5 (CH₃)
-
δ 9.5 (CH₃)
Predicted IR Spectrum (liquid film, cm⁻¹):
-
3370, 3290 (N-H stretch, primary amine)[7]
-
3060, 3020 (C-H stretch, aromatic)
-
2960, 2870 (C-H stretch, alkyl)
-
1600, 1490, 1450 (C=C stretch, aromatic)
-
1580 (N-H bend, primary amine)
-
1235 (C-O stretch, ether)
-
1050 (C-N stretch)
Conclusion
This technical guide has detailed a robust and efficient two-step synthesis of this compound from readily available starting materials. The initial Williamson ether synthesis provides the key aldehyde intermediate, 2-sec-butoxybenzaldehyde, which is then converted to the target primary amine via a one-pot reductive amination. The provided experimental protocols and characterization data serve as a comprehensive resource for researchers in the field of organic and medicinal chemistry. The methodologies described are scalable and utilize common laboratory reagents and techniques, making this synthetic route accessible for a wide range of research applications.
References
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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Chem-Impex. (n.d.). 2-Sec-Butoxybenzaldehyde. Retrieved from [Link]
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Chem-Station Int. Ed. (2014). Borch Reductive Amination. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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PubChem. (n.d.). 4-Butoxybenzaldehyde. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). Retrieved from [Link]
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Spectroscopic Data for (2-Sec-butoxybenzyl)amine: A Comprehensive Technical Guide
Introduction
(2-Sec-butoxybenzyl)amine is a primary amine featuring a benzyl structure ortho-substituted with a sec-butoxy group. As a substituted phenethylamine derivative, it holds potential interest for researchers in medicinal chemistry and drug development, where precise structural elucidation is paramount for understanding its biological activity and for quality control. This technical guide provides a detailed analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations herein are grounded in fundamental spectroscopic principles and data from analogous molecular structures, offering a robust framework for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound offer a detailed map of its atomic connectivity and chemical environment.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm and are based on analyses of similar structures such as sec-butylbenzene and benzylamine.[1][2]
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-7 | ~7.20-7.30 | m | - | 4H |
| H-6 | ~6.85-6.95 | m | - | |
| H-5 | ~6.85-6.95 | m | - | |
| H-4 | ~7.20-7.30 | m | - | |
| H-3 | ~7.20-7.30 | m | - | |
| H-1' | ~4.30-4.40 | sextet | ~6.0 | 1H |
| H-2' (diastereotopic) | ~1.60-1.75 | m | - | 2H |
| H-3' | ~1.25-1.35 | d | ~6.0 | 3H |
| H-4' | ~0.90-1.00 | t | ~7.5 | 3H |
| -NH₂ | ~1.50 (broad) | s | - | 2H |
Causality Behind Predicted ¹H NMR Assignments:
-
Aromatic Protons (H-3 to H-6): The protons on the benzene ring are expected to appear in the aromatic region (δ 6.5-8.0 ppm). The electron-donating sec-butoxy group at the ortho position will cause a slight upfield shift of the aromatic protons compared to unsubstituted benzene. The ortho and para protons (H-3, H-5, and H-6) will be more shielded than the meta proton (H-4). Due to the complex coupling patterns in a substituted benzene ring, these protons are predicted to appear as a multiplet.
-
Benzylic Protons (H-7): The methylene protons adjacent to the aromatic ring and the amine group are expected to be deshielded and appear around 3.8-4.0 ppm.
-
Sec-butoxy Protons (H-1' to H-4'):
-
The methine proton (H-1') attached to the oxygen is the most deshielded of the aliphatic protons, appearing as a sextet due to coupling with the adjacent methyl and methylene groups.
-
The methylene protons (H-2') are diastereotopic due to the adjacent chiral center (C-1') and are expected to appear as a complex multiplet.
-
The methyl protons (H-3') will appear as a doublet due to coupling with the methine proton (H-1').
-
The terminal methyl protons (H-4') will appear as a triplet due to coupling with the adjacent methylene protons (H-2').
-
-
Amine Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.[3]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | ~135-140 |
| C-2 | ~155-160 |
| C-3 | ~110-115 |
| C-4 | ~128-132 |
| C-5 | ~120-125 |
| C-6 | ~125-130 |
| C-7 | ~45-50 |
| C-1' | ~75-80 |
| C-2' | ~28-32 |
| C-3' | ~18-22 |
| C-4' | ~8-12 |
Causality Behind Predicted ¹³C NMR Assignments:
-
Aromatic Carbons (C-1 to C-6): The aromatic carbons will appear in the region of δ 110-160 ppm. The carbon attached to the oxygen of the sec-butoxy group (C-2) will be the most deshielded due to the electronegativity of oxygen. The ipso-carbon (C-1) bearing the benzylamine moiety will also be significantly deshielded. The other aromatic carbons will have shifts influenced by the positions of the substituents.[4][5]
-
Benzylic Carbon (C-7): This carbon, attached to the aromatic ring and the nitrogen atom, is expected to resonate around δ 45-50 ppm.
-
Sec-butoxy Carbons (C-1' to C-4'):
-
The methine carbon (C-1') bonded to oxygen will be the most deshielded among the aliphatic carbons.
-
The remaining aliphatic carbons (C-2', C-3', C-4') will appear in the upfield region of the spectrum.[4]
-
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a clean 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Typical spectral width: 12-15 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 220-240 ppm.
-
Number of scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
NMR Experimental Workflow
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands for the amine, aromatic, and ether functionalities.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300-3500 | Medium, two bands |
| Aromatic C-H Stretch | 3000-3100 | Medium to weak |
| Aliphatic C-H Stretch | 2850-2960 | Strong |
| Aromatic C=C Stretch | 1600-1620 and 1450-1500 | Medium, multiple bands |
| N-H Bend (scissoring) | 1590-1650 | Medium |
| C-O Stretch (ether) | 1200-1250 | Strong |
| C-N Stretch | 1020-1250 | Medium |
| Aromatic C-H Out-of-Plane Bend (ortho-disubstituted) | 735-770 | Strong |
Causality Behind Predicted IR Assignments:
-
N-H Vibrations: As a primary amine, this compound is expected to show two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations.[6] A medium intensity N-H bending (scissoring) vibration is also anticipated.
-
C-H Vibrations: The spectrum will contain stretching vibrations for both aromatic and aliphatic C-H bonds. The aromatic C-H stretches appear above 3000 cm⁻¹, while the stronger aliphatic C-H stretches from the sec-butoxy group are found below 3000 cm⁻¹.
-
Aromatic C=C and C-H Bending: The presence of the benzene ring will give rise to characteristic C=C stretching bands in the 1450-1620 cm⁻¹ region. A strong out-of-plane C-H bending band between 735-770 cm⁻¹ is indicative of ortho-disubstitution.[7]
-
C-O and C-N Stretches: A strong absorption band corresponding to the C-O stretching of the aryl alkyl ether is expected in the 1200-1250 cm⁻¹ region. The C-N stretching vibration will likely appear in the 1020-1250 cm⁻¹ range.
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample like this compound.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
IR Experimental Workflow
Caption: Workflow for FTIR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum Data
The predicted electron ionization (EI) mass spectrum of this compound is expected to show the following key fragments:
| m/z | Predicted Ion Structure | Fragmentation Pathway |
| 193 | [C₁₂H₁₉NO]⁺• | Molecular Ion (M⁺•) |
| 136 | [C₈H₈O]⁺• | Loss of C₄H₉• (butyl radical) from the sec-butoxy group |
| 106 | [C₇H₈N]⁺ | Benzylic cleavage with loss of the sec-butoxy group |
| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of the benzyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 57 | [C₄H₉]⁺ | Sec-butyl cation |
Causality Behind Predicted Mass Spectrum Fragmentation:
-
Molecular Ion (m/z 193): The molecular ion peak is expected to be observed, although its intensity may vary.
-
Alpha-Cleavage: The most characteristic fragmentation for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), which would lead to the loss of the sec-butoxy-substituted phenyl ring, however, cleavage of the benzylic C-N bond is also common.[8][9][10]
-
Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen is a very favorable process, leading to a stable benzyl cation or a substituted iminium ion. The formation of the ion at m/z 106 is a result of the loss of the sec-butoxy group.
-
Tropylium Ion (m/z 91): The benzyl cation readily rearranges to the highly stable tropylium ion, which is often a prominent peak in the mass spectra of benzyl compounds.
-
Ether Fragmentation: Cleavage of the C-O bond in the ether linkage can also occur. Loss of a butyl radical (C₄H₉•) would result in a fragment at m/z 136.
-
Alkyl Fragmentation: The sec-butyl group can fragment to give a characteristic peak at m/z 57.
Experimental Protocol for GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing a volatile compound like this compound.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS System:
-
Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
GC Column: Use a standard nonpolar or moderately polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 300).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Analyze the fragmentation pattern to confirm the structure.
-
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with the underlying principles and experimental protocols, serves as a valuable resource for researchers involved in the synthesis, purification, and analysis of this compound. The provided workflows and data tables offer a practical framework for confirming the identity and purity of this compound in a laboratory setting.
References
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- IR Spectrum: Arom
- and Rh(ii)
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An In-depth Technical Guide to (2-Sec-butoxybenzyl)amine: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Sec-butoxybenzyl)amine is a primary amine featuring a benzyl core substituted with a sec-butoxy group at the ortho position. This unique structural arrangement, combining a reactive benzylic amine with a sterically demanding and electron-donating alkoxy group, imparts a distinct profile of chemical properties and reactivity. Understanding these characteristics is crucial for its application in organic synthesis, particularly as an intermediate in the development of novel pharmaceutical agents and other specialty chemicals. The interplay between the nucleophilic amine and the ortho-substituted aromatic ring governs its behavior in chemical transformations. This guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and spectroscopic signature of this compound, offering insights for its effective utilization in research and development.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₇NO | Based on the chemical structure. |
| Molecular Weight | 179.26 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Similar to other benzylamines and alkoxy-substituted aromatics.[1] |
| Odor | Amine-like, potentially fishy or ammoniacal | Characteristic of many primary amines.[2] |
| Boiling Point | Estimated > 200 °C | Higher than benzylamine (185 °C) due to increased molecular weight and the sec-butoxy group. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Limited solubility in water. | The hydrophobic benzyl and sec-butyl groups dominate, though the amine can form hydrogen bonds with water. |
| Basicity (pKa of conjugate acid) | Estimated 9.0 - 9.5 | Similar to benzylamine (pKa of conjugate acid ~9.3). The ortho-sec-butoxy group may slightly influence basicity due to electronic and steric effects. |
Spectroscopic Signature
The structural features of this compound can be confirmed using standard spectroscopic techniques.
Infrared (IR) Spectroscopy
-
N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.[3][4][5]
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the sec-butoxy and methylene groups will be observed just below 3000 cm⁻¹.
-
N-H Bending: A characteristic scissoring absorption for the -NH₂ group is expected between 1550 and 1650 cm⁻¹.[3]
-
C-N Stretching: Aliphatic C-N stretching is typically found in the 1000-1250 cm⁻¹ range.[3]
-
C-O Stretching: A strong absorption corresponding to the aryl alkyl ether C-O stretch is expected around 1200-1250 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
-NH₂ Protons: A broad singlet, typically in the range of 1.5-3.5 ppm, the chemical shift of which is dependent on concentration and solvent.[6] This signal will disappear upon D₂O exchange.[3][5][6]
-
Aromatic Protons: Four protons on the benzene ring, appearing as a complex multiplet pattern in the aromatic region (~6.8-7.3 ppm).
-
Benzylic Protons (-CH₂-NH₂): A singlet around 3.8-4.0 ppm.
-
sec-Butoxy Protons:
-
A methine proton (-O-CH-) appearing as a multiplet.
-
Two methylene protons (-CH₂-) appearing as a multiplet.
-
Two methyl groups (-CH₃), likely appearing as a triplet and a doublet.
-
-
¹³C NMR:
-
Aromatic Carbons: Six distinct signals in the aromatic region (~110-160 ppm). The carbon bearing the sec-butoxy group will be significantly downfield.
-
Benzylic Carbon (-CH₂-NH₂): A signal around 45-50 ppm.
-
sec-Butoxy Carbons: Four distinct signals for the methine, methylene, and two methyl carbons, typically in the range of 10-75 ppm.
-
Mass Spectrometry
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 179.
-
Fragmentation: A prominent peak would be expected from the loss of the sec-butyl group or the entire sec-butoxy group. Another key fragmentation pathway would be the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the formation of a stable iminium cation. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the predicted molecular weight of 179.[4]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by the primary amine functionality, the aromatic ring, and the influence of the ortho-sec-butoxy substituent.
Reactions at the Amino Group
The lone pair of electrons on the nitrogen atom makes the amino group both basic and nucleophilic.
-
Salt Formation: As a base, it readily reacts with acids to form the corresponding ammonium salts.[7] This property is often utilized for purification or to improve water solubility.
-
N-Alkylation: The primary amine can be alkylated with alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium salts.[8][9][10][11] The steric hindrance from the ortho-sec-butoxy group may slow the rate of subsequent alkylations, potentially allowing for better control over mono-alkylation compared to unhindered benzylamines.
-
N-Acylation: this compound will react readily with acid chlorides or anhydrides in the presence of a base to form stable amide derivatives.[1][9][12] This is a common strategy for protecting the amine group or for synthesizing more complex molecules.
-
Reaction with Aldehydes and Ketones: It can undergo condensation with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines via reductive amination.[9][10]
Reactions on the Aromatic Ring
The sec-butoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution due to the electron-donating resonance effect of the oxygen atom. The aminomethyl group is also an ortho-, para-director, but it is typically protonated under the acidic conditions of many electrophilic aromatic substitution reactions, becoming a deactivating, meta-directing ammonium group. The interplay of these two groups will dictate the regioselectivity of such reactions.
-
Nitration: Nitration of the aromatic ring is expected to occur primarily at the positions ortho and para to the sec-butoxy group.[7] The directing effect of the powerful activating sec-butoxy group will likely dominate.
-
Halogenation: Similar to nitration, halogenation will be directed by the sec-butoxy group.
-
Friedel-Crafts Reactions: The amine group is generally incompatible with Friedel-Crafts reactions as it coordinates with the Lewis acid catalyst. Protection of the amine, for example as an amide, would be necessary before attempting these transformations.
Influence of the Sec-Butoxy Group
The sec-butoxy group is a bulky substituent.[13] This steric hindrance can influence the reactivity of the adjacent benzylic amine. For instance, it may slow down reactions involving the amine group, which could be advantageous in controlling selectivity. It also influences the conformational preferences of the molecule, which can be a significant factor in its interaction with biological targets in drug development.
Proposed Synthesis
A plausible synthetic route to this compound would likely start from a commercially available ortho-substituted phenol.
Sources
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An In-depth Technical Guide to (2-Sec-butoxybenzyl)amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified research professionals. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a trained chemist.
Executive Summary
(2-Sec-butoxybenzyl)amine is a primary benzylamine derivative characterized by a sec-butoxy group at the ortho position of the benzene ring. As of the latest review, a specific CAS Registry Number has not been assigned to this compound, suggesting its status as a novel or specialized chemical entity. This guide provides a comprehensive technical overview, including a proposed, scientifically-grounded synthetic pathway, detailed analytical characterization protocols, and an expert analysis of its potential applications in medicinal chemistry and drug development. The methodologies described are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility for researchers exploring this and related molecules.
Introduction and Scientific Context
Benzylamine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of alkoxy substituents on the aromatic ring profoundly modulates the molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding interactions. The specific placement of a sterically hindered sec-butoxy group at the ortho position, as in this compound, is anticipated to introduce unique conformational constraints and metabolic profiles.
While a dedicated CAS number for this compound is not publicly available, its structural analogues, such as 2-methoxybenzylamine (CAS 6850-57-3), are well-documented.[1][2][3][4] The synthesis and properties of various 2,6-disubstituted benzylamine derivatives have been explored as inhibitors of copper amine oxidases, highlighting the therapeutic potential of this compound class.[5] This guide will, therefore, leverage established chemical principles and data from analogous structures to provide a robust framework for the synthesis and evaluation of the title compound.
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached via a two-step sequence starting from the commercially available precursor, 2-hydroxybenzonitrile. This pathway involves an initial etherification followed by the reduction of the nitrile group.
Step 1: Williamson Ether Synthesis to form 2-(sec-butoxy)benzonitrile
The first step is the O-alkylation of 2-hydroxybenzonitrile with a suitable sec-butyl electrophile, a classic Williamson ether synthesis.[6][7][8]
-
Causality of Experimental Choices:
-
Starting Material: 2-hydroxybenzonitrile is chosen for its commercial availability and the nitrile group's stability under basic etherification conditions, which can then be readily converted to the required aminomethyl group.
-
Alkylating Agent: 2-Bromobutane is a suitable source of the sec-butyl group. While secondary halides can be prone to elimination reactions, the use of a polar aprotic solvent and a moderately strong base at controlled temperatures favors the desired SN2 substitution pathway.[6][8]
-
Base and Solvent: Potassium carbonate (K2CO3) is a convenient and effective base for deprotonating the phenolic hydroxyl group.[9] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction, as it effectively solvates the potassium cation without solvating the phenoxide nucleophile, thereby enhancing its reactivity.
-
Detailed Protocol:
-
To a stirred solution of 2-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Add 2-bromobutane (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(sec-butoxy)benzonitrile.
Step 2: Reduction of Nitrile to Primary Amine
The second step involves the reduction of the nitrile functionality to the primary benzylamine. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent well-suited for this transformation.[10][11][12][13]
-
Causality of Experimental Choices:
-
Reducing Agent: LiAlH4 is a potent hydride donor capable of reducing nitriles to primary amines.[10][12] Unlike milder reagents like sodium borohydride, which are generally ineffective for nitrile reduction, LiAlH4 ensures a complete conversion.[13]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent as it is inert to LiAlH4 and effectively solubilizes the intermediate species.
-
Workup: A careful aqueous workup is critical to quench the excess LiAlH4 and hydrolyze the aluminum-amine complexes to liberate the final product.
-
Detailed Protocol:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-(sec-butoxy)benzonitrile (1.0 eq) in anhydrous THF to the LiAlH4 suspension dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield this compound, which can be further purified by distillation or chromatography if necessary.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Analytical Characterization and Quality Control
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected data from standard analytical techniques, based on the known spectral properties of structural analogues like 2-methoxybenzylamine.[1][2][3][14]
| Analytical Technique | Parameter | Expected Result for this compound |
| ¹H NMR | Chemical Shift (δ) | ~ 7.2-6.8 ppm (m, 4H, Ar-H); ~ 4.3 ppm (sextet, 1H, -O-CH-); ~ 3.8 ppm (s, 2H, -CH₂-NH₂); ~ 1.6 ppm (m, 2H, -CH-CH₂-); ~ 1.5 ppm (s, 2H, -NH₂); ~ 1.2 ppm (d, 3H, -CH-CH₃); ~ 0.9 ppm (t, 3H, -CH₂-CH₃) |
| ¹³C NMR | Chemical Shift (δ) | ~ 156 ppm (Ar-C-O); ~ 130-120 ppm (Ar-C); ~ 75 ppm (-O-CH-); ~ 45 ppm (-CH₂-NH₂); ~ 29 ppm (-CH-CH₂-); ~ 19 ppm (-CH-CH₃); ~ 10 ppm (-CH₂-CH₃) |
| Mass Spec (ESI+) | m/z | [M+H]⁺ = 180.1383 |
| FT-IR | Wavenumber (cm⁻¹) | 3300-3400 (N-H stretch); 2850-3000 (C-H stretch); 1580-1600 (C=C aromatic); 1250 (C-O stretch) |
| Purity (HPLC) | Peak Area | ≥ 95% |
Analytical Workflow Diagram
Caption: Self-validating workflow for product purification and analysis.
Reactivity, Potential Applications, and Future Directions
The this compound molecule possesses two key reactive centers: the nucleophilic primary amine and the aromatic ring, which can undergo electrophilic substitution.
-
Reactivity: The primary amine can readily participate in N-alkylation, acylation, and reductive amination reactions, making it a versatile building block for creating a library of derivatives. The ortho sec-butoxy group may exert a steric influence on these reactions and can direct electrophilic aromatic substitution to the para position.
-
Potential Applications in Drug Development:
-
GPCR Ligands: The benzylamine scaffold is common in ligands for G-protein coupled receptors. The specific alkoxy substitution pattern could be optimized to target specific receptor subtypes.
-
Enzyme Inhibition: As demonstrated by related structures, alkoxy-substituted benzylamines can act as inhibitors for enzymes like copper amine oxidases.[5] This suggests potential applications in inflammatory diseases or oncology.
-
Fragment-Based Drug Discovery (FBDD): This molecule can serve as a valuable fragment for screening against various biological targets. The sec-butoxy group provides a vector for growing the fragment into more complex and potent molecules.
-
Logical Relationship Diagram
Caption: Relationship between structure and potential applications.
Safety and Handling
As a novel compound, a full toxicological profile for this compound is not available. However, based on its structural class (aliphatic amines), it should be handled with care.
-
General Hazards: Assumed to be corrosive and may cause severe skin burns and eye damage, similar to other benzylamines.[2][4] It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential application of this compound. By leveraging established, reliable chemical transformations and analytical methods, researchers can confidently produce and validate this novel compound. Its unique structural features make it a compelling candidate for exploration in medicinal chemistry and drug discovery programs, offering new avenues for the development of targeted therapeutics.
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(2-Sec-butoxybenzyl)amine mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of (2-Sec-butoxybenzyl)amine
Executive Summary
This compound is a novel synthetic compound for which no pharmacological data has been publicly reported. As a substituted benzylamine, its structural features suggest potential activity as a modulator of monoaminergic systems, a common characteristic of many psychoactive compounds and pharmaceuticals.[1][2][3] This guide presents a putative mechanism of action for this compound based on structure-activity relationships of related molecules. More importantly, it outlines a comprehensive, multi-tiered experimental strategy designed to rigorously elucidate its true pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, providing a roadmap for the systematic investigation of novel psychoactive compounds.
Structural Analysis and Mechanistic Hypothesis
The structure of this compound consists of a benzylamine core with a sec-butoxy group substituted at the ortho (2) position of the phenyl ring. This specific arrangement of functional groups allows for several mechanistic hypotheses.
-
Monoamine Transporter Interaction: The benzylamine scaffold is a well-known pharmacophore that can interact with monoamine transporters, including those for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[4][5] The nature and position of the ring substituent can significantly influence potency and selectivity. The ortho-substituted sec-butoxy group may confer specificity for one or more of these transporters, potentially acting as a reuptake inhibitor or releasing agent.[4]
-
Receptor Agonism/Antagonism: Substituted phenethylamines and benzylamines are known to act as agonists or antagonists at various G-protein coupled receptors (GPCRs), particularly serotonin (e.g., 5-HT2A, 5-HT1A), adrenergic (e.g., α1, α2), and dopamine (e.g., D2, D3) receptors.[5][6][7] The sec-butoxy group could play a critical role in the binding affinity and functional activity at these receptors.
-
Other Potential Targets: Other plausible targets include trace amine-associated receptors (TAARs) and sigma receptors, which are known to be modulated by various psychoactive amines and are involved in a range of neurological processes.[6][8]
Putative Mechanism of Action: Based on its structural similarity to other psychoactive benzylamines, it is hypothesized that this compound is a modulator of the serotonin and/or norepinephrine systems. It may act as a selective norepinephrine reuptake inhibitor, a partial agonist at 5-HT2A receptors, or a combination thereof.
Experimental Workflow for Elucidation of Mechanism of Action
A systematic approach is required to test the proposed hypotheses and fully characterize the mechanism of action of this compound. The following experimental workflow is proposed.
Caption: A phased experimental workflow for elucidating the mechanism of action.
Phase 1: In Vitro Profiling
Objective: To determine the binding affinity of this compound for a broad range of CNS targets.
Protocol:
-
Target Panel Selection: A comprehensive panel of receptors and transporters should be selected, including but not limited to:
-
Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C
-
Dopamine Receptors: D1, D2, D3
-
Adrenergic Receptors: α1, α2, β1, β2
-
Monoamine Transporters: SERT, DAT, NET
-
Sigma Receptors: σ1, σ2
-
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant target of interest.
-
Competition Binding Assay:
-
Incubate the cell membranes with a specific radioligand for the target of interest.
-
Add increasing concentrations of this compound (e.g., from 10-10 to 10-5 M).
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the inhibitor constant (Ki) for each target using the Cheng-Prusoff equation.
Data Presentation:
| Target | Radioligand | Ki (nM) of this compound |
| SERT | [3H]Citalopram | >1000 |
| DAT | [3H]WIN 35,428 | 850 |
| NET | [3H]Nisoxetine | 50 |
| 5-HT2A | [3H]Ketanserin | 120 |
| α1-Adrenergic | [3H]Prazosin | 75 |
Table 1: Hypothetical binding affinity data for this compound.
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at high-affinity targets identified in the binding assays.
Protocol (Example: 5-HT2A Receptor - Calcium Mobilization Assay):
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye.
-
Assay Procedure:
-
Plate the cells in a microplate.
-
Add increasing concentrations of this compound.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
To determine antagonist activity, pre-incubate the cells with this compound before adding a known 5-HT2A agonist (e.g., serotonin).
-
-
Data Analysis: Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists).
Objective: To measure the inhibitory effect of this compound on monoamine transporter function.
Protocol (Example: Norepinephrine Uptake Assay):
-
Synaptosome Preparation: Prepare synaptosomes from rat brain tissue (e.g., cortex for NET).
-
Uptake Inhibition Assay:
-
Pre-incubate synaptosomes with increasing concentrations of this compound.
-
Add [3H]Norepinephrine and incubate for a short period.
-
Terminate the uptake by rapid filtration and washing.
-
Quantify the amount of [3H]Norepinephrine taken up by the synaptosomes.
-
-
Data Analysis: Calculate the IC50 for uptake inhibition.
Phase 2: In Vivo Characterization
Objective: To assess the physiological and behavioral effects of this compound in animal models.
Protocols:
-
Locomotor Activity: To assess stimulant or sedative effects.
-
Head-Twitch Response (in rodents): A behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects.[6]
-
Forced Swim Test: To evaluate potential antidepressant-like effects.
Objective: To measure the effect of this compound on extracellular neurotransmitter levels in specific brain regions.
Protocol:
-
Surgical Implantation: Surgically implant a microdialysis probe into a target brain region (e.g., prefrontal cortex) of an anesthetized rat.
-
Sample Collection: After recovery, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.
-
Drug Administration: Administer this compound systemically.
-
Neurotransmitter Analysis: Analyze the dialysate samples for levels of norepinephrine, dopamine, and serotonin using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Plot the change in neurotransmitter levels over time.
Synthesis of Findings and Proposed Signaling Pathway
Based on the hypothetical in vitro data, this compound demonstrates a primary activity as a potent norepinephrine reuptake inhibitor and a moderate antagonist at α1-adrenergic and 5-HT2A receptors.
Caption: Putative mechanism of this compound at a noradrenergic synapse.
The in vivo microdialysis results would be expected to show a significant increase in extracellular norepinephrine levels in the prefrontal cortex, consistent with NET inhibition. The behavioral studies might reveal increased locomotor activity at lower doses, with potential attenuation of some stimulant-related behaviors at higher doses due to α1-adrenergic antagonism.
Conclusion
While the precise mechanism of action of this compound remains to be determined, its chemical structure strongly suggests it is a modulator of monoaminergic systems. The proposed research program provides a rigorous and systematic framework for elucidating its pharmacological profile. The combination of in vitro binding and functional assays with in vivo behavioral and neurochemical studies will provide a comprehensive understanding of this novel compound's effects on the central nervous system. This multi-faceted approach ensures a self-validating system, where findings from one phase inform and are confirmed by the next, ultimately leading to a robust and reliable characterization of the molecule's mechanism of action.
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An In-depth Technical Guide to the Thermochemical Properties of (2-Sec-butoxybenzyl)amine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for determining the thermochemical properties of (2-Sec-butoxybenzyl)amine, a molecule of interest in medicinal chemistry and materials science. In the absence of established experimental data for this specific compound, this document outlines a multi-faceted approach leveraging both state-of-the-art computational chemistry techniques and established experimental protocols. By integrating predictive modeling with a robust plan for empirical validation, this guide offers a complete workflow for the thorough thermochemical characterization of novel compounds like this compound, ensuring the generation of high-quality, reliable data crucial for reaction modeling, safety assessments, and process optimization.
Introduction: The Significance of Thermochemical Data
This compound, with its unique combination of a flexible sec-butoxy group and a reactive benzylamine moiety, presents a compelling scaffold for the development of new chemical entities. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is paramount for several key aspects of its scientific and industrial application:
-
Reaction Energetics and Feasibility: Predicting the heat released or absorbed during chemical transformations is fundamental to understanding reaction mechanisms and predicting product distributions.
-
Process Safety and Hazard Analysis: Knowledge of a compound's energetic potential is critical for identifying and mitigating potential thermal hazards during synthesis, scale-up, and storage.
-
Physical Property Prediction: Thermochemical data can be used to estimate other important physical properties, including vapor pressure and solubility, which are vital for formulation and process design.
-
Computational Modeling and Simulation: Accurate thermochemical parameters are essential for the development and validation of computational models that can accelerate the discovery and optimization of new molecules.
Given the novelty of this compound, a systematic approach to determining its thermochemical properties is required. This guide details such an approach, combining predictive computational methods with established experimental techniques for a comprehensive characterization.
Strategic Overview: A Dual-Pronged Approach
The determination of the thermochemical properties of a novel compound like this compound necessitates a two-pronged strategy:
-
Computational Prediction: Leveraging the power of modern computational chemistry to generate reliable initial estimates of the key thermochemical parameters. This provides a foundational dataset and can guide experimental design.
-
Experimental Validation: Employing a suite of well-established experimental techniques to empirically measure the thermochemical properties, thereby validating and refining the computational predictions.
This integrated workflow ensures a high degree of confidence in the final thermochemical data.
Figure 1: A high-level overview of the integrated workflow for determining the thermochemical properties of this compound.
Part I: Computational Prediction of Thermochemical Properties
Computational chemistry offers a rapid and cost-effective means of obtaining high-quality estimates of thermochemical properties. For this compound, a multi-level computational approach is recommended.
Theoretical Framework: Density Functional Theory and High-Accuracy Composite Methods
Density Functional Theory (DFT) has emerged as a robust and efficient method for studying the electronic structure and properties of molecules.[1][2] Coupled with high-accuracy composite methods, such as the Gaussian-n (G3) theories, it is possible to predict thermochemical data with "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).[3][4][5]
The G3(MP2)//B3LYP method is a particularly suitable choice for a molecule of this size and complexity.[3][6] This method combines the strengths of DFT for geometry optimization (B3LYP) with higher-level corrections to the electronic energy, providing a balance between accuracy and computational cost.[3]
Enhancing Accuracy with Isodesmic Reactions
A key strategy to improve the accuracy of computational thermochemistry is the use of isodesmic reactions.[7][8][9][10] These are hypothetical reactions where the number and types of bonds on the reactant and product sides are conserved. This conservation of bonding environments leads to a significant cancellation of systematic errors in the quantum chemical calculations, resulting in more reliable reaction enthalpies.[7]
For this compound, a suitable isodesmic reaction would be:
This compound + Toluene + Butylamine → Benzylamine + 2-Butoxybenzene
By calculating the enthalpy of this reaction computationally and using known experimental enthalpies of formation for toluene, butylamine, benzylamine, and 2-butoxybenzene, the enthalpy of formation of this compound can be derived with high accuracy.
Figure 2: Workflow for calculating the enthalpy of formation of this compound using an isodesmic reaction.
Step-by-Step Computational Protocol
-
Geometry Optimization and Vibrational Frequency Calculation:
-
Perform a geometry optimization of this compound and all reference compounds in the isodesmic reaction using the B3LYP functional with a suitable basis set (e.g., 6-31G(d)).
-
Confirm that the optimized structures correspond to true minima on the potential energy surface by performing a vibrational frequency analysis (no imaginary frequencies).
-
The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
-
Single-Point Energy Calculations:
-
Perform higher-level single-point energy calculations on the B3LYP-optimized geometries using the G3(MP2) composite method.
-
-
Calculation of Enthalpy of Reaction:
-
Calculate the enthalpy of the isodesmic reaction at 298.15 K using the computed total enthalpies of the reactants and products.
-
-
Derivation of Enthalpy of Formation:
-
Rearrange the equation for the enthalpy of reaction to solve for the enthalpy of formation of this compound, using experimentally known values for the reference compounds.
-
Estimation of Other Thermochemical Properties
-
Heat Capacity (Cp): The vibrational frequencies obtained from the DFT calculations can be used to compute the ideal gas heat capacity as a function of temperature using standard statistical mechanics formulas.
-
Entropy (S): Similarly, the standard entropy can be calculated from the vibrational, rotational, and translational contributions derived from the optimized geometry and vibrational frequencies.
Group Contribution Methods: A Rapid Estimation Tool
For a quick, preliminary estimate of thermochemical properties, group contribution methods can be employed.[11][[“]][13][14][15] These methods approximate the properties of a molecule by summing the contributions of its constituent functional groups. While less accurate than ab initio calculations, they provide a valuable starting point.
Table 1: Predicted Thermochemical Properties of this compound (Illustrative)
| Property | Predicted Value | Method |
| Standard Enthalpy of Formation (gas, 298.15 K) | Value to be calculated | G3(MP2)//B3LYP with Isodesmic Reaction |
| Standard Molar Heat Capacity (gas, 298.15 K) | Value to be calculated | B3LYP/6-31G(d) Statistical Mechanics |
| Standard Molar Entropy (gas, 298.15 K) | Value to be calculated | B3LYP/6-31G(d) Statistical Mechanics |
Part II: Experimental Determination of Thermochemical Properties
Experimental validation is crucial to confirm and refine the computationally predicted thermochemical data. A suite of standard calorimetric and analytical techniques should be employed.
Synthesis and Purification
A prerequisite for accurate experimental measurements is the availability of a high-purity sample of this compound. The synthesis would likely involve the alkylation of 2-hydroxybenzylamine with a suitable sec-butyl halide, followed by purification via chromatography and characterization by NMR and mass spectrometry to confirm its identity and purity (>99%).
Combustion Calorimetry: Determining the Enthalpy of Formation
The standard enthalpy of formation of a liquid organic compound is typically determined from its heat of combustion, measured using a bomb calorimeter.[16][17]
Experimental Protocol:
-
A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel (the "bomb").
-
The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.
-
The bomb is immersed in a known quantity of water in a well-insulated calorimeter.
-
The sample is ignited electrically, and the temperature change of the water is measured with high precision.
-
The heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system.
-
The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law, taking into account the stoichiometry of the combustion reaction.
Differential Scanning Calorimetry (DSC): Measuring Heat Capacity and Phase Transitions
Differential Scanning Calorimetry (DSC) is a versatile technique for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpies of phase transitions.[18][19][20][21][22]
Experimental Protocol:
-
A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (heating and cooling cycles).
-
The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is directly proportional to the heat capacity of the sample.
-
Any phase transitions, such as melting or boiling, will appear as endothermic peaks in the DSC thermogram. The area under these peaks is proportional to the enthalpy of the transition.
Knudsen Effusion Method: Determining Vapor Pressure and Enthalpy of Vaporization
The Knudsen effusion method is a reliable technique for measuring the vapor pressure of low-volatility substances.[23][24][25][26][27]
Experimental Protocol:
-
A sample of this compound is placed in a small, thermostatted container (a Knudsen cell) with a tiny orifice.
-
The cell is placed in a high-vacuum chamber.
-
The rate of mass loss of the sample due to effusion of vapor through the orifice is measured as a function of temperature.
-
The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.
-
By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be determined from the Clausius-Clapeyron equation.
Data Integration and Refinement
The final stage of this workflow involves a critical comparison of the computationally predicted and experimentally determined thermochemical data. Discrepancies between the two datasets should be carefully analyzed to identify potential sources of error in either the computational model or the experimental measurements. This iterative process of prediction, measurement, and refinement leads to a highly reliable and self-consistent set of thermochemical properties for this compound.
Conclusion
This technical guide has outlined a comprehensive and robust strategy for the determination of the thermochemical properties of this compound. By synergistically combining the predictive power of high-level computational chemistry with the empirical certainty of established experimental techniques, researchers can obtain the accurate and reliable data necessary to advance the scientific understanding and potential applications of this and other novel chemical entities. This dual-pronged approach represents a best-practice methodology for the thermochemical characterization of new molecules in the fields of chemistry, materials science, and drug development.
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Methodological & Application
Introduction: The Significance of Chiral Amines in Synthesis
As a Senior Application Scientist, this guide provides a detailed exploration of the use of chiral benzylamine derivatives in modern organic synthesis. While the specific compound (2-sec-butoxybenzyl)amine is not extensively documented in scientific literature, the principles and protocols detailed herein are broadly applicable to a wide range of chiral benzylamines, which are foundational tools in stereoselective synthesis. This document will focus on the two primary applications of these valuable compounds: as resolving agents for racemic mixtures and as precursors for chiral auxiliaries in asymmetric synthesis.
Chiral amines are indispensable building blocks in the pharmaceutical and agrochemical industries, with a significant percentage of commercial drugs containing at least one stereogenic amine center.[1] The enantiomers of a chiral molecule can exhibit vastly different pharmacological activities, making the control of stereochemistry a critical aspect of drug design and synthesis.[1] Chiral benzylamines, a subset of this important class of compounds, serve as versatile tools for introducing chirality, either by separating enantiomers from a racemic mixture or by directing the formation of a new stereocenter in an asymmetric reaction.
This guide will provide both the theoretical underpinnings and practical, step-by-step protocols for leveraging chiral benzylamines to achieve high levels of enantiopurity in organic synthesis.
Part 1: Chiral Benzylamines as Resolving Agents for Racemic Acids
One of the most established and reliable methods for separating enantiomers is through the formation of diastereomeric salts.[2][3] This technique leverages the different physical properties of diastereomers, such as solubility, allowing for their separation by fractional crystallization. Chiral benzylamines are excellent resolving agents for racemic carboxylic acids due to their basicity, which facilitates the formation of stable salts.
Principle of Diastereomeric Salt Resolution
A racemic mixture of a carboxylic acid, (±)-R-COOH, is reacted with a single enantiomer of a chiral benzylamine, for instance, (R)-R'-NH2. This acid-base reaction results in the formation of a mixture of two diastereomeric salts: ((R)-R-COO⁻ • (R)-R'-NH3⁺) and ((S)-R-COO⁻ • (R)-R'-NH3⁺).[3] Since these salts are diastereomers, they possess different solubilities in a given solvent system. With careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize from the solution, allowing for its separation by filtration. The enantiomerically pure carboxylic acid can then be recovered from the separated salt by treatment with a strong acid, and the chiral benzylamine can often be recovered for reuse.
Workflow for Chiral Resolution
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Protocol: Resolution of Racemic Ibuprofen using (R)-α-Methylbenzylamine
This protocol provides a representative example of resolving a racemic carboxylic acid. The principles can be adapted for other acids and chiral benzylamines.
Materials:
-
Racemic Ibuprofen
-
(R)-α-Methylbenzylamine
-
Methanol
-
Diethyl ether
-
2 M Hydrochloric acid
-
2 M Sodium hydroxide
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
pH paper or meter
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of methanol.
-
In a separate beaker, dissolve an equimolar amount of (R)-α-methylbenzylamine in 20 mL of methanol.
-
Slowly add the amine solution to the stirred ibuprofen solution.
-
Gently heat the mixture to 50-60 °C to ensure complete dissolution and salt formation.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.
-
For optimal crystallization, the flask can be placed in an ice bath for 1-2 hours after it has reached room temperature.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystallized salt by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at a low temperature.
-
-
Recovery of the Enantiomerically Enriched Acid:
-
Dissolve the dried diastereomeric salt in a minimal amount of warm water.
-
Acidify the solution to a pH of ~1-2 by the dropwise addition of 2 M HCl. A white precipitate of the enantiomerically enriched ibuprofen should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
-
Recovery of the Chiral Amine:
-
To the filtrate from the previous step, add 2 M NaOH until the solution is strongly basic (pH ~12-14).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to recover the (R)-α-methylbenzylamine.
-
-
Analysis:
-
Determine the optical purity of the recovered ibuprofen using chiral HPLC or by measuring its specific rotation and comparing it to the literature value.
-
Part 2: Chiral Benzylamines in Asymmetric Synthesis
Beyond resolution, chiral benzylamines are pivotal in asymmetric synthesis, where they are often used as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary is removed, yielding an enantiomerically enriched product.
Mechanism of a Chiral Auxiliary
The chiral auxiliary functions by creating a sterically hindered environment around the reactive center of the substrate. When a reagent approaches, one face of the molecule is effectively blocked by the bulky auxiliary, forcing the reagent to attack from the less hindered face. This results in the preferential formation of one diastereomer of the product. Subsequent cleavage of the auxiliary yields the desired enantiomer.
Caption: General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis.
Protocol: Asymmetric Alkylation using a Chiral Oxazolidinone Auxiliary
Chiral oxazolidinones, famously developed by Evans, can be synthesized from amino alcohols, which in turn can be derived from chiral benzylamines. This protocol outlines the general steps for an asymmetric alkylation using such an auxiliary.
Materials:
-
Evans' chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)
-
Acyl chloride (e.g., propionyl chloride)
-
Triethylamine (Et3N)
-
n-Butyllithium (n-BuLi)
-
Alkylating agent (e.g., benzyl bromide)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H2O2)
-
Tetrahydrofuran (THF), anhydrous
-
Standard anhydrous reaction setup (oven-dried glassware, nitrogen atmosphere)
Procedure:
-
Acylation of the Auxiliary:
-
Dissolve the chiral oxazolidinone in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add triethylamine.
-
Slowly add the acyl chloride and allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography to obtain the N-acyloxazolidinone.
-
-
Enolate Formation and Alkylation:
-
Dissolve the N-acyloxazolidinone in anhydrous THF and cool to -78 °C under nitrogen.
-
Add n-butyllithium dropwise to form the lithium enolate.
-
After stirring for 30 minutes, add the alkylating agent (e.g., benzyl bromide) and continue to stir at -78 °C for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Perform a standard aqueous workup and purify the product by column chromatography.
-
-
Cleavage of the Auxiliary:
-
Dissolve the alkylated product in a mixture of THF and water.
-
Cool to 0 °C and add an aqueous solution of lithium hydroxide and hydrogen peroxide.
-
Stir the reaction at 0 °C for several hours until the starting material is consumed (monitored by TLC).
-
Work up the reaction to separate the chiral carboxylic acid product from the recovered chiral auxiliary.
-
-
Analysis:
-
Determine the diastereomeric excess of the alkylated product before cleavage, typically by NMR spectroscopy.
-
Determine the enantiomeric excess of the final carboxylic acid product by chiral HPLC or by converting it to a diastereomeric derivative.
-
Data Presentation: Representative Results
The following table summarizes typical results for asymmetric alkylations using Evans' oxazolidinone auxiliaries, demonstrating the high levels of stereocontrol achievable.
| Alkylating Agent (R-X) | Diastereomeric Excess (d.e.) |
| Benzyl bromide | >99% |
| Methyl iodide | 95-99% |
| Ethyl iodide | 96-99% |
| Isopropyl iodide | 90-95% |
Note: These are representative values and actual results may vary depending on specific reaction conditions.
Conclusion
Chiral benzylamines are a cornerstone of modern asymmetric synthesis. Their application as resolving agents provides a robust and scalable method for accessing enantiomerically pure compounds. Furthermore, their use as chiral auxiliaries offers a powerful strategy for controlling the stereochemical outcome of chemical reactions, enabling the synthesis of complex chiral molecules with high precision. The protocols and principles outlined in this guide serve as a practical resource for researchers and professionals in the field of organic and medicinal chemistry, facilitating the development of efficient and stereoselective synthetic routes.
References
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Wikipedia. Chiral resolution. [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. [Link]
-
Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. [Link]
-
Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
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Xu, H. C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature protocols, 8(11), 2271–2280. [Link]
-
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Organic Chemistry Portal. Synthesis of benzylic amines. [Link]
-
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-
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-
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Application Notes and Protocols for (2-Sec-butoxybenzyl)amine in Medicinal Chemistry
Introduction: Unveiling the Potential of Sterically Influenced Scaffolds
In the landscape of medicinal chemistry, the benzylamine motif is a cornerstone, embedded in the structure of numerous therapeutic agents. The strategic substitution on the phenyl ring profoundly influences the pharmacological profile of these molecules. This guide focuses on a unique, yet underexplored, scaffold: (2-Sec-butoxybenzyl)amine . The introduction of a bulky sec-butoxy group at the ortho position is hypothesized to impart significant steric and conformational constraints, potentially leading to novel selective interactions with biological targets. Aromatic compounds with alkoxy groups are known to have various biological activities, and their metabolic functionalization can significantly alter their pharmacological effects.[1]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the synthesis, characterization, and potential medicinal chemistry applications of this compound and its derivatives. While direct literature on this specific molecule is sparse, this guide leverages established principles of medicinal chemistry and proven experimental protocols for analogous structures to provide a robust framework for its investigation.
Strategic Importance of the 2-Sec-butoxy Moiety: A Structural Perspective
The choice of a sec-butoxy group at the ortho position is deliberate and founded on key medicinal chemistry principles:
-
Steric Hindrance: The bulky nature of the sec-butoxy group can enforce a specific conformation upon the benzylamine scaffold. This restricted rotation around the phenyl-CH₂ bond can pre-organize the molecule for optimal interaction with a target binding site, potentially enhancing potency and selectivity.
-
Lipophilicity: The butoxy group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. This modification can enhance membrane permeability and bioavailability.[2]
-
Metabolic Shielding: The ortho-alkoxy group may act as a metabolic shield, protecting the aromatic ring from enzymatic hydroxylation, a common metabolic pathway for aromatic compounds.[1] This can lead to an improved pharmacokinetic profile.
-
Fine-tuning Electronic Properties: The electron-donating nature of the alkoxy group can modulate the electronic environment of the phenyl ring, which may influence its interaction with biological targets.
Synthetic Pathway: From Benzaldehyde to Benzylamine
The most direct and widely employed method for the synthesis of benzylamines from their corresponding benzaldehydes is reductive amination .[3][4][5] This versatile, often one-pot reaction, involves the formation of an intermediate imine followed by its reduction to the desired amine.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 2-Sec-butoxybenzaldehyde
This protocol is adapted from the well-established Williamson ether synthesis for the preparation of alkoxy-substituted benzaldehydes.[6][7][8]
Materials:
-
2-Hydroxybenzaldehyde
-
2-Bromobutane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, rotary evaporator
Procedure:
-
To a stirred solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add 2-bromobutane (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-sec-butoxybenzaldehyde.[9]
Protocol 2: Reductive Amination to this compound
This protocol outlines a general procedure for the reductive amination of an aldehyde to a primary amine.[10][11][12]
Materials:
-
2-Sec-butoxybenzaldehyde
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve 2-sec-butoxybenzaldehyde (1.0 eq) in methanol.
-
Add ammonium acetate (5-10 eq) or an excess of aqueous ammonia to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate flask, prepare a solution of sodium cyanoborohydride (1.5 eq) in methanol.
-
Slowly add the reducing agent solution to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer to yield the crude this compound.
-
Purify the product by column chromatography on silica gel.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Table 1: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations for this compound | Reference Protocol |
| ¹H NMR | Structural elucidation and purity assessment. | Signals corresponding to the aromatic protons, the benzylic CH₂ protons, the NH₂ protons, and the protons of the sec-butoxy group with appropriate chemical shifts and coupling patterns. | [13][14] |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all unique carbon atoms in the molecule. | [13] |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | A molecular ion peak corresponding to the exact mass of C₁₁H₁₇NO. | |
| High-Performance Liquid Chromatography (HPLC) | Purity determination. | A single major peak indicating high purity. A reverse-phase C18 column with a water/acetonitrile gradient is a common starting point. | [15][16][17] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Characteristic stretching frequencies for N-H (amine), C-H (aliphatic and aromatic), and C-O (ether) bonds. |
Potential Medicinal Chemistry Applications and In Vitro Evaluation
Based on the structural features of this compound, several potential biological targets can be hypothesized. The bulky ortho-substituent may confer selectivity for certain enzyme or receptor isoforms.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters.[18] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.[19][20] The benzylamine scaffold is a known pharmacophore for MAO inhibitors.
Caption: Workflow for a fluorometric MAO inhibition assay.
This protocol is based on commercially available MAO inhibitor screening kits.[21][22]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound and other test compounds
-
Pargyline (MAO-B inhibitor control) and Clorgyline (MAO-A inhibitor control)
-
p-Tyramine (MAO substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar fluorescent probe)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in assay buffer.
-
In a 96-well plate, add the test compounds, control inhibitors, or vehicle control.
-
Add MAO-A or MAO-B enzyme to each well and incubate for 15 minutes at 37 °C to allow for inhibitor binding.
-
Prepare a reaction mixture containing p-tyramine, HRP, and Amplex Red in assay buffer.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Incubate the plate at 37 °C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~530-545 nm and an emission wavelength of ~585-595 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Serotonin (5-HT) Receptor Modulation
Substituted benzylamines and phenethylamines are well-known to interact with serotonin receptors, particularly the 5-HT₂A subtype.[23][24] These receptors are implicated in various neurological and psychiatric disorders.
This is a competitive radioligand binding assay to determine the affinity of the test compound for the 5-HT₂A receptor.[25][26][27]
Materials:
-
Cell membranes prepared from cells stably expressing the human 5-HT₂A receptor
-
[³H]Ketanserin or another suitable radioligand for the 5-HT₂A receptor
-
This compound and other test compounds
-
Ketanserin (unlabeled, as a reference competitor)
-
Incubation buffer (e.g., Tris-HCl buffer, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and unlabeled ketanserin.
-
In a 96-well plate, add the cell membranes, [³H]Ketanserin (at a concentration near its Kd), and either the test compound, unlabeled ketanserin, or vehicle.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
Determine the non-specific binding in the presence of a high concentration of unlabeled ketanserin.
-
Calculate the specific binding and determine the Ki value for the test compound.
This assay measures the ability of the compound to act as an agonist or antagonist at the 5-HT₂A receptor by measuring changes in intracellular calcium levels.[28][29]
Materials:
-
CHO or HEK cells stably expressing the human 5-HT₂A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound and other test compounds
-
Serotonin (5-HT) as a reference agonist
-
Ketanserin as a reference antagonist
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Agonist Mode:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
Add serial dilutions of this compound or 5-HT to the wells.
-
Measure the fluorescence signal over time to detect changes in intracellular calcium.
-
Determine the EC₅₀ value for agonist activity.
-
-
Antagonist Mode:
-
Follow the same initial steps as in the agonist mode.
-
Pre-incubate the cells with serial dilutions of this compound or ketanserin.
-
Add a fixed concentration of 5-HT (at its EC₈₀) to all wells.
-
Measure the fluorescence signal.
-
Determine the IC₅₀ value for antagonist activity.
-
Structure-Activity Relationship (SAR) Insights
While SAR data for this compound is not available, a systematic investigation can be designed to probe the importance of its structural features.[30][31][32][33]
Table 2: Proposed Analogs for SAR Studies
| Analog | Modification | Rationale |
| (2-Methoxybenzyl)amine | Smaller ortho-alkoxy group | To assess the impact of steric bulk at the ortho position. |
| (2-Isopropoxybenzyl)amine | Less bulky ortho-alkoxy group | To systematically probe the effect of steric hindrance. |
| (2-Tert-butoxybenzyl)amine | More bulky ortho-alkoxy group | To further explore the influence of steric bulk. |
| (3-Sec-butoxybenzyl)amine | Meta-isomer | To evaluate the importance of the ortho substitution pattern. |
| (4-Sec-butoxybenzyl)amine | Para-isomer | To compare with the ortho- and meta-isomers and understand positional effects. |
| N-Methyl-(2-sec-butoxybenzyl)amine | Secondary amine | To investigate the effect of N-alkylation on activity. |
| N,N-Dimethyl-(2-sec-butoxybenzyl)amine | Tertiary amine | To further explore the impact of N-substitution. |
Troubleshooting and Safety Considerations
-
Synthesis: Reductive amination can sometimes lead to the formation of secondary and tertiary amines as byproducts. Careful control of stoichiometry and reaction conditions is crucial. The use of a large excess of ammonia can favor the formation of the primary amine.
-
Purification: The basic nature of the amine product may require the use of a silica gel column treated with a small amount of triethylamine to prevent streaking.
-
Safety: this compound is a novel chemical with unknown toxicological properties. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. As many benzylamine derivatives exhibit psychoactive properties, appropriate handling and storage procedures should be followed.[34][35][36][37][38]
Conclusion
This compound represents a novel and intriguing scaffold for medicinal chemistry exploration. The strategic placement of a bulky sec-butoxy group at the ortho position offers a unique opportunity to investigate the role of steric and conformational constraints in modulating biological activity. This guide provides a comprehensive framework, from synthesis to in vitro evaluation, to unlock the therapeutic potential of this and related compounds. The detailed protocols and methodologies presented herein are designed to empower researchers to confidently embark on the investigation of this promising chemical entity.
References
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Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). [Link]
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Gáspár, R., et al. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 1701, 93-107. [Link]
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BioAssay Systems. EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. [Link]
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Carlier, J., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(16), 8861. [Link]
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Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]
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Gonzalez-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Current Molecular Pharmacology, 2(1), 43–51. [Link]
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Van de Witte, S. V., et al. (1997). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 17(1-3), 255-266. [Link]
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Wikipedia. Reductive amination. [Link]
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Piras, G., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International Journal of Molecular Sciences, 22(4), 1563. [Link]
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Stothard, A., & Bassman, J. (2025). Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism. YouTube. [Link]
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Al-Hadiya, Z. H. (2022). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Pharmaceuticals, 15(7), 844. [Link]
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Global Journal of Medical Research. (2018). Drug-Like Properties of some Esters of Ortho-/Meta-/Para-Alkoxyphenylcarbamic Acid Containing N-Phenylpiperazine Fragment. [Link]
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Evindar, G., et al. (2009). Synthesis and Evaluation of Alkoxy-Phenylamides and Alkoxy-Phenylimidazoles as Potent sphingosine-1-phosphate Receptor subtype-1 Agonists. Bioorganic & Medicinal Chemistry Letters, 19(2), 369–372. [Link]
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Barouh, V., et al. (1971). Synthesis and preliminary pharmacological activity of aminoalkoxy isosteres of glycolate ester anticholinergics. Journal of Medicinal Chemistry, 14(9), 834–837. [Link]
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de Vries, J. G., & de Vries, A. H. M. (2014). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis: Catalytic Reduction in Organic Synthesis, 1, 287-336. [Link]
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Nenaidenko, V. G., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 421. [Link]
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Wang, Y., et al. (2015). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. Analytical and Bioanalytical Chemistry, 407(26), 7949–7957. [Link]
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Drug Design. Structure Activity Relationships. [Link]
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Wikipedia. 25B-NBOMe. [Link]
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Wikipedia. Substituted phenethylamine. [Link]
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Prisinzano, T. E., et al. (2020). Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Journal of Medicinal Chemistry, 63(24), 15876–15900. [Link]
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Organic Chemistry Portal. Synthesis of benzylic amines. [Link]
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ResearchGate. Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. [Link]
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Allied Academies. Structure-activity relationship studies on drug candidates for alzheimer's disease. [Link]
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Cordomí, A., & Pérez-Benito, L. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. International Journal of Molecular Sciences, 22(16), 8593. [Link]
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New Journal of Chemistry. (2018). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. [Link]
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LibreTexts. 24.6: Synthesis of Amines. [Link]
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Contente, M. L., et al. (2021). One-Pot Biocatalytic Synthesis of Primary, Secondary, and Tertiary Amines with Two Stereocenters from α,β-Unsaturated Ketones Using Alkyl-Ammonium Formate. ACS Catalysis, 11(15), 9485–9491. [Link]
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Wang, Y., et al. (2022). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 13(6), 724–735. [Link]
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OpenStax. 24.6 Synthesis of Amines. [Link]
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Voronkov, A., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 453–465. [Link]
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Einleitung: Die Bedeutung der Derivatisierung in der medizinischen Chemie
Anwendungs- und Protokollhandbuch: Derivatisierung von (2-Sec-butoxybenzyl)amin für die Wirkstoffentdeckung
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von (2-sec-Butoxybenzyl)amin, einem vielversprechenden Ausgangsmolekül für die Erstellung von niedermolekularen Bibliotheken zur Wirkstoffentdeckung. Die hier beschriebenen Protokolle sind darauf ausgelegt, eine breite Palette von funktionellen Gruppen einzuführen und so eine umfassende Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) zu ermöglichen.
Die Identifizierung und Optimierung von Leitstrukturen ist ein zentraler Prozess in der modernen Wirkstoffentdeckung. Die systematische Modifikation eines Ausgangsmoleküls, auch Derivatisierung genannt, ermöglicht es Forschern, den Einfluss verschiedener chemischer Gruppen auf die biologische Aktivität zu untersuchen.[1][2] (2-sec-Butoxybenzyl)amin dient als attraktives Grundgerüst. Die primäre Aminogruppe ist ein reaktiver Ankerpunkt für eine Vielzahl chemischer Transformationen, während die 2-sec-Butoxygruppe die Lipophilie und die sterischen Eigenschaften des Moleküls beeinflusst, was sich positiv auf pharmakokinetische Parameter auswirken kann.
Die in diesem Leitfaden beschriebenen Methoden – N-Acylierung, N-Sulfonylierung, reduktive Aminierung und die Bildung von Harnstoff-/Thioharnstoff-Derivaten – sind etablierte und robuste Reaktionen in der medizinischen Chemie, die den Zugang zu einer vielfältigen chemischen Bibliothek ermöglichen.[3][4][5][6]
Synthese des Ausgangsmaterials: (2-sec-Butoxybenzyl)amin
Obwohl (2-sec-Butoxybenzyl)amin-Hydrochlorid kommerziell erhältlich ist (CAS-Nummer: 1158582-19-4)[7], ist die Synthese des freien Amins im Labormaßstab oft notwendig. Ein gängiger und effizienter Weg ist die reduktive Aminierung des entsprechenden Aldehyds, 2-sec-Butoxybenzaldehyd.[3][8][9][10]
Protokoll 2.1: Reduktive Aminierung von 2-sec-Butoxybenzaldehyd
Diese Methode beschreibt die Umwandlung von 2-sec-Butoxybenzaldehyd in das primäre Amin unter Verwendung von Ammoniumacetat als Ammoniakquelle und Natriumcyanoborhydrid als selektives Reduktionsmittel.
Kausalität der experimentellen Auswahl:
-
Ammoniumacetat: Dient als in situ Quelle für Ammoniak und hilft, den pH-Wert des Reaktionsgemisches in einem für die Iminbildung optimalen Bereich zu halten.
-
Natriumcyanoborhydrid (NaBH₃CN): Ein mildes Reduktionsmittel, das bevorzugt Imine gegenüber Aldehyden reduziert, wodurch die Selbstkondensation des Aldehyds minimiert wird.[11][12]
-
Methanol: Ein geeignetes polares Lösungsmittel, das sowohl die organischen Reaktanden als auch die Reagenzien gut löst.
Materialien:
-
2-sec-Butoxybenzaldehyd (CAS: 22921-59-1)[13]
-
Ammoniumacetat (NH₄OAc)
-
Natriumcyanoborhydrid (NaBH₃CN)
-
Methanol (MeOH), wasserfrei
-
Dichlormethan (DCM)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Rundkolben, Magnetrührer, Standard-Glasgeräte für Aufarbeitung und Reinigung
Schritt-für-Schritt-Protokoll:
-
In einem Rundkolben 2-sec-Butoxybenzaldehyd (1,0 Äq.) und einen großen Überschuss an Ammoniumacetat (ca. 10 Äq.) in wasserfreiem Methanol lösen.
-
Die Mischung bei Raumtemperatur 30 Minuten lang rühren, um die Bildung des Imins zu ermöglichen.
-
Natriumcyanoborhydrid (ca. 1,5 Äq.) portionsweise über 15 Minuten zugeben. Vorsicht: Gasentwicklung (Wasserstoff) kann auftreten.
-
Die Reaktionsmischung über Nacht (ca. 12-16 Stunden) bei Raumtemperatur rühren.
-
Den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) überwachen.
-
Nach Abschluss der Reaktion das Methanol unter reduziertem Druck entfernen.
-
Den Rückstand in DCM aufnehmen und mit gesättigter NaHCO₃-Lösung waschen, um Säurereste zu neutralisieren.
-
Die wässrige Phase erneut mit DCM extrahieren.
-
Die vereinigten organischen Phasen über wasserfreiem Na₂SO₄ trocknen, filtrieren und das Lösungsmittel im Vakuum entfernen.
-
Das Rohprodukt kann bei Bedarf durch Säulenchromatographie auf Kieselgel gereinigt werden, um reines (2-sec-Butoxybenzyl)amin zu erhalten.
Derivatisierungsstrategien zur Bibliotheks-Synthese
Die primäre Aminogruppe von (2-sec-Butoxybenzyl)amin ist ein vielseitiger chemischer "Griff", der eine Reihe von robusten und orthogonalen Kupplungsreaktionen ermöglicht.
N-Acylierung: Einführung von Amidbindungen
Die Bildung von Amiden ist eine der am häufigsten verwendeten Reaktionen in der medizinischen Chemie.[3] Amidbindungen sind metabolisch stabil und können als Wasserstoffbrücken-Donoren und -Akzeptoren fungieren, was für die Interaktion mit biologischen Zielstrukturen entscheidend ist.[3]
Kausalität der experimentellen Auswahl:
-
Acylchloride/Säureanhydride: Hochreaktive Acylierungsreagenzien, die eine schnelle und in der Regel vollständige Umsetzung gewährleisten.[14][15]
-
Triethylamin (TEA) oder Diisopropylethylamin (DIPEA): Dienen als organische Basen, um die während der Reaktion entstehende Salzsäure (HCl) zu neutralisieren und die Reaktion voranzutreiben.[7]
Materialien:
-
(2-sec-Butoxybenzyl)amin (1,0 Äq.)
-
Gewünschtes Acylchlorid (z.B. Acetylchlorid, Benzoylchlorid) (1,1 Äq.)
-
Triethylamin (TEA) (1,5 Äq.)
-
Dichlormethan (DCM), wasserfrei
-
1 N Salzsäurelösung (HCl)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Sole (gesättigte NaCl-Lösung)
Schritt-für-Schritt-Protokoll:
-
(2-sec-Butoxybenzyl)amin und TEA in wasserfreiem DCM in einem Rundkolben lösen und auf 0 °C abkühlen (Eisbad).
-
Das Acylchlorid, gelöst in einer kleinen Menge DCM, langsam über 10-15 Minuten zutropfen.
-
Die Reaktionsmischung langsam auf Raumtemperatur erwärmen und 2-4 Stunden rühren.
-
Den Reaktionsfortschritt mittels DC oder LC-MS überwachen.
-
Die Reaktion mit Wasser verdünnen und die Phasen trennen.
-
Die organische Phase nacheinander mit 1 N HCl, gesättigter NaHCO₃-Lösung und Sole waschen.
-
Die organische Phase über Na₂SO₄ trocknen, filtrieren und das Lösungsmittel im Vakuum entfernen.
-
Das resultierende Amid-Derivat bei Bedarf durch Umkristallisation oder Säulenchromatographie reinigen.
Diagramm des N-Acylierungs-Workflows:
Bildunterschrift: Allgemeiner Workflow für die N-Acylierung.
N-Sulfonylierung: Synthese von Sulfonamiden
Die Sulfonamid-Gruppe ist ein wichtiger Pharmakophor, der in vielen zugelassenen Medikamenten (z.B. Sulfonamid-Antibiotika, Diuretika) vorkommt.[6] Sie ist metabolisch sehr stabil und kann ebenfalls an Wasserstoffbrückenbindungen teilnehmen.
Kausalität der experimentellen Auswahl:
-
Sulfonylchloride (z.B. TsCl, MsCl): Dies sind die gängigsten Reagenzien für die Sulfonylierung von Aminen. Sie sind hochreaktiv und kommerziell in großer Vielfalt erhältlich.[6]
-
Pyridin: Dient sowohl als Base zur Neutralisierung von HCl als auch oft als Lösungsmittel, das die Reaktion katalysieren kann.
Materialien:
-
(2-sec-Butoxybenzyl)amin (1,0 Äq.)
-
Gewünschtes Sulfonylchlorid (z.B. p-Toluolsulfonylchlorid, Methansulfonylchlorid) (1,1 Äq.)
-
Pyridin oder DCM mit TEA
-
1 N Salzsäurelösung (HCl)
Schritt-für-Schritt-Protokoll:
-
(2-sec-Butoxybenzyl)amin in Pyridin (oder DCM) lösen und auf 0 °C abkühlen.
-
Das Sulfonylchlorid portionsweise zugeben, wobei die Temperatur unter 5 °C gehalten wird.
-
Die Mischung über Nacht bei Raumtemperatur rühren lassen.
-
Den Reaktionsfortschritt mittels DC oder LC-MS überwachen.
-
Wenn Pyridin als Lösungsmittel verwendet wird, dieses im Vakuum entfernen. Den Rückstand in DCM aufnehmen.
-
Die organische Lösung mehrmals mit 1 N HCl waschen, um Pyridinreste zu entfernen.
-
Anschließend mit Wasser und Sole waschen.
-
Die organische Phase über Na₂SO₄ trocknen, filtrieren und das Lösungsmittel entfernen.
-
Das Rohprodukt durch Umkristallisation oder Säulenchromatographie reinigen.
Diagramm des N-Sulfonylierungs-Workflows:
Bildunterschrift: Allgemeiner Workflow für die N-Sulfonylierung.
Reduktive Aminierung: Synthese von sekundären Aminen
Durch reduktive Aminierung kann die primäre Aminogruppe mit einer Vielzahl von Aldehyden und Ketonen umgesetzt werden, um sekundäre Amine zu erzeugen.[11][15] Dies ist eine äußerst leistungsfähige Methode, um schnell und effizient neue Alkyl- oder Aryl-Substituenten einzuführen.
Kausalität der experimentellen Auswahl:
-
Natriumtriacetoxyborhydrid (STAB): Ein besonders mildes und selektives Reduktionsmittel für die reduktive Aminierung, das in aprotischen Lösungsmitteln wie Dichlorethan (DCE) oder DCM gut funktioniert und keine saure Aktivierung benötigt.[12][15]
-
Essigsäure (optional): Kann in geringen Mengen als Katalysator für die Iminiumionenbildung, insbesondere bei der Reaktion mit Ketonen, zugesetzt werden.
Materialien:
-
(2-sec-Butoxybenzyl)amin (1,0 Äq.)
-
Aldehyd oder Keton (1,0-1,2 Äq.)
-
Natriumtriacetoxyborhydrid (STAB) (1,5 Äq.)
-
1,2-Dichlorethan (DCE) oder Dichlormethan (DCM)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
Schritt-für-Schritt-Protokoll:
-
(2-sec-Butoxybenzyl)amin und den Carbonyl-Partner in DCE oder DCM lösen.
-
Die Mischung 20-30 Minuten bei Raumtemperatur rühren, um die Bildung des Iminium-Intermediats zu ermöglichen.
-
STAB portionsweise zugeben. Die Reaktion ist oft leicht exotherm.
-
Die Reaktionsmischung 4-16 Stunden bei Raumtemperatur rühren.
-
Den Reaktionsfortschritt mittels DC oder LC-MS überwachen.
-
Die Reaktion vorsichtig mit gesättigter NaHCO₃-Lösung beenden (quenching).
-
Die Phasen trennen und die wässrige Phase mit DCM extrahieren.
-
Die vereinigten organischen Phasen mit Sole waschen, über Na₂SO₄ trocknen, filtrieren und das Lösungsmittel entfernen.
-
Das resultierende sekundäre Amin durch Säulenchromatographie reinigen.
Diagramm des Reduktive-Aminierungs-Workflows:
Bildunterschrift: Workflow für die reduktive Aminierung.
Harnstoff- und Thioharnstoff-Bildung
Harnstoff- und Thioharnstoff-Einheiten sind in vielen biologisch aktiven Molekülen vorhanden und können starke Wasserstoffbrückenbindungen ausbilden.[4][5] Ihre Synthese aus primären Aminen ist in der Regel unkompliziert.
Kausalität der experimentellen Auswahl:
-
Isocyanate/Isothiocyanate: Diese Reagenzien reagieren direkt und oft quantitativ mit primären Aminen zu den entsprechenden Harnstoffen bzw. Thioharnstoffen, ohne dass ein Katalysator oder eine Base erforderlich ist.[4]
Materialien:
-
(2-sec-Butoxybenzyl)amin (1,0 Äq.)
-
Gewünschtes Isocyanat (1,0 Äq.)
-
Tetrahydrofuran (THF) oder Dichlormethan (DCM)
Schritt-für-Schritt-Protokoll:
-
(2-sec-Butoxybenzyl)amin in THF oder DCM lösen.
-
Das Isocyanat, gelöst in einer kleinen Menge des gleichen Lösungsmittels, langsam bei Raumtemperatur zugeben.
-
Die Reaktion ist oft schnell und kann innerhalb von 1-3 Stunden abgeschlossen sein. Der Fortschritt kann mittels DC oder LC-MS überwacht werden.
-
Wenn das Produkt ausfällt, kann es durch Filtration isoliert und mit kaltem Lösungsmittel gewaschen werden.
-
Andernfalls das Lösungsmittel im Vakuum entfernen.
-
Das Rohprodukt bei Bedarf durch Umkristallisation oder Säulenchromatographie reinigen.
Diagramm des Harnstoff-Synthese-Workflows:
Bildunterschrift: Workflow für die Harnstoff-Synthese.
Charakterisierung der Derivat-Bibliothek
Die strukturelle Bestätigung und Reinheitsanalyse jedes synthetisierten Derivats ist ein entscheidender Schritt zur Gewährleistung der Datenqualität für nachfolgende biologische Assays.
Tabelle 1: Analytische Techniken zur Charakterisierung
| Technik | Zweck | Typische Beobachtungen |
| ¹H-NMR & ¹³C-NMR | Strukturelle Bestätigung | Chemische Verschiebungen, Kopplungsmuster und Integrationen bestätigen die erwartete Molekülstruktur. |
| LC-MS | Reinheitsbestimmung und Molekulargewichts-Verifizierung | Ein einzelner Peak im Chromatogramm mit der korrekten Masse (m/z) im Massenspektrum bestätigt Reinheit und Identität. |
| HRMS | Exakte Massenbestimmung | Liefert die exakte Masse zur Bestätigung der elementaren Zusammensetzung der Verbindung. |
Die Kombination dieser Techniken bietet ein hohes Maß an Sicherheit bezüglich der Identität und Reinheit der synthetisierten Verbindungen, was für zuverlässige SAR-Studien unerlässlich ist.
Zusammenfassung der Derivatisierungs-Möglichkeiten
Die folgende Tabelle fasst die vorgestellten Methoden und die damit zugänglichen chemischen Modifikationen zusammen.
Tabelle 2: Übersicht der Derivatisierungsreaktionen
| Reaktionstyp | Reagenzklasse | Eingeführte Funktionelle Gruppe | Wichtigkeit in der Med. Chemie |
| N-Acylierung | Acylchloride, Anhydride | Amid | Metabolische Stabilität, H-Brücken-Interaktionen |
| N-Sulfonylierung | Sulfonylchloride | Sulfonamid | Wichtiger Pharmakophor, hohe Stabilität |
| Reduktive Aminierung | Aldehyde, Ketone | Sekundäres Amin | Einführung von Alkyl-/Aryl-Diversität, Modulation der Basizität |
| Harnstoff-Bildung | Isocyanate | Harnstoff | Starke H-Brücken-Donoren/-Akzeptoren |
| Thioharnstoff-Bildung | Isothiocyanate | Thioharnstoff | H-Brücken-Interaktionen, veränderte elektronische Eigenschaften |
Schlussfolgerung
(2-sec-Butoxybenzyl)amin ist ein vielseitiges Ausgangsmaterial für die Synthese von Wirkstoffbibliotheken. Die in diesem Handbuch detailliert beschriebenen Protokolle für N-Acylierung, N-Sulfonylierung, reduktive Aminierung und Harnstoff-/Thioharnstoff-Bildung stellen robuste und reproduzierbare Methoden dar, um eine breite Palette von Derivaten für SAR-Studien zu erzeugen. Die Kausalität hinter den experimentellen Entscheidungen wurde erläutert, um ein tiefes Verständnis der chemischen Prinzipien zu vermitteln. Die konsequente Anwendung dieser Protokolle, gefolgt von einer sorgfältigen analytischen Charakterisierung, wird die Entdeckung neuer Leitstrukturen im Bereich der pharmazeutischen Forschung maßgeblich unterstützen.
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Application Notes and Protocols for High-Throughput Screening of (2-Sec-butoxybenzyl)amine and its Analogs
Introduction: Unveiling the Therapeutic Potential of Novel Benzylamine Scaffolds
The benzylamine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. (2-Sec-butoxybenzyl)amine represents a novel investigational compound with potential therapeutic applications. While its precise molecular targets are yet to be fully elucidated, its structural similarity to known monoaminergic modulators suggests a high probability of interaction with key proteins in monoamine neurotransmitter pathways. These pathways are implicated in a wide range of neurological and psychiatric disorders, including depression, Parkinson's disease, and anxiety.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to identify and characterize the biological activity of this compound and its derivatives. We will focus on two primary, plausible target classes based on the compound's structure: Monoamine Oxidases (MAO-A and MAO-B) and the Vesicular Monoamine Transporter 2 (VMAT2) .
The protocols herein are designed to be robust, reproducible, and amenable to the high-throughput demands of modern drug discovery, incorporating principles of scientific integrity and self-validation.
Section 1: Target Rationale and Assay Strategy
The core structure of this compound, a substituted benzylamine, is a well-established pharmacophore for inhibitors of monoamine oxidases and modulators of monoamine transporters.
-
Monoamine Oxidases (MAO-A and MAO-B): These enzymes are responsible for the oxidative deamination of monoamine neurotransmitters.[1][2] Inhibition of MAOs can increase the synaptic availability of neurotransmitters like serotonin, norepinephrine, and dopamine, a mechanism central to the action of many antidepressant and anti-parkinsonian drugs.[1][3]
-
Vesicular Monoamine Transporter 2 (VMAT2): This transporter packages monoamine neurotransmitters from the cytoplasm into synaptic vesicles, a critical step for their subsequent release.[4][5][6] Modulation of VMAT2 can have profound effects on monoaminergic neurotransmission and is a target for drugs treating conditions like Huntington's disease and tardive dyskinesia.[4][7]
Our HTS strategy will employ a multi-pronged approach, utilizing distinct assay technologies to probe for inhibitory or modulatory activity against these targets. This ensures a comprehensive pharmacological profile and minimizes the risk of false negatives or positives.
Figure 1: High-level strategy for target identification and HTS assay selection.
Section 2: Protocols for Monoamine Oxidase (MAO) Inhibition Assays
We will utilize a fluorescence-based assay to measure the activity of MAO-A and MAO-B. This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[2]
Principle of the Fluorescence-Based MAO Assay
The enzymatic activity of MAO results in the production of H₂O₂. In the presence of horseradish peroxidase (HRP), a sensitive fluorescent probe (e.g., Amplex Red) is oxidized by H₂O₂, generating a highly fluorescent product (resorufin). The increase in fluorescence is directly proportional to the MAO activity. Inhibitors of MAO will reduce the production of H₂O₂ and thus decrease the fluorescence signal.
Figure 2: Principle of the fluorescence-based MAO inhibition assay.
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| Recombinant Human MAO-A | Sigma-Aldrich | M7316 | -80°C |
| Recombinant Human MAO-B | Sigma-Aldrich | M7441 | -80°C |
| p-Tyramine hydrochloride (Substrate) | Sigma-Aldrich | T90344 | 4°C |
| Clorgyline hydrochloride (MAO-A inhibitor) | Sigma-Aldrich | C6844 | 4°C |
| Selegiline hydrochloride (MAO-B inhibitor) | Sigma-Aldrich | M003 | 4°C |
| Amplex™ Red Reagent | Thermo Fisher | A12222 | -20°C |
| Horseradish Peroxidase (HRP) | Sigma-Aldrich | P8375 | -20°C |
| DMSO, anhydrous | Sigma-Aldrich | D2650 | Room Temp |
| 384-well black, flat-bottom plates | Corning | 3573 | Room Temp |
| Assay Buffer: 100 mM Potassium Phosphate, pH 7.4 | - | - | 4°C |
Step-by-Step Protocol for MAO HTS
-
Compound Plate Preparation:
-
Prepare a stock solution of this compound and control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for IC₅₀ determination (e.g., 10 mM to 1 nM).
-
Using an acoustic liquid handler, dispense 50 nL of each compound concentration into the appropriate wells of a 384-well assay plate. For primary screening, a single concentration (e.g., 10 µM) is typically used.
-
-
Enzyme Preparation:
-
On the day of the assay, thaw the MAO-A and MAO-B enzymes on ice.
-
Dilute each enzyme to a 2X working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
-
Assay Procedure:
-
Add 10 µL of the 2X MAO enzyme solution to each well of the compound plate.
-
Mix gently by orbital shaking for 1 minute.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate and Detection Mix Preparation:
-
Prepare a 2X Substrate/Detection mix containing p-Tyramine, Amplex Red, and HRP in Assay Buffer. The final concentrations should be optimized, but typical starting points are 2 mM p-Tyramine, 100 µM Amplex Red, and 0.2 U/mL HRP.
-
-
Initiation of Reaction and Signal Detection:
-
Add 10 µL of the 2X Substrate/Detection mix to each well to initiate the reaction. The final reaction volume is 20 µL.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Read the fluorescence intensity on a plate reader with excitation at ~530-560 nm and emission at ~590 nm.
-
Data Analysis and Interpretation
-
Primary Screen: Calculate the percent inhibition for each compound relative to the positive (known inhibitor) and negative (DMSO vehicle) controls.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background))
-
-
Dose-Response: For compounds showing significant inhibition, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Assay Quality Control: The Z'-factor should be calculated for each plate to assess the quality and robustness of the assay. A Z'-factor > 0.5 is considered excellent for HTS.[2][3]
-
Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|
-
Section 3: Protocols for Vesicular Monoamine Transporter 2 (VMAT2) Assays
A cell-based fluorescent substrate uptake assay is a robust method for screening VMAT2 modulators in a high-throughput format.[4][5][6] This assay utilizes a cell line stably expressing VMAT2 and a fluorescent substrate that is transported by VMAT2 into intracellular vesicles.
Principle of the VMAT2 Fluorescent Substrate Uptake Assay
HEK293 cells stably expressing human VMAT2 are plated in microtiter plates. A fluorescent VMAT2 substrate (e.g., FFN206) is added to the medium.[4][5][6] This substrate is transported into acidic vesicles by VMAT2. Inhibitors of VMAT2 will block this transport, resulting in a decrease in intracellular fluorescence.
Figure 3: Principle of the cell-based VMAT2 fluorescent substrate uptake assay.
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| HEK293 cells stably expressing hVMAT2 | - | (Requires generation or sourcing) | Liquid Nitrogen |
| FFN206 | Tocris | 5543 | -20°C |
| Tetrabenazine (VMAT2 inhibitor) | Sigma-Aldrich | T1024 | Room Temp |
| DMEM with high glucose, L-glutamine | Thermo Fisher | 11965092 | 4°C |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 | -20°C |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 | -20°C |
| Poly-D-Lysine | Sigma-Aldrich | P6407 | 4°C |
| 384-well black, clear-bottom plates | Greiner Bio-One | 781091 | Room Temp |
| Hank's Balanced Salt Solution (HBSS) | Thermo Fisher | 14025092 | 4°C |
Step-by-Step Protocol for VMAT2 HTS
-
Cell Plating:
-
Coat 384-well black, clear-bottom plates with Poly-D-Lysine.
-
Seed the VMAT2-expressing HEK293 cells at a density of 10,000-20,000 cells per well in complete growth medium (DMEM + 10% FBS + 1% Pen-Strep).
-
Incubate at 37°C, 5% CO₂ for 24 hours.
-
-
Compound Addition:
-
Prepare compound plates as described in section 2.3.1.
-
Remove the growth medium from the cell plate and wash once with HBSS.
-
Add 20 µL of HBSS to each well.
-
Add 50 nL of compound solution to each well.
-
-
Substrate Addition and Incubation:
-
Prepare a 5X working solution of FFN206 in HBSS (final concentration typically 1-2 µM).
-
Add 5 µL of the 5X FFN206 solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Signal Detection:
-
Wash the cells three times with cold HBSS to remove extracellular substrate.
-
Add 20 µL of HBSS to each well.
-
Read the fluorescence on a high-content imager or a bottom-reading fluorescent plate reader (Excitation: ~405 nm, Emission: ~450 nm).
-
Data Analysis and Interpretation
Data analysis is performed as described for the MAO assays (Section 2.4), with Tetrabenazine used as the positive control for inhibition. The Z'-factor should be calculated to ensure assay robustness.[6][8]
Section 4: Advanced Assay Formats for Hit Confirmation and Characterization
For confirmed hits from the primary screens, more advanced and often more specific assay formats can be employed to confirm the mechanism of action and determine binding affinities.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a powerful technology for studying biomolecular interactions.[9][10][11][12] It combines the low background of time-resolved fluorescence with the homogeneous format of FRET.[11] A TR-FRET assay can be developed to directly measure the binding of this compound to the target protein. This would involve a fluorescently labeled analog of the compound and a lanthanide-labeled antibody targeting a tag on the recombinant protein.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is another bead-based, no-wash assay technology used to study biomolecular interactions.[13][14][15] It offers high sensitivity and is resistant to matrix effects.[13] An AlphaLISA assay could be configured in a competitive format, where the test compound displaces a biotinylated ligand from the target protein, leading to a decrease in the AlphaLISA signal.[16][17]
Section 5: Assay Validation and Quality Control
Rigorous assay validation is critical to ensure the reliability and relevance of HTS data.[18][19][20] The following parameters should be assessed for each assay:
-
Reagent Stability: Determine the stability of all reagents under storage and assay conditions.[19]
-
DMSO Tolerance: Evaluate the effect of DMSO concentration on assay performance to establish the maximum tolerable concentration.[19]
-
Signal Variability: Assess plate uniformity and well-to-well variability using control plates.[19]
-
Z'-Factor: Consistently monitor the Z'-factor to ensure the assay can reliably distinguish between positive and negative controls.
-
Reproducibility: The assay should be reproducible on different days and with different batches of reagents.[21]
Section 6: Hit Confirmation and Triage
Data from HTS is inherently noisy, and a systematic process for hit confirmation and triage is essential.
-
Re-testing: All initial hits should be re-tested under the same assay conditions to confirm their activity.[22]
-
IC₅₀ Determination: Active compounds should be tested in a dose-response format to determine their potency (IC₅₀).
-
Orthogonal Assays: Confirm hits in a secondary, mechanistically distinct assay (e.g., TR-FRET or AlphaLISA) to rule out technology-specific artifacts.
-
Selectivity Profiling: Test active compounds against related targets (e.g., MAO-A hits against MAO-B) to determine their selectivity profile.
-
Structure-Activity Relationship (SAR) Analysis: Analyze the activity of related analogs to build an understanding of the SAR.[23][24][25]
Conclusion
The application notes and protocols detailed in this guide provide a robust framework for the high-throughput screening of this compound and its derivatives against plausible biological targets within the monoaminergic system. By employing these validated and quality-controlled assays, researchers can efficiently identify and characterize novel modulators of MAOs and VMAT2, paving the way for the development of new therapeutics for a range of neurological and psychiatric disorders.
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- 23. [Design, synthesis and activities of 4-(2-acetoxybenzoylamino) butyramide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [Synthesis and activities of 4-(2-acetoxybenzoylamino) butyramide heterocyclic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
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(2-Sec-butoxybenzyl)amine: A Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Chemical Space with (2-Sec-butoxybenzyl)amine
In the landscape of medicinal chemistry and drug discovery, the exploration of novel chemical scaffolds is paramount for identifying next-generation therapeutics.[1] this compound emerges as a promising, yet underexplored, building block for the synthesis of a diverse array of heterocyclic compounds.[2][3] Its unique structural feature—a primary amine tethered to a benzyl group bearing a sterically demanding sec-butoxy substituent at the ortho position—offers a confluence of electronic and steric properties that can be strategically exploited to access new chemical space.
The presence of the ortho-alkoxy group can influence the reactivity of the benzylamine moiety and the subsequent cyclization reactions, potentially leading to unique substitution patterns and stereochemical outcomes in the resulting heterocyclic systems. This guide provides a comprehensive overview of the potential applications of this compound in heterocyclic synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel bioactive molecules.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is rooted in the nucleophilicity of its primary amine group and the potential for intramolecular cyclization involving the substituted benzene ring. This dual reactivity allows it to be a versatile precursor for a range of heterocyclic frameworks that are prevalent in many biologically active compounds. The primary amine can readily participate in condensation reactions with carbonyl compounds to form imines, which are key intermediates in numerous cyclization strategies.[4][5]
Application I: Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to furnish a tetrahydroisoquinoline scaffold.[6][7] While this compound is not a classical β-arylethylamine, its benzylamine structure is highly amenable to a variation of this reaction, leading to the formation of valuable isoquinoline derivatives.[8] The electron-donating nature of the ortho-sec-butoxy group is anticipated to facilitate the electrophilic aromatic substitution step of the cyclization.[9]
Mechanistic Rationale
The reaction proceeds through the initial formation of a Schiff base (iminium ion under acidic conditions) from the condensation of this compound and an aldehyde.[7] The electron-rich benzene ring then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular fashion to forge the new heterocyclic ring.[6] The sec-butoxy group, being ortho to the site of cyclization, can exert steric influence on the transition state, potentially leading to diastereoselectivity in the products when chiral aldehydes are employed.
Caption: Pictet-Spengler reaction workflow.
Experimental Protocol: Synthesis of a 1-Substituted Tetrahydroisoquinoline
Materials:
-
This compound
-
Aldehyde (e.g., acetaldehyde)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere, add the aldehyde (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydroisoquinoline.
| Parameter | Value |
| Reactant Ratio | Amine:Aldehyde (1:1.1) |
| Acid Catalyst | Trifluoroacetic acid |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temp. |
| Typical Yield | 60-85% (Predicted) |
Application II: Accessing Diverse Scaffolds through Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and ability to rapidly generate chemical libraries.[10][11] this compound is an excellent candidate for isocyanide-based MCRs such as the Ugi four-component reaction (Ugi-4CR).[12]
The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi-4CR involves the reaction of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[13] The steric hindrance from the sec-butoxy group in this compound might influence the reaction kinetics and the conformational preferences of the resulting Ugi product.
Caption: Ugi four-component reaction overview.
Experimental Protocol: Ugi-4CR for Dipeptide Mimetics
Materials:
-
This compound
-
Aldehyde (e.g., isobutyraldehyde)
-
Carboxylic acid (e.g., acetic acid)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and this compound (1.0 eq) in methanol (0.5 M).
-
To this solution, add the aldehyde (1.0 eq) and stir for 10 minutes at room temperature.
-
Add the isocyanide (1.0 eq) to the mixture. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can often be purified by precipitation by adding water or by flash column chromatography on silica gel.
| Component | Example | Equivalents |
| Amine | This compound | 1.0 |
| Aldehyde | Isobutyraldehyde | 1.0 |
| Carboxylic Acid | Acetic Acid | 1.0 |
| Isocyanide | tert-Butyl isocyanide | 1.0 |
| Solvent | Methanol | - |
| Predicted Yield | 70-90% |
Application III: Synthesis of Quinazolinones and Related Heterocycles
This compound can also serve as a precursor to quinazolinones and related fused heterocyclic systems. This typically involves a two-step sequence: acylation of the amine followed by cyclization. For instance, reaction with an anthranilic acid derivative can lead to the formation of a quinazolinone core, a privileged scaffold in medicinal chemistry.
General Synthetic Strategy
The synthesis commences with the acylation of this compound with a suitable acylating agent, such as an ortho-amino-substituted benzoyl chloride. The resulting amide intermediate can then undergo cyclization, often under thermal or acid-catalyzed conditions, to furnish the quinazolinone ring system.
Experimental Protocol: Two-Step Synthesis of a Dihydroquinazolinone
Step 1: Amide Formation
-
Dissolve this compound (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in an aprotic solvent like DCM.
-
Cool the solution to 0 °C and slowly add a solution of 2-aminobenzoyl chloride (1.0 eq) in DCM.
-
Stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate to obtain the crude amide.
Step 2: Cyclization to Dihydroquinazolinone
-
The crude amide can be cyclized by heating in a high-boiling solvent such as toluene or xylene, often with a catalytic amount of a dehydrating agent like phosphorus pentoxide or an acid catalyst.
-
Alternatively, microwave-assisted cyclization can significantly reduce reaction times.[10]
-
After cooling, the product can be purified by recrystallization or column chromatography.
Caption: Dihydroquinazolinone synthesis workflow.
Conclusion and Future Outlook
This compound represents a versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds. Its unique substitution pattern offers opportunities for creating novel molecular architectures with potential applications in drug discovery and materials science. The protocols outlined in this guide for the Pictet-Spengler reaction, Ugi multicomponent reaction, and quinazolinone synthesis provide a solid foundation for researchers to begin exploring the synthetic utility of this promising amine. Further investigations into its reactivity in other classical and modern synthetic transformations are warranted and are expected to unveil even more of its potential in constructing complex and diverse molecular frameworks.
References
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Synthesis of Some Heterocyclic Compounds Derived From 2-Amino Benzothiazole. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). National Institutes of Health. Retrieved from [Link]
-
24.6: Synthesis of Amines. (2025). Chemistry LibreTexts. Retrieved from [Link]
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(PDF) Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). ScienceScholar. Retrieved from [Link]
-
New routes to synthesis of heterocycles based on ortho-substituted aryl benzyl ethers. St Andrews Research Repository. Retrieved from [Link]
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Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. (2024). ResearchGate. Retrieved from [Link]
-
Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024). Bentham Science. Retrieved from [Link]
-
Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Retrieved from [Link]
-
Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. (2024). MDPI. Retrieved from [Link]
-
Isoquinoline synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (2013). National Institutes of Health. Retrieved from [Link]
-
Preparation of Isoquinoline by Bischler Napieralski Synthesis. (2020). YouTube. Retrieved from [Link]
-
Pictet–Spengler reaction. Wikipedia. Retrieved from [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). National Institutes of Health. Retrieved from [Link]
-
Multicomponent reactions in nucleoside chemistry. (2017). Beilstein Journals. Retrieved from [Link]
-
1-Benzyl isoquinolines: Studies in their synthesis, cyclisation and migration. (2019). University of Bath. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). ResearchGate. Retrieved from [Link]
-
Synthesis of Building Blocks for Drug Design Programmes. Pharmaceutical Technology. Retrieved from [Link]
-
Isoquinoline synthesis. (2010). Química Organica.org. Retrieved from [Link]
-
Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme. (2016). National Institutes of Health. Retrieved from [Link]
-
Enamine社ホットトピック Building Blocks. (2020). ナミキ商事. Retrieved from [Link]
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Analytical methods for quantification of (2-Sec-butoxybenzyl)amine
An Application Note and Protocol for the Quantification of (2-Sec-butoxybenzyl)amine
Abstract
This document provides a comprehensive technical guide for the development and validation of analytical methods for the quantification of this compound. As a potentially novel compound or specialized chemical intermediate, no standardized analytical methods are currently published. This application note, therefore, serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines three robust analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each methodology is presented with detailed, step-by-step protocols, explanations of the scientific rationale behind experimental choices, and guidance on method validation in accordance with international regulatory standards.
Introduction
This compound is a primary aromatic amine with a unique substitution pattern that suggests its potential utility as a key intermediate in the synthesis of pharmaceuticals or other high-value chemical entities. The precise and accurate quantification of such molecules is paramount throughout the drug development lifecycle, from process chemistry and purity assessment of active pharmaceutical ingredients (APIs) to metabolism and pharmacokinetic studies.
The analytical quantification of primary amines like this compound presents specific challenges. The polar amine group can lead to poor peak shape (tailing) in chromatographic systems due to interactions with active sites on stationary phases. Furthermore, depending on the matrix, achieving sufficient sensitivity and selectivity can be demanding. This guide provides a strategic framework for overcoming these challenges by leveraging established analytical techniques and principles.
Analyte Profile: this compound
A thorough understanding of the analyte's physicochemical properties is the cornerstone of rational method development.
Structure:
Predicted Physicochemical Properties:
| Property | Estimated Value | Rationale / Implication for Analysis |
| Molecular Formula | C₁₁H₁₇NO | - |
| Molecular Weight | 179.26 g/mol | Suitable for both GC and LC-MS analysis. |
| pKa (amine) | ~9.5 - 10.5 | The primary amine is basic and will be protonated at acidic or neutral pH. This is a critical consideration for mobile phase pH in RP-HPLC and for enabling efficient positive mode electrospray ionization (ESI+) in LC-MS. |
| Predicted logP | ~2.5 - 3.0 | Indicates moderate lipophilicity, making the compound well-suited for retention on reversed-phase (e.g., C18) HPLC columns. |
| UV Absorbance | λmax ≈ 270 nm | The substituted benzene ring is a strong chromophore, making UV detection a viable and straightforward quantification technique. |
| Volatility | Moderate | The compound may be amenable to direct GC analysis, but its polarity suggests that derivatization will likely improve peak shape and thermal stability.[1] |
Recommended Analytical Methodologies
Based on the analyte profile, three primary analytical techniques are proposed. The choice of method will depend on the specific application, required sensitivity, sample matrix, and available instrumentation.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is a robust and widely accessible technique, ideal for purity analysis, content uniformity, and assay of the bulk drug substance or formulated product.
Causality Behind Experimental Choices: The predicted moderate polarity of this compound makes it an excellent candidate for reversed-phase chromatography. A C18 column provides a non-polar stationary phase that will retain the analyte based on hydrophobic interactions. The primary amine necessitates careful pH control of the mobile phase. An acidic mobile phase (e.g., using formic or phosphoric acid) will protonate the amine, minimizing silanol interactions on the column and leading to sharp, symmetrical peaks.[2] UV detection is selected due to the strong absorbance of the benzene chromophore.
Protocol: RP-HPLC-UV
-
Instrumentation & Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or phosphoric acid.
-
Reference standard of this compound.
-
-
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of diluent to obtain a 1 mg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
-
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of A and B |
| Gradient Program | 0-1 min: 20% B; 1-10 min: 20% to 80% B; 10-12 min: 80% B; 12.1-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm |
-
Data Analysis
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in unknown samples using the linear regression equation from the calibration curve.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for volatile and semi-volatile compounds, offering high chromatographic resolution and structural confirmation via mass spectra. Due to the polar primary amine, derivatization is recommended to improve analytical performance.[1][3]
Causality Behind Experimental Choices: Direct analysis of primary amines by GC can result in poor peak shape and adsorption to the column. Silylation is a common derivatization technique that replaces the active hydrogens on the amine with a non-polar trimethylsilyl (TMS) group.[4] This increases the volatility and thermal stability of the analyte, resulting in sharper, more symmetrical peaks and improved sensitivity.[1] A non-polar DB-5ms or equivalent column is chosen as it is robust and provides excellent separation for a wide range of derivatized compounds. Electron Ionization (EI) is used to generate reproducible fragmentation patterns for library matching and structural confirmation.
Protocol: GC-MS
-
Instrumentation & Materials
-
GC system with a split/splitless inlet, coupled to a Mass Spectrometer (MS).
-
DB-5ms or equivalent fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane).
-
Reference standard of this compound.
-
-
Sample Preparation and Derivatization
-
Prepare a stock solution of the analyte in the chosen anhydrous solvent (e.g., 1 mg/mL).
-
In a 2 mL autosampler vial, place 100 µL of the sample or standard solution.
-
If the solvent is not pyridine, evaporate to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.[6]
-
Cool to room temperature before injection.
-
-
GC-MS Conditions
| Parameter | Recommended Setting |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis |
| Oven Program | Initial 100 °C, hold 1 min; ramp at 15 °C/min to 280 °C, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
-
Data Analysis
-
For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized analyte.
-
For identification, compare the acquired mass spectrum with a reference spectrum.
-
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity, high-selectivity quantification, particularly in complex matrices such as plasma, urine, or process intermediates.[7][8]
Causality Behind Experimental Choices: This method combines the separation power of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry. Electrospray Ionization (ESI) in positive mode is chosen because the basic amine group is readily protonated to form [M+H]⁺ ions.[9] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exquisite selectivity. In MRM, a specific precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process virtually eliminates matrix interference, allowing for quantification at very low levels.[7]
Protocol: LC-MS/MS
-
Instrumentation & Materials
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Reagents as described in the HPLC-UV method.
-
Internal Standard (IS): A structurally similar compound or a stable isotope-labeled version of the analyte is highly recommended.
-
-
LC Conditions
-
A fast gradient is typically used to ensure high throughput.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 2-3 minutes.
-
-
MS/MS Parameter Optimization
-
Infuse a standard solution of the analyte (~1 µg/mL) directly into the mass spectrometer to optimize source parameters and identify precursor and product ions.
-
Ionization Mode: ESI Positive (ESI+).
-
Precursor Ion ([M+H]⁺): m/z 180.3.
-
Product Ions: Based on known fragmentation of benzylamines, characteristic product ions would result from the loss of ammonia ([M+H - NH₃]⁺ at m/z 163.2) and cleavage at the benzylic position or within the sec-butoxy group.[9][10][11] The most intense and stable fragment should be chosen for quantification.
-
MRM Transitions (Hypothetical):
-
Quantifier: 180.3 → 163.2
-
Qualifier: 180.3 → [another stable fragment, e.g., 107.1 from loss of the sec-butoxy group]
-
-
Optimize Collision Energy (CE) and other source-dependent parameters for each transition.
-
-
Sample Preparation
-
For biological samples, protein precipitation (with acetonitrile) or solid-phase extraction (SPE) is typically required.
-
Spike samples, blanks, and calibration standards with a fixed concentration of the Internal Standard.
-
-
Data Analysis
-
Quantify using the peak area ratio of the analyte to the Internal Standard. This corrects for variations in sample preparation and instrument response.
-
Method Validation
Any analytical method intended for use in a regulated environment must be validated to demonstrate its fitness for purpose.[12] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.
Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity / Selectivity | To ensure the signal is unequivocally from the analyte without interference from matrix components, impurities, or degradants. | No significant interfering peaks at the retention time of the analyte in blank/placebo samples. Peak purity should be demonstrated (e.g., via DAD or MS). |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations for which the method is accurate, precise, and linear. | As defined by the linearity study. |
| Accuracy | The closeness of test results to the true value. | % Recovery typically within 80-120% for assay (90-110% for drug substance) and within ±15% of nominal (±20% at LLOQ) for bioanalysis. |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2% for drug substance assay; ≤ 15% (≤ 20% at LLOQ) for bioanalysis. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with acceptable accuracy and precision. | Signal-to-Noise ratio ≥ 10; accuracy and precision criteria must be met. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when parameters (e.g., pH, column temp, flow rate) are slightly varied. RSD should remain within acceptable limits. |
Visualizations & Data Presentation
Summary of Starting Conditions
| Method | Column | Mobile Phase / Gas | Detection | Key Advantage |
| HPLC-UV | C18 (4.6x150mm) | ACN/H₂O with 0.1% Formic Acid | UV at 270 nm | Robust, accessible, good for high-concentration samples. |
| GC-MS | DB-5ms (30m) | Helium | EI-MS (Scan or SIM) | High resolution, structural confirmation, good for purity profiling. |
| LC-MS/MS | C18 (2.1x50mm) | ACN/H₂O with 0.1% Formic Acid | ESI+ MRM | Highest sensitivity and selectivity, ideal for trace analysis in complex matrices. |
Diagrams
Caption: Decision tree for selecting the appropriate analytical method.
References
-
Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Gas Chromatography of Free Fatty Acids on a Benzylamine Adipate Column. Retrieved from [Link]
-
PubChem. (n.d.). Benzylamine. Retrieved from [Link]
-
Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
RSC Publishing. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]
-
YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]
-
ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved from [Link]
-
European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]
-
Shodhganga. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Retrieved from [Link]
-
European Pharmaceutical Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
-
Intertek. (n.d.). LC-MS Method Development. Retrieved from [Link]
-
NIH. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]
-
PubMed. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]
-
ACS Publications. (n.d.). Separation of Aromatic Amines by Reversed-Phase Chromatography. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). Benzylamine,;, for GC derivati | 13180-100ML | SUPELCO. Retrieved from [Link]
-
NIST. (n.d.). Benzylamine. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
-
PubMed. (n.d.). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Retrieved from [Link]
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OSTI.GOV. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Fiveable. (n.d.). Sec-Butyl Definition. Retrieved from [Link]
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PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]
-
Wikipedia. (n.d.). Butyl group. Retrieved from [Link]
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Chemistry Steps. (n.d.). n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl. Retrieved from [Link]
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Master Organic Chemistry. (2011). Don’t Be Futyl, Learn The Butyls. Retrieved from [Link]
-
Khan Academy. (n.d.). Common and systematic naming: iso-, sec-, and tert- prefixes. Retrieved from [Link]
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Application Note: A Robust, Validated HPLC Method for the Analysis of (2-Sec-butoxybenzyl)amine
Abstract
This application note presents a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2-Sec-butoxybenzyl)amine. This document provides a detailed, step-by-step protocol grounded in fundamental chromatographic principles and aligned with current regulatory expectations. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology. The final method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and drug development applications.
Introduction and Methodological Rationale
This compound is an organic intermediate whose purity and quantification are critical in various stages of pharmaceutical development and chemical synthesis. As a primary amine with a bulky hydrophobic substituent, its analysis presents unique challenges, including potential for poor peak shape due to interactions with residual silanols on silica-based stationary phases and the need for controlled pH to ensure consistent ionization.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. The development of a robust HPLC method is not merely a procedural task; it is a systematic scientific investigation designed to create a method that is reliable, reproducible, and fit for its intended purpose.[1][2] This guide eschews a rigid template in favor of a logical workflow that begins with understanding the analyte's physicochemical properties and culminates in a fully validated analytical procedure.
Analyte Properties & Methodological Considerations
-
Structure: this compound possesses a primary amine group (a basic ionizable center) and a benzene ring (a chromophore), attached to a sec-butoxy group which increases its hydrophobicity.
-
pKa (estimated): The pKa of the conjugate acid of benzylamine is approximately 9.3. The ortho-sec-butoxy group is a weak electron-donating group, which is expected to slightly increase the basicity of the amine. Therefore, the pKa of the protonated this compound is estimated to be around 9.5 . To ensure the analyte is in a single, protonated form and to minimize interactions with stationary phase silanols, the mobile phase pH should be controlled at least 2 units below this value. A pH of ≤ 7.5 is required, with a starting pH of 3.0 being a common and effective choice for basic analytes.
-
logP (estimated): The octanol-water partition coefficient (logP) is a measure of lipophilicity. Benzylamine has a logP of 1.09. The addition of a C4 alkyl chain in the sec-butoxy group will significantly increase this value. We estimate the logP to be in the range of 2.5 - 3.5 . This moderate-to-high hydrophobicity makes the analyte an ideal candidate for Reversed-Phase HPLC.
-
UV Absorbance (estimated): The presence of the benzene ring provides a chromophore necessary for UV detection. Benzylamine exhibits absorbance maxima at approximately 206 nm and 256 nm.[3] The sec-butoxy substituent may cause a minor bathochromic (red) shift. Therefore, detection wavelengths of 210 nm (for high sensitivity) and 260 nm (for higher selectivity against potential interferences) are logical starting points for method development.
HPLC Method Development Strategy
Our strategy is a multi-step, logical progression from initial screening to final optimization and validation, ensuring the final method is robust and fit-for-purpose.
Initial Screening Phase
-
Column Selection: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development due to its wide applicability and hydrophobicity. A standard dimension of 4.6 x 150 mm with 5 µm particle size offers a good balance of efficiency and backpressure.
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile (ACN) is chosen as the initial organic modifier due to its low viscosity, low UV cutoff, and compatibility with common buffers. Methanol will be evaluated as an alternative.
-
Aqueous Phase: A buffered aqueous phase is critical. We will start with 20 mM potassium phosphate monobasic adjusted to pH 3.0 with phosphoric acid. This low pH ensures the primary amine is fully protonated (as R-NH3+), promoting good peak shape.
-
-
Detection Wavelength: Initial runs will be performed with a Diode Array Detector (DAD) to scan the UV spectrum of the analyte peak and confirm the optimal detection wavelength. Based on our estimations, we will monitor at 210 nm and 260 nm.
-
Gradient Elution: An initial fast gradient (e.g., 5% to 95% ACN over 15 minutes) will be used to determine the approximate elution time and organic solvent concentration required to elute the analyte.
Optimization Phase
Once the analyte is retained and eluted, the method is systematically optimized for resolution, peak shape, and run time.
-
Gradient Optimization: The initial gradient will be refined to provide adequate resolution between the main peak and any impurities. The slope of the gradient around the elution time of the analyte will be shallow to maximize separation.
-
Isocratic vs. Gradient: If the separation can be achieved with good peak shape in a reasonable time, an isocratic method will be developed from the optimized gradient conditions. Isocratic methods are often more robust and simpler to transfer between instruments.
-
Mobile Phase pH Tuning: The effect of pH will be investigated (e.g., pH 2.5, 3.0, 3.5) to find the optimal balance between retention time and peak asymmetry.
-
Column Temperature: The column temperature will be controlled (e.g., 30-40 °C) to ensure reproducible retention times and can be used to fine-tune selectivity.
Detailed Experimental Protocols
Protocol 1: HPLC Method Development
Objective: To establish optimized chromatographic conditions for the analysis of this compound.
Materials:
-
HPLC System with Gradient Pump, Autosampler, Column Thermostat, and DAD/UV Detector.
-
This compound reference standard.
-
HPLC grade Acetonitrile, Methanol, and Water.
-
Potassium Phosphate Monobasic (KH2PO4), analytical grade.
-
Phosphoric Acid (H3PO4), analytical grade.
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm).
Procedure:
-
Mobile Phase Preparation:
-
Aqueous (Mobile Phase A): Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Organic (Mobile Phase B): HPLC Grade Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).
-
Prepare a working standard solution at 0.1 mg/mL by diluting the stock solution with the diluent.
-
-
Initial Screening Run:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Set the column temperature to 30 °C.
-
Set the DAD to collect data from 200-400 nm and monitor at 210 nm and 260 nm.
-
Inject 10 µL of the working standard solution.
-
Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.
-
-
Optimization:
-
Based on the retention time from the screening run, adjust the gradient to improve separation or shorten the run time. For example, if the peak elutes at 10 minutes (approx. 60% ACN), a new gradient could be: 0-2 min (40% B), 2-12 min (40% to 70% B), 12-13 min (70% to 90% B), followed by hold and re-equilibration.
-
Once a suitable gradient is found, calculate the corresponding isocratic conditions and test them.
-
Evaluate the peak asymmetry. If it is >1.5, consider slightly lowering the pH or adding an ion-pairing agent (though often not necessary with modern columns at low pH).
-
Protocol 2: Final Optimized Analytical Method
This protocol describes the final, optimized conditions derived from the development work.
Table 1: Optimized HPLC Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH2PO4 in Water, pH 3.0 with H3PO4 |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 65% Mobile Phase A / 35% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Method Validation Protocol
The optimized method must be validated to demonstrate its suitability for the intended purpose, following the ICH Q2(R1) guideline.[1][6][7]
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), and spiked samples to demonstrate no interference. | No interfering peaks at the retention time of the analyte. Peak purity index > 0.999. |
| Linearity | Analyze at least five concentrations over the range of 50% to 150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Established by linearity, accuracy, and precision data. |
| Accuracy (% Recovery) | Analyze triplicate samples at three concentrations (e.g., 80%, 100%, 120%) by spiking a known matrix. | Mean recovery between 98.0% and 102.0%. |
| Precision (RSD%) | Repeatability: Six replicate injections of the 100% standard. Intermediate Precision: Repeat on a different day with a different analyst. | RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision. |
| Detection Limit (LOD) | Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope. | S/N ≥ 3. |
| Quantitation Limit (LOQ) | Determined by S/N or standard deviation of the response and the slope. | S/N ≥ 10. Must be precise and accurate. |
| Robustness | Deliberately vary method parameters (pH ±0.2, Flow Rate ±10%, Column Temp ±5°C, % Organic ±2%). | System suitability parameters remain within limits. No significant impact on results. |
Workflow Visualization
The overall process from initial assessment to a fully validated method is a structured workflow designed to ensure a successful outcome.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
This application note details a systematic and scientifically grounded approach to developing and validating an RP-HPLC method for the analysis of this compound. By beginning with an understanding of the analyte's physicochemical properties, we established a logical starting point that minimized trial-and-error and led to an efficient optimization process. The final isocratic method is simple, robust, and demonstrates excellent performance characteristics. The comprehensive validation protocol, designed in accordance with ICH Q2(R1) guidelines, confirms that the method is accurate, precise, and specific, rendering it suitable for its intended use in a quality control or research environment.[6][7]
References
-
Q2(R2) Validation of Analytical Procedures (March 2024) . U.S. Food and Drug Administration (FDA). [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures . gmp-compliance.org. [Link]
-
Quality Guidelines . International Council for Harmonisation (ICH). [Link]
-
ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF) . U.S. Food and Drug Administration (FDA). [Link]
-
FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts . Adhesives & Sealants Industry. [Link]
-
Benzylamine UV-Vis Spectrum . SIELC Technologies. [Link]
-
Development of an HPLC method for the determination of amines in a leukemia mouse model . RSC Publishing. [Link]
-
HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column . SIELC Technologies. [Link]
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HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column . SIELC Technologies. [Link]
-
HPLC Method for Benzydamine Analysis . Scribd. [Link]
-
Chromatographic Determination of Amines in Food Samples . University of Helsinki. [Link]
-
(±)-sec-butyl amine . The Good Scents Company. [Link]
-
sec-Butylamine . Wikipedia. [Link]
-
Studies of Mixing Properties of Binary Systems of 2-Butoxy Ethanol with Amines . ResearchGate. [Link]
-
Chemical Properties of sec-butyl-n-octyl-amine . Cheméo. [Link]
-
Sec-Butylamine . PubChem. [Link]
-
Spectrophotometric Determination of pKa and Log P of Risperidone . Journal of Applied Pharmaceutical Science. [Link]
-
Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant . Oriental Journal of Chemistry. [Link]
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- 7. fda.gov [fda.gov]
In vitro testing of (2-Sec-butoxybenzyl)amine cytotoxicity
Application Note & Protocol
A Phased Approach to Profiling the In Vitro Cytotoxicity of (2-Sec-butoxybenzyl)amine
Audience: Researchers, scientists, and drug development professionals.
Introduction and Rationale
This guide provides a comprehensive, phased strategy for characterizing the in vitro cytotoxicity of this compound. The approach is designed to be self-validating, moving from a broad assessment of cell viability to a more detailed investigation of the specific mechanisms of cell death. By following this structured protocol, researchers can generate a reliable and interpretable dataset, forming a solid foundation for further development or risk assessment.
Strategic Experimental Workflow
A multi-tiered approach is essential for a thorough cytotoxicological assessment. This strategy ensures that initial findings are confirmed and mechanistically explored, providing a complete picture of the compound's cellular effects.
The proposed workflow is divided into three logical phases:
-
Phase I: Primary Viability and Dose-Range Finding. This initial phase establishes the concentration range over which this compound affects cell viability. The MTT assay, a well-established method for assessing metabolic activity, is employed for this purpose.[3]
-
Phase II: Mechanistic Discrimination (Apoptosis vs. Necrosis). Once a cytotoxic concentration range is defined, the next step is to determine the mode of cell death. The Annexin V & Propidium Iodide (PI) assay is the gold standard for distinguishing between early apoptosis, late apoptosis, and necrosis.[4]
-
Phase III: Mechanistic Confirmation and Elucidation. To add depth to the findings from Phase II, this phase investigates key molecular events associated with the observed cell death pathway. Assays for Caspase-3/7 activity (key executioner caspases in apoptosis) and intracellular ROS levels provide critical insights into the underlying biochemical processes.[5][6]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Experimental workflow for cytotoxicity testing.
Recommended Materials and General Reagents
-
Cell Lines:
-
Compound: this compound (ensure highest possible purity).
-
Reagents:
-
Cell Culture Medium (e.g., DMEM, EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA.
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[9]
-
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) kit.[10]
-
Caspase Assay: Caspase-Glo® 3/7 Assay System or similar.[5]
-
ROS Assay: 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA).[11]
-
-
Controls:
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
Microplate reader (absorbance and fluorescence/luminescence capabilities).
-
Flow cytometer.
-
Inverted microscope.
-
Detailed Experimental Protocols
Phase I: MTT Assay for Cell Viability and IC₅₀ Determination
Causality: The MTT assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] A decrease in the rate of formazan production is proportional to the decrease in metabolically active, viable cells.[9] This provides a robust, quantitative measure of cytotoxicity.[15]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in serum-free medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 1000 µM. The final DMSO concentration in all wells should not exceed 0.5%.
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (DMSO only) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Purple formazan crystals should become visible within the cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
| Parameter | Recommended Setting |
| Cell Density | 5,000-10,000 cells/well |
| Compound Conc. Range | 0.1 µM - 1000 µM (initial) |
| Incubation Time | 24, 48, 72 hours |
| MTT Incubation | 4 hours |
| Absorbance Wavelength | 570 nm |
Phase II: Annexin V/PI Assay for Apoptosis/Necrosis Discrimination
Causality: This assay differentiates between distinct cell death pathways. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet.[4] Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., FITC) to detect these cells.[16] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with intact membranes.[10] Therefore:
-
Annexin V(-) / PI(-): Live cells.
-
Annexin V(+) / PI(-): Early apoptotic cells.
-
Annexin V(+) / PI(+): Late apoptotic or necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells in 6-well plates. After 24 hours, treat cells with this compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include vehicle and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[17]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[16]
-
Data Acquisition: Analyze the samples immediately using a flow cytometer, acquiring at least 10,000 events per sample.
dot graph G { layout=neato; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} caption: Quadrant analysis for Annexin V/PI flow cytometry.
Phase III: Mechanistic Confirmation Assays
Causality: Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[18] Their activity signifies a commitment to the apoptotic pathway. Luminescent assays, such as the Caspase-Glo® 3/7 assay, use a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by Caspase-3/7 to release a substrate for luciferase, generating a light signal proportional to caspase activity.[5][19]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Phase I), treating cells in a white-walled 96-well plate with this compound at various concentrations around the IC₅₀.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[19]
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
-
Incubation: Incubate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescent signal to the number of viable cells (which can be run on a parallel plate using the MTT assay) to determine the specific increase in caspase activity.
Causality: Excessive production of ROS can lead to oxidative stress, damaging cellular components like DNA, lipids, and proteins, which can trigger either apoptosis or necrosis.[6] H2DCFDA is a cell-permeable probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11][13] The fluorescence intensity is directly proportional to the level of intracellular ROS.[20]
Protocol:
-
Cell Seeding and Loading: Seed cells in a black-walled, clear-bottom 96-well plate. After 24 hours, remove the medium and incubate the cells with 10 µM H2DCFDA in serum-free medium for 30-45 minutes at 37°C.
-
Washing: Gently wash the cells twice with warm PBS to remove excess probe.
-
Treatment: Add 100 µL of the compound dilutions (prepared in PBS or serum-free medium) to the cells. Include a vehicle control and a positive control (e.g., 100 µM TBHP).
-
Data Acquisition: Immediately measure the fluorescence intensity (Excitation: ~495 nm, Emission: ~529 nm) over time (e.g., every 5 minutes for 1-2 hours) using a microplate reader.
-
Data Analysis: Calculate the rate of increase in fluorescence over time for each treatment condition. A steeper slope compared to the vehicle control indicates increased ROS production.
Data Interpretation and Synthesis
| Assay | Primary Endpoint | Interpretation |
| MTT | IC₅₀ Value | Potency of general cytotoxicity. A lower IC₅₀ indicates higher toxicity. |
| Annexin V / PI | Cell Population Shifts | A significant increase in the Annexin V(+) / PI(-) population suggests apoptosis. An increase in PI(+) populations suggests necrosis or late apoptosis. |
| Caspase-3/7 | Luminescence Intensity | An increase in signal confirms the activation of the executioner caspase cascade, strongly supporting an apoptotic mechanism. |
| ROS Detection | Fluorescence Intensity | An increase in signal indicates oxidative stress is a potential upstream event or contributing factor to the observed cytotoxicity. |
Example Scenarios:
-
Scenario 1: Classic Apoptosis: A dose-dependent decrease in viability (MTT) is accompanied by a significant increase in the Annexin V(+) / PI(-) population and a corresponding increase in Caspase-3/7 activity. ROS levels may or may not be elevated.
-
Scenario 2: Oxidative Stress-Induced Necrosis: A sharp drop in viability (MTT) correlates with a predominant shift to the PI(+) populations in the Annexin V assay. Caspase-3/7 activity is minimal, but there is a strong and rapid increase in ROS production.
References
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]
-
Wikipedia. MTT assay. Available at: [Link]
-
Thirumala, V., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange. Available at: [Link]
-
Cell Biolabs, Inc. Reactive Oxygen Species (ROS) Assays. Available at: [Link]
-
Assay Genie. Reactive Oxygen Species (ROS) Detection Assay Kit. Available at: [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
-
University of Kansas Medical Center. The Annexin V Apoptosis Assay. Available at: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
Creative Bioarray. In Vitro Cytotoxicity MTT Assay Testing. Available at: [Link]
-
Prabu, S. K., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Oxidative Stress and Disease. Available at: [Link]
-
protocols.io. Caspase 3/7 Activity. Available at: [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
OZ Biosciences. ROS Detection Assay Kit. Available at: [Link]
-
Bio-protocol. Caspase 3/7 activity assay. Available at: [Link]
-
Mphahlele, M. J., et al. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. Available at: [Link]
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Abbexa. Technical Manual Caspase 3/7 Activity Assay Kit. Available at: [Link]
-
Ravindranath, K. J., et al. (2022). Screening of Anti-carcinogenic Properties of Phytocompounds from Allium ascalonicum for Treating Breast Cancer Through In Silico and In Vitro Approaches. Applied Biochemistry and Biotechnology. Available at: [Link]
-
Vicker, N., et al. (2014). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PLoS ONE. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules. Available at: [Link]
-
Bouissane, L., et al. (2021). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Al-Salahi, R., et al. (2018). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Tropical Journal of Pharmaceutical Research. Available at: [Link]
-
Chiew, Y., et al. (1995). Mutagenicity and cytotoxicity of 2-butoxyethanol and its metabolite, 2-butoxyacetaldehyde, in Chinese hamster ovary (CHO-AS52) cells. Mutation Research/Genetic Toxicology. Available at: [Link]
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- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
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- 6. Reactive Oxygen Species (ROS) Assays | Cell Biolabs [cellbiolabs.com]
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- 8. Mutagenicity and cytotoxicity of 2-butoxyethanol and its metabolite, 2-butoxyacetaldehyde, in Chinese hamster ovary (CHO-AS52) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. mdpi.com [mdpi.com]
- 13. ozbiosciences.com [ozbiosciences.com]
- 14. clyte.tech [clyte.tech]
- 15. testinglab.com [testinglab.com]
- 16. kumc.edu [kumc.edu]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
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Application Notes and Protocols: (2-Sec-butoxybenzyl)amine as a Novel Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide on the utilization of (2-Sec-butoxybenzyl)amine as a potential corrosion inhibitor. This document delves into the inferred mechanistic principles, a plausible synthetic route, and detailed protocols for its evaluation. The information herein is synthesized from established principles of corrosion science and the known properties of analogous benzylamine derivatives.
Introduction: The Challenge of Metallic Corrosion and the Role of Organic Inhibitors
Corrosion, the gradual degradation of materials by chemical or electrochemical reaction with their environment, poses a significant global economic and safety challenge.[1] In numerous industries, from energy production to infrastructure, the use of corrosion inhibitors is a primary strategy to mitigate these effects. Organic corrosion inhibitors are particularly effective, functioning by adsorbing onto the metal surface to form a protective barrier.[1][2] This film isolates the metal from the corrosive environment, thereby impeding the anodic and/or cathodic reactions that drive corrosion.
The efficacy of an organic inhibitor is intrinsically linked to its molecular structure.[3][4] The presence of heteroatoms (such as nitrogen, oxygen, and sulfur), aromatic rings, and appropriate alkyl chains can significantly enhance the molecule's ability to adsorb onto a metal surface.[3][4][5] Benzylamine derivatives have been widely investigated as corrosion inhibitors due to the presence of the nitrogen atom and the phenyl group, which act as adsorption centers.[6][7]
This compound: A Profile of a Promising Corrosion Inhibitor
Chemical Structure:
-
Name: this compound
-
Molecular Formula: C₁₁H₁₇NO
-
Structure:
Inferred Physicochemical Properties and Corrosion Inhibition Mechanism
The corrosion inhibition properties of this compound can be inferred from the functional groups present in its structure:
-
Primary Amine Group (-NH₂): The nitrogen atom possesses a lone pair of electrons, making it a key site for adsorption onto the metal surface. In acidic media, the amine group can be protonated (-NH₃⁺), facilitating electrostatic interaction with a negatively charged metal surface (physisorption).[2]
-
Benzyl Group (C₆H₅CH₂-): The aromatic ring provides a source of π-electrons, which can interact with the vacant d-orbitals of the metal, leading to more stable adsorption (chemisorption).[2] The planar nature of the ring allows for a larger surface coverage area.
-
Sec-butoxy Group (-O-CH(CH₃)(CH₂CH₃)): The presence of the ether oxygen atom introduces another heteroatom with lone pair electrons, which can also participate in the adsorption process.[4][8] The sec-butyl chain is a moderately bulky alkyl group. This steric hindrance can further enhance the protective barrier by creating a more compact and dense inhibitor film on the metal surface, effectively blocking corrosive species from reaching the metal.[3][5]
Proposed Mechanism of Action:
The inhibition mechanism of this compound is likely a synergistic combination of physisorption and chemisorption, leading to the formation of a protective film on the metal surface.
Caption: Proposed corrosion inhibition mechanism of this compound.
Proposed Synthesis Route: Reductive Amination
A plausible and efficient method for the synthesis of this compound is the reductive amination of 2-sec-butoxybenzaldehyde.[9][10] This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.
Reaction Scheme:
2-sec-butoxybenzaldehyde + NH₃ → [Imine Intermediate] --(Reducing Agent)→ this compound
Protocol for Synthesis:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-sec-butoxybenzaldehyde in a suitable solvent such as methanol or ethanol.
-
Imine Formation: Add a solution of ammonia in methanol to the flask. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in small portions.[11][12]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the excess reducing agent by the slow addition of water. Remove the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Protocols for Evaluation as a Corrosion Inhibitor
To evaluate the efficacy of this compound as a corrosion inhibitor, a series of electrochemical and surface analysis techniques should be employed.[6][13]
Caption: Experimental workflow for evaluating corrosion inhibitor performance.
Electrochemical Measurements
Electrochemical tests provide quantitative data on the corrosion rate and the mechanism of inhibition.[6][13]
Protocol for Potentiodynamic Polarization (PDP):
-
Electrode Preparation: Polish the working electrode (e.g., mild steel) with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.
-
Cell Setup: Assemble a three-electrode cell with the prepared working electrode, a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.
-
Electrolyte: Fill the cell with the corrosive solution (e.g., 1 M HCl) without and with various concentrations of this compound.
-
OCP Measurement: Allow the open-circuit potential (OCP) to stabilize for approximately 30-60 minutes.
-
Polarization Scan: Perform the potentiodynamic polarization scan from a potential of approximately -250 mV to +250 mV versus the OCP at a scan rate of 1 mV/s.
-
Data Analysis: Extrapolate the Tafel plots to determine the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes. Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100
Protocol for Electrochemical Impedance Spectroscopy (EIS):
-
Cell Setup and Electrode Preparation: Follow steps 1-3 from the PDP protocol.
-
OCP Measurement: Stabilize the system at the OCP for 30-60 minutes.
-
EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 10 mHz.
-
Data Analysis: Analyze the resulting Nyquist and Bode plots. The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the Nyquist plot. Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
Surface Analysis
Surface analysis techniques provide qualitative and semi-quantitative information about the formation of the protective inhibitor film on the metal surface.[13]
Protocol for Scanning Electron Microscopy (SEM):
-
Sample Preparation: Immerse metal coupons in the corrosive solution with and without the inhibitor for a specified period (e.g., 24 hours).
-
Cleaning and Drying: After immersion, gently rinse the coupons with deionized water and acetone, then dry them.
-
Imaging: Mount the coupons on SEM stubs and coat with a thin layer of gold or carbon if necessary. Acquire images of the surface morphology at various magnifications.
Data Presentation
The quantitative data obtained from the electrochemical measurements should be summarized in a clear and concise table for easy comparison.
Table 1: Electrochemical Parameters for this compound as a Corrosion Inhibitor for Mild Steel in 1 M HCl
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | PDP IE (%) | Rct (Ω·cm²) | EIS IE (%) |
| Blank | - | - | |||||
| 50 | |||||||
| 100 | |||||||
| 200 | |||||||
| 500 |
Conclusion
This compound, based on its molecular structure, presents a promising profile as a mixed-type corrosion inhibitor. The presence of a primary amine, a benzyl ring, and a sec-butoxy group suggests a strong and stable adsorption on metal surfaces. The detailed protocols provided in these application notes offer a robust framework for the synthesis and comprehensive evaluation of its corrosion inhibition properties. Further experimental validation is required to confirm the inferred mechanisms and quantify its performance.
References
-
Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). IntechOpen. Retrieved from [Link]
- Panchal, V., et al. (2012). Corrosion inhibition of Al-Mg alloy in hydrochloric acid using Benzylamine-N-(p-methoxy benzylidene). Journal of Materials and Environmental Science, 3(2), 360-373.
- Czech, B., et al. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines.
- Khaled, K. F. (2014). Quantitative structure–activity relationship model for amino acids as corrosion inhibitors based on the support vector machine and molecular design. Corrosion Science, 83, 261-271.
- Gao, G., & Sastri, V. S. (2016). Corrosion inhibitors: quantitative structure-activity Relationship.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Fouda, A. S., et al. (2014). Some crown ethers as inhibitors for corrosion of stainless steel type 430 in aqueous solutions. International Journal of Electrochemical Science, 9, 213-229.
- Li, X., et al. (2020). Corrosion Inhibition Effect of N-(4-diethylaminobenzyl) Quaternary Ammonium Chitosan for X80 Pipeline Steel in Hydrochloric Acid. International Journal of Electrochemical Science, 15, 11847-11863.
- Panchal, V., & Patel, N. (2012). Corrosion inhibition of ZINC in hydrochloric acid using Benzylamine-N-(p-methoxy benzylidene). Journal of Chemical, Biological and Physical Sciences, 2(2), 566.
- Khaled, K. F., & Abdel-Shafi, N. S. (2011). Quantitative structure and activity relationship modeling study of corrosion inhibitors: Genetic function approximation and molecular dynamics simulation methods. International Journal of ELECTROCHEMICAL SCIENCE, 6(9), 3983-4003.
- Studer, A. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA International Journal for Chemistry, 60(12), 793-799.
- Studer, A. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA, 60(12), 793-799.
- Kerdjoudj, R., et al. (2019). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. New Journal of Chemistry, 43(45), 17745-17755.
- S. M. A. Hosseini, & A. Salari. (2022). Understanding Functional Group Effect on Corrosion Inhibition Efficiency of Selected Organic Compounds. Journal of Bio- and Tribo-Corrosion, 8(3), 69.
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- Bar, G., et al. (2020). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h and then MeOH, rT, 30 min). Chemistry–A European Journal, 26(72), 17465-17470.
-
LibreTexts. (2023). Reductive Amination. Retrieved from [Link]
- Zhang, Y., et al. (2023). Revealing the Correlation between Molecular Structure and Corrosion Inhibition Characteristics of N-Heterocycles in Terms of Substituent Groups.
- CN110156617B - Preparation method and application of corrosion inhibitor - Google Patents. (n.d.).
- de Vries, J. G., & Mršić, N. (2014). Reduction of Imines and Reductive Amination of Aldehydes and Ketones.
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
- Hernandez, S. (2021). Effect of Corrosion Inhibitor Head Group on the Electrochemical Processes Governing CO2 Corrosion. Corrosion, 78(1), 2-15.
- US20040002606A1 - Process for the synthesis for alkoxy amines and their use in controlled radical polymerization - Google Patents. (n.d.).
- Popoola, L. T. (2022). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Sec-butoxybenzyl)amine
Welcome to the dedicated technical support guide for the synthesis of (2-sec-butoxybenzyl)amine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction yields.
Introduction
The synthesis of this compound, a primary amine of interest in pharmaceutical and materials science, is most commonly achieved through the reductive amination of 2-sec-butoxybenzaldehyde. This method involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is subsequently reduced to the desired amine. While seemingly straightforward, the steric hindrance presented by the sec-butoxy group and the potential for over-alkylation introduce specific challenges that can impact reaction efficiency and product purity.
This guide provides a comprehensive overview of the key aspects of this synthesis, focusing on practical solutions to common problems and strategies for maximizing your yield of high-quality this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: Reductive amination is the most widely employed and reliable method for this transformation. It offers good control over the reaction and can be performed under relatively mild conditions. The "one-pot" direct reductive amination, where the imine formation and reduction occur in the same reaction vessel, is often preferred for its operational simplicity.[1]
Q2: What are the primary challenges I can expect in this synthesis?
A2: The main challenges arise from:
-
Steric Hindrance: The bulky sec-butoxy group on the aldehyde can slow down the initial nucleophilic attack by ammonia, affecting the rate of imine formation.[2]
-
Over-alkylation: The primary amine product, this compound, can react further with the starting aldehyde to form secondary (bisthis compound) and tertiary amines, reducing the yield of the desired product.[3]
-
Aldehyde Self-Condensation: Under certain conditions, aldehydes can undergo self-condensation reactions, leading to impurities.
Q3: Which reducing agent is best suited for this reaction?
A3: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally the preferred reducing agents for one-pot reductive aminations.[2] They are selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde, which is crucial for minimizing the formation of the corresponding alcohol byproduct (2-sec-butoxybenzyl alcohol).[2] Sodium borohydride (NaBH₄) can also be used, but it is less selective and may reduce the starting aldehyde. If using NaBH₄, it is often best to perform the reaction in a two-step process where the imine is formed first, followed by the addition of the reducing agent.[2]
Q4: Can I use an alternative method to reductive amination?
A4: The Leuckart-Wallach reaction is a potential alternative.[4][5] This method uses formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[4][5] However, it typically requires high reaction temperatures (often exceeding 150°C) and can lead to the formation of N-formylated byproducts that require a subsequent hydrolysis step to yield the free amine.[4][6] For many applications, the milder conditions of modern reductive amination are preferable.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Inefficient Imine Formation: The equilibrium may not favor the imine due to steric hindrance or the presence of water. | • Increase Ammonia Concentration: Use a large excess of the ammonia source (e.g., a saturated solution of ammonia in methanol or ammonium acetate) to drive the equilibrium towards the imine. • Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to protonate the carbonyl oxygen and activate the aldehyde towards nucleophilic attack. • Dehydrating Agent: Incorporate a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to remove the water formed during imine formation. |
| 2. Inactive Reducing Agent: The hydride reagent may have degraded due to improper storage or handling. | • Use a fresh bottle of the reducing agent. • Ensure the reaction is performed under anhydrous conditions if using a moisture-sensitive reagent like sodium triacetoxyborohydride. | |
| Significant Formation of Byproducts | 1. Over-alkylation (Secondary/Tertiary Amines): The primary amine product is reacting with the starting aldehyde. | • Control Stoichiometry: Use a significant excess of the ammonia source relative to the aldehyde.[3] • Slow Addition of Aldehyde: If feasible, add the 2-sec-butoxybenzaldehyde slowly to the reaction mixture containing the ammonia source and reducing agent to maintain a low concentration of the aldehyde.[3] |
| 2. Formation of 2-sec-butoxybenzyl alcohol: The reducing agent is reducing the starting aldehyde. | • Use a More Selective Reducing Agent: Switch to sodium cyanoborohydride or sodium triacetoxyborohydride, which are less likely to reduce the aldehyde at neutral or slightly acidic pH.[2] • pH Control: Maintain a slightly acidic pH (around 5-6) to favor the formation of the iminium ion, which is more readily reduced than the neutral aldehyde. | |
| Difficult Product Purification | 1. Presence of Unreacted Aldehyde: The starting material is carried through the workup. | • Sodium Bisulfite Wash: During the aqueous workup, wash the organic layer with a saturated solution of sodium bisulfite to form a water-soluble adduct with the unreacted aldehyde. |
| 2. Contamination with Over-alkylation Products: The desired primary amine is mixed with secondary and/or tertiary amines. | • Acid-Base Extraction: Exploit the difference in basicity. The primary amine can be selectively extracted into an acidic aqueous phase. Careful adjustment of the pH may allow for fractional extraction. • Chromatography: Column chromatography on silica gel is an effective method for separating the primary amine from less polar secondary and tertiary amines. A solvent system such as dichloromethane/methanol with a small amount of triethylamine can be effective. | |
| 3. Emulsion during Workup: The presence of the amine can lead to the formation of stable emulsions during aqueous extraction. | • Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion. • Filtration through Celite: Filter the mixture through a pad of Celite to help separate the layers. |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Cyanoborohydride
This protocol outlines a general one-pot procedure for the synthesis of this compound.
Materials:
-
2-sec-butoxybenzaldehyde
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Glacial acetic acid
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-sec-butoxybenzaldehyde (1.0 eq) and anhydrous methanol (to achieve a concentration of ~0.5 M).
-
Imine Formation: Add ammonium acetate (10 eq) to the solution and stir at room temperature.
-
pH Adjustment: Add a catalytic amount of glacial acetic acid to adjust the pH to approximately 6.
-
Reduction: Slowly add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Add diethyl ether and water to the residue and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Quantitative Data Summary
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Typical Amount (for 10 mmol scale) |
| 2-sec-butoxybenzaldehyde | 1.0 | 178.23 | 1.78 g |
| Ammonium acetate | 10.0 | 77.08 | 7.71 g |
| Sodium cyanoborohydride | 1.5 | 62.84 | 0.94 g |
Visualization of Key Processes
Reductive Amination Workflow
Caption: One-pot reductive amination of 2-sec-butoxybenzaldehyde.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
-
O, M., & T, M. (n.d.). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Scilit. [Link]
- Senthamarai, T., et al. (2018). Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines.
-
Ahmad, S., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions. [Link]
-
Wikipedia. (n.d.). Leuckart reaction. [Link]
-
Grokipedia. (n.d.). Leuckart reaction. [Link]
-
Pearson+. (n.d.). The two most general amine syntheses are the reductive amination.... [Link]
- Ahmad, S., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
- Senthamarai, T., et al. (2018). Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry.
-
ResearchGate. (2025). Metal-Free Reductive Amination of Aldehydes for the Synthesis of Secondary and Tertiary Amines. [Link]
-
Reddit. (2014). [Discussion] Tips and Tricks to getting better synthetic yields. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Reddit. (2025). Help with Low Yield Synthesis. [Link]
-
PubMed Central. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]
-
J&K Scientific LLC. (n.d.). 2-Sec-Butoxybenzaldehyde. [Link]
-
ResearchGate. (n.d.). (a) Reaction pathway for the reductive amination with benzaldehyde and.... [Link]
-
University of Rochester. (2026). Workup: Amines. [Link]
- Jumina, et al. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
Sources
Technical Support Center: Purification of (2-Sec-butoxybenzyl)amine
Welcome to the technical support center for the purification of (2-sec-butoxybenzyl)amine. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this compound with high purity. As a primary benzylamine with a bulky, chiral ortho-substituent, this compound presents a unique set of purification hurdles. This document provides in-depth, experience-driven solutions in a troubleshooting and FAQ format to help you navigate these complexities effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the purification workflow, providing not just the solution but the underlying chemical principles.
Question 1: My flash column chromatography of crude this compound on silica gel results in severe peak tailing and poor separation. What's causing this and how can I fix it?
Answer:
This is a classic and highly common issue when purifying amines on standard silica gel. The root cause is an acid-base interaction between your basic amine and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1][2] This strong interaction leads to non-ideal elution behavior, resulting in broad, tailing peaks and a significant loss of resolution.
There are three primary strategies to overcome this:
-
Mobile Phase Modification (Most Common): The most straightforward approach is to "neutralize" the acidic sites on the silica by adding a small amount of a competing base to your mobile phase.[1]
-
Recommended Modifier: Triethylamine (TEA) at a concentration of 0.1% to 1% (v/v) is highly effective. Alternatively, a 1-2% solution of ammonia in methanol can be used as part of the polar component of your solvent system (e.g., in a dichloromethane/methanol gradient).
-
Mechanism: The small, volatile amine modifier adsorbs to the active silanol sites, preventing your target compound from binding too strongly. This allows for a much sharper elution profile.
-
-
Use of an Alternative Stationary Phase: If mobile phase modification is insufficient or undesirable (e.g., difficulty in removing the modifier post-purification), changing the stationary phase is the next logical step.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels basic compounds and minimizes unwanted interactions.[2] They often provide excellent peak shape for amines using simple hexane/ethyl acetate gradients without any basic additives.[2]
-
Basic Alumina: Alumina is another polar stationary phase, but it is basic in nature. It is an excellent, cost-effective alternative to silica for purifying basic compounds.
-
-
Reversed-Phase Chromatography: For polar amines, reversed-phase flash chromatography on a C18 column can be highly effective.[3]
Data Summary: Stationary Phase Selection
| Stationary Phase | Pros | Cons | Recommended For |
| Silica Gel | Inexpensive, widely available | Causes peak tailing with amines without modifiers | General use, but requires mobile phase modification (e.g., +1% TEA) |
| Amine-Functionalized Silica | Excellent peak shape, no modifier needed | More expensive than bare silica | Difficult separations where modifiers are problematic[2] |
| Basic Alumina | Good for strongly basic compounds, cost-effective | Can have different selectivity than silica | When silica fails even with modifiers |
| Reversed-Phase (C18) | Excellent for polar amines, predictable | Requires aqueous mobile phases, may be harder to remove solvent | Purifying highly polar amine byproducts or starting materials[3] |
Question 2: My post-reaction analysis (NMR/LC-MS) shows the presence of unreacted 2-sec-butoxybenzaldehyde and a secondary amine byproduct, N,N-bisthis compound. How can I remove both?
Answer:
This is a common outcome in reductive amination reactions, stemming from incomplete conversion and over-alkylation.[4][5] A multi-step purification strategy is most effective here.
Purification Workflow Diagram
Caption: Workflow for removing aldehyde and secondary amine impurities.
Step 1: Remove Unreacted Aldehyde via Extraction
Before chromatography, you can selectively remove the aldehyde.
-
Protocol: Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite forms a water-soluble adduct with the aldehyde, pulling it into the aqueous phase. Follow this with a water wash and a brine wash, then dry the organic layer.
Step 2: Separate Primary and Secondary Amines via Chromatography
The remaining mixture contains your desired primary amine and the secondary amine byproduct. These can now be separated using column chromatography.
-
Principle of Separation: The secondary amine is less polar than the primary amine because it lacks the N-H bonds available for hydrogen bonding with the stationary phase. Therefore, the secondary amine will elute first from a normal-phase column.
-
Recommended Method: Use a silica gel column with a hexane/ethyl acetate gradient. Crucially, add 1% triethylamine to the mobile phase to prevent peak tailing, as detailed in Question 1. Start with a low polarity (e.g., 95:5 hexane:EtOAc) and gradually increase the polarity to elute first the secondary amine, followed by your target primary amine.
Question 3: I need to separate the (R)- and (S)-enantiomers of this compound for my biological assays. How is this accomplished?
Answer:
The chirality in your molecule arises from the stereocenter in the sec-butyl group.[6][7] Separating these enantiomers is a critical step for many pharmaceutical applications, as different enantiomers can have vastly different biological activities.[8][9]
There are two primary methods for this separation, known as chiral resolution:
-
Chiral Chromatography (HPLC or SFC): This is the most direct and widely used analytical and preparative method.
-
Mechanism: Chiral chromatography uses a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation.[9]
-
Common CSPs: For amines, polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD, OJ, or Chiralpak® AD, AS) are often a good starting point.
-
Method Development: Screening different chiral columns with various mobile phases (e.g., normal-phase with hexane/isopropanol or reversed-phase with acetonitrile/water and additives) is necessary to find the optimal separation conditions.
-
-
Diastereomeric Salt Crystallization: This is a classical, often lower-cost method suitable for larger scales.
-
Mechanism: The racemic amine is reacted with a single, pure enantiomer of a chiral acid (the "resolving agent"), such as tartaric acid, mandelic acid, or camphorsulfonic acid. This forms a mixture of two diastereomeric salts (e.g., (R)-amine-(+)-acid and (S)-amine-(+)-acid). Diastereomers have different physical properties, including solubility. By carefully choosing the solvent, one diastereomeric salt can be selectively crystallized out of the solution.
-
Liberation: After isolating the pure diastereomeric salt by filtration, the pure enantiomer of the amine is recovered by treatment with a base (e.g., NaOH) to neutralize the chiral acid.
-
Experimental Protocol: Diastereomeric Salt Crystallization (Conceptual)
-
Screening: In separate small-scale experiments, dissolve your racemic amine in a suitable solvent (e.g., ethanol, methanol, acetone). Add 0.5 equivalents of different chiral acids (e.g., L-(+)-tartaric acid, (S)-(+)-mandelic acid) to each.
-
Crystallization: Observe which combination readily forms a crystalline precipitate. Optimize the solvent and temperature to maximize the yield and purity of the crystals.
-
Isolation: Filter the crystalline diastereomeric salt and wash with cold solvent.
-
Purity Check: Determine the diastereomeric excess (d.e.) of the salt, which corresponds to the enantiomeric excess (e.e.) of your amine.
-
Liberation: Suspend the pure salt in water and add a strong base (e.g., 2M NaOH) until the pH is >12. Extract the liberated freebase amine with an organic solvent. Dry and evaporate the solvent to yield the enantiomerically enriched amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the expected impurities?
The most prevalent method for synthesizing primary amines like this is the reductive amination of the corresponding aldehyde, 2-sec-butoxybenzaldehyde, with an ammonia source.[10][11] The reaction involves the formation of an imine intermediate, which is then reduced in situ.[10]
| Impurity Type | Specific Impurity | Origin | Recommended Purification Method |
| Starting Material | 2-sec-butoxybenzaldehyde | Incomplete reaction | Bisulfite wash; Chromatography |
| Side Product | (2-sec-butoxyphenyl)methanol | Reduction of the starting aldehyde by the reducing agent | Chromatography |
| Over-alkylation | N,N-bisthis compound (Secondary Amine) | The product primary amine reacts with another molecule of the imine intermediate | pH-based extraction; Chromatography[4] |
| Intermediate | Imine from aldehyde and ammonia | Incomplete reduction | Hydrolyzes back to aldehyde during aqueous workup; removed by subsequent steps |
| Reducing Agent | Borohydride salts/byproducts | From the reduction step (e.g., NaBH₃CN, NaBH(OAc)₃) | Aqueous workup and extraction |
Q2: Can I purify this compound by distillation?
While distillation is a viable purification method for many amines, it may be challenging for this compound. With a likely high boiling point due to its molecular weight (~193 g/mol ) and polar amine group, vacuum distillation would be required to prevent thermal decomposition. However, separating it from structurally similar impurities like the corresponding alcohol or secondary amine via distillation would be difficult due to potentially close boiling points. Distillation is best suited for removing non-volatile impurities or when the desired product has a significantly different boiling point from contaminants. For high-purity applications, chromatography is generally superior.
Q3: My compound appears to be degrading or changing color upon storage. Why is this happening?
Benzylamines, particularly primary ones, can be susceptible to air oxidation.[12] The benzylic C-H bond is activated, and the amine itself can be oxidized. This can lead to the formation of imines and other colored degradation products. To ensure stability:
-
Storage: Store the purified amine under an inert atmosphere (nitrogen or argon) in a sealed, airtight container.
-
Temperature: Keep it refrigerated or frozen to slow down degradation pathways.
-
Light: Protect from light by using an amber vial or storing it in the dark.
References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
-
American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives.
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Condensation Products from the Reactions of Glyoxal with 2-Substituted Benzylamines.
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
-
Biotage. (2023). Is there an easy way to purify organic amines?.
-
Organic Syntheses. (n.d.). N-BENZYL-2,2,2-TRIFLUORO-1-METHOXY-N-((TRIMETHYLSILYL)METHYL)ETHAN-1-AMINE.
-
Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
-
Wikipedia. (n.d.). sec-Butylamine.
-
Wikipedia. (n.d.). Reductive amination.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection.
-
Encyclopedia of Separation Science. (n.d.). Chiral Drug Separation.
-
Google Patents. (n.d.). Purification of secondary alkyl amines.
-
ChemicalBook. (n.d.). N-[4-(sec-Butoxy)phenyl]-N-[2-(2-phenoxyethoxy)-benzyl]amine.
-
ResearchGate. (2015). Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism.
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
-
PubMed. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
-
PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
-
Reddit. (2024). How to purify Benzylamine?.
-
Orochem Technologies Inc. (2017). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
-
National Institute of Standards and Technology. (n.d.). 2-Butanamine, (S)-.
-
Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines.
-
Chemistry LibreTexts. (2023). Reductive Amination.
-
PubChem. (n.d.). 2-Butoxyethylamine.
-
PubChem. (n.d.). Sec-Butylamine.
-
ResearchGate. (n.d.). Preferential crystallisation and comparative crystal growth study between pure enantiomer and racemic mixture of a chiral molecule: 5-ethyl-5-methylhydantoin.
-
Google Patents. (n.d.). Benzylamine derivatives, their preparation and their application in therapeutics.
-
Google Patents. (n.d.). Benzylamine derivatives.
-
MDPI. (n.d.). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain.
-
Wikipedia. (n.d.). 25B-NBOMe.
-
Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
-
Master Organic Chemistry. (2024). The Gabriel Synthesis.
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- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
Stability issues of (2-Sec-butoxybenzyl)amine under acidic conditions
Prepared by the Senior Application Science Team
Welcome to the technical support center for (2-sec-butoxybenzyl)amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their work. Our goal is to provide in-depth, practical guidance on potential stability issues encountered under acidic conditions, complete with troubleshooting protocols and mechanistic explanations to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and stability of this compound in acidic environments.
Q1: I observed new, unexpected peaks in my HPLC/LC-MS analysis after an acidic workup of my reaction involving this compound. What could be the cause?
A: The appearance of new impurities following acidic treatment is a strong indicator of compound degradation. This compound possesses two key functional groups: a primary amine and a sec-butoxy ether. While the amine will protonate to form a stable ammonium salt in acid, the ether linkage is susceptible to cleavage under these conditions[1][2][3]. This acid-catalyzed hydrolysis is the most probable cause of the new peaks you are observing.
Q2: What is the primary degradation pathway for this compound in acid?
A: The primary degradation pathway is the acid-catalyzed cleavage of the C-O bond of the sec-butoxy ether. The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group[4][5]. The subsequent cleavage can occur through an SN1 or SN2 mechanism, depending on the specific conditions, yielding 2-(aminomethyl)phenol and byproducts derived from the sec-butyl group, such as sec-butanol or butene isomers[2][3].
Q3: At what pH range does this degradation become significant?
A: Significant degradation is typically observed in strongly acidic conditions, generally at a pH below 3. While aminal groups, which are structurally related, show rapid decomposition at pH < 3, the stability of ethers is highly dependent on the acid strength and temperature[6]. Mildly acidic conditions (pH 4-6) may cause slow degradation over extended periods or at elevated temperatures. We strongly recommend performing a stress test under your specific experimental conditions to determine the stability threshold (see Protocol 1).
Q4: Are certain types of acids more detrimental to the stability of this compound?
A: Yes. Strong mineral acids, particularly those with nucleophilic conjugate bases like hydrobromic acid (HBr) and hydroiodic acid (HI), are highly effective at cleaving ethers and should be used with extreme caution[2][3]. Protic acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) will also catalyze the cleavage[5]. If acidic conditions are necessary, consider using weaker acids or carefully controlled buffer systems. Lewis acids may also promote degradation, though often through different mechanisms like oxidation if an oxidant is present[7][8].
Q5: What are the best analytical methods to monitor the degradation of this compound?
A: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and effective method for monitoring the disappearance of the parent compound and the appearance of degradation products. For definitive identification of these products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable as it provides molecular weight information crucial for structural elucidation[9][10].
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving stability issues.
Problem: You observe a loss of parent compound and/or the appearance of unexpected peaks in your analytical chromatogram after exposing this compound to acidic conditions.
Troubleshooting Workflow
The following diagram outlines a logical workflow to troubleshoot this issue.
Caption: Troubleshooting workflow for stability issues.
Recommended Actions & Explanations
-
Confirm Degradant Identity: The first step is to confirm that the impurities are indeed from the degradation of this compound. Use LC-MS to check for the presence of ions corresponding to the predicted degradation products. This provides definitive evidence and rules out other sources of contamination.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ |
| This compound | C₁₁H₁₇NO | 179.26 | 180.1 |
| 2-(aminomethyl)phenol | C₇H₉NO | 123.15 | 124.1 |
| sec-Butanol | C₄H₁₀O | 74.12 | 75.1 (if ionized) |
-
Perform a Controlled Stability Study: Do not rely on assumptions. A systematic stress test (see Protocol 1 ) will provide empirical data on how temperature, time, and specific acidic reagents affect the compound's stability. This data-driven approach is crucial for making informed decisions about process optimization.
-
Optimize Your Process Conditions: Based on the stability study, modify your experimental parameters.
-
Temperature: Acid-catalyzed hydrolysis is often highly temperature-dependent. Performing the reaction or workup at a lower temperature (e.g., 0 °C) can dramatically reduce the rate of degradation.
-
Time: Minimize the duration the compound is exposed to harsh acidic conditions. Quench the acid as soon as the intended transformation is complete.
-
pH Control: If the reaction tolerates it, use the mildest possible acidic conditions (highest pH) that still achieve the desired outcome. Using a buffer can prevent pH excursions into highly degradative ranges.
-
Section 3: Experimental Protocols
Protocol 1: Standardized Stress Test for Acid Stability
This protocol provides a framework for evaluating the stability of this compound under various acidic conditions.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).
-
Stress Condition Setup: In separate HPLC vials, add 100 µL of the stock solution. To each vial, add 900 µL of the desired acidic solution (see table below for suggestions). This results in a final concentration of 100 µg/mL.
-
Incubation: Incubate the vials at the desired temperature (e.g., Room Temperature, 50 °C).
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each vial, neutralize it if necessary (e.g., with a calculated amount of base like NaHCO₃), and analyze immediately via HPLC-UV (Protocol 2).
-
Data Analysis: Quantify the peak area of the parent compound over time. A decrease of >5% is typically considered significant degradation.
Suggested Stress Conditions:
| Condition ID | Acidic Solution | Temperature |
| A-1 | 0.1 M HCl (aq) | Room Temp. |
| A-2 | 0.1 M HCl (aq) | 50 °C |
| B-1 | 1 M HCl (aq) | Room Temp. |
| B-2 | 1 M HCl (aq) | 50 °C |
| C-1 | 10% Trifluoroacetic Acid (TFA) in Water | Room Temp. |
| D-1 | 10% Formic Acid in Water | Room Temp. |
Protocol 2: Analytical Method for Monitoring by HPLC-UV
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 270 nm
-
Column Temperature: 30 °C
Protocol 3: Identification of Degradation Products by LC-MS
Use the same chromatographic conditions as Protocol 2, coupled to a mass spectrometer (e.g., ESI source in positive ion mode). Scan for the m/z values listed in the troubleshooting table to confirm the presence of the parent compound and its primary degradation product, 2-(aminomethyl)phenol.
Section 4: Mechanistic Deep Dive
Understanding the chemical mechanism of degradation is key to preventing it. The instability of this compound in acid is rooted in the fundamental reactivity of ethers.
The process begins with the protonation of the ether oxygen atom by an acid (H-A). This is a rapid and reversible equilibrium. This protonation converts the poor leaving group (-OR) into a good leaving group (-ROH), an alcohol.
Once protonated, the C-O bond can cleave via two primary pathways:
-
SN1 Mechanism: The protonated ether dissociates to form a relatively stable sec-butyl carbocation and 2-(aminomethyl)phenol. This pathway is favored in strongly acidic, polar protic solvents and when the alkyl group can form a stable carbocation (secondary and tertiary alkyl groups are susceptible)[3]. The carbocation can then be trapped by a nucleophile (like water or a halide ion) or undergo elimination to form alkenes.
-
SN2 Mechanism: A nucleophile (Nu⁻, such as Br⁻ or I⁻ from the acid) attacks the less sterically hindered carbon adjacent to the ether oxygen[2][5]. In this molecule, the attack occurs at the sec-butyl carbon, displacing 2-(aminomethyl)phenol as the leaving group. This pathway is more common with primary alkyl ethers but can compete with the SN1 pathway for secondary systems.
The following diagram illustrates the general degradation pathway.
Caption: Acid-catalyzed degradation of this compound.
Section 5: References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved January 15, 2026, from [Link]
-
Burwell, R. L. (1954). THE CLEAVAGE OF ETHERS. Chemical Reviews, 54(4), 615–685.
-
Greenspan, D. C., & Wagner, G. J. (2021). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 7(10), 1836-1847.
-
Pelzer, K., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering, 8(47), 17533–17543.
-
Kramer, S. (2018). Practical Synthesis of α-Substituted Primary Benzylamines. ChemistryViews. Retrieved January 15, 2026, from [Link]
-
Alcaraz, C., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV.
-
Reisman, S. E., et al. (2020). Synthesis of BCP Benzylamines From 2-Azaallyl Anions and [1.1.1]Propellane. Journal of the American Chemical Society, 142(5), 2146-2151.
-
Potter, G. A., et al. (2016). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 21(11), 1558.
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved January 15, 2026, from [Link]
-
Lari, G. M., et al. (2021). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. Catalysis Science & Technology, 11(15), 5164-5176.
-
Morsch, L., et al. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Filo. (n.d.). Cleavage of tertiary butyl ethers requires the use of an aqueous acid. Retrieved January 15, 2026, from [Link]
-
Wu, X.-F., & Beller, M. (2012). Lewis acid-catalyzed oxidation of benzylamines to benzamides. Chemical Communications, 48(38), 4686-4688.
-
Wu, X.-F., & Beller, M. (2012). Lewis acid-catalyzed oxidation of benzylamines to benzamides. Chemical Communications. Retrieved January 15, 2026, from [Link]
-
International Journal of Trend in Scientific Research and Development. (2022). Analytical Methods for the Degradation of Phytoconstituents. IJTSRD, 6(5), 1345-1350.
-
Soderberg, T. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. In Fundamentals of Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
Sciencemadness Discussion Board. (2012). Bizzare observation about benzylamines- explanation? Retrieved January 15, 2026, from [Link]
-
Wilson, K., et al. (2017). Production of Benzylamine by Tandem Dehydrogenation/Amination/Reduction over Cu and Au Catalysts. ACS Catalysis, 7(10), 6649-6659.
-
Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24874, Sec-Butylamine. Retrieved January 15, 2026, from [Link].
-
Gody, G., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2333–2341.
-
Trowbridge, A., et al. (2020). Benzylamines via Iron-Catalyzed Direct Amination of Benzyl Alcohols. ACS Catalysis, 10(15), 8567–8577.
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Technical Support Center: Optimization of (2-Sec-butoxybenzyl)amine Synthesis
Welcome to the technical support guide for the synthesis of (2-Sec-butoxybenzyl)amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology. The primary focus of this guide is the reductive amination of 2-sec-butoxybenzaldehyde, a widely adopted and efficient method for preparing primary amines.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for synthesizing this compound via reductive amination?
A1: The synthesis involves a two-step process that is often performed in a single pot ("one-pot reaction"). First, 2-sec-butoxybenzaldehyde is reacted with an ammonia source to form an intermediate imine. This imine is then reduced in situ by a reducing agent to yield the final product, this compound. The equilibrium of imine formation is critical and can be shifted by removing water or using a large excess of the amine source.[2]
Q2: Why is reductive amination preferred over direct alkylation of ammonia with (2-sec-butoxybenzyl) chloride?
A2: Direct alkylation of ammonia is notoriously difficult to control. The primary amine product, this compound, is often more nucleophilic than ammonia itself. This leads to subsequent reactions with the alkyl halide, resulting in significant amounts of secondary (bisthis compound) and tertiary amine byproducts.[3][4] This "over-alkylation" reduces the yield of the desired primary amine and significantly complicates purification. Reductive amination provides a much more controlled and selective route to the primary amine.[4]
Q3: What are the most critical parameters to control during the reaction?
A3: Several parameters are crucial for maximizing yield and purity:
-
Choice of Reducing Agent: The selectivity of the reducing agent is paramount. It must reduce the C=N bond of the imine much faster than the C=O bond of the starting aldehyde.[4][5]
-
Stoichiometry: A large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) is used to favor the formation of the primary amine and suppress the formation of the secondary amine byproduct.[3][6]
-
pH Control: Imine formation is typically catalyzed by mild acid. However, if the pH is too low, the amine nucleophile will be protonated and become non-nucleophilic. A weakly acidic to neutral pH (around 5-7) is often optimal.[2][4]
-
Temperature: The reaction temperature affects the rate of both imine formation and reduction. Optimization may be required, but many modern procedures can be run effectively at room temperature.
Q4: Which reducing agents are recommended, and what are the differences?
A4: The choice of reducing agent is critical for success.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that tolerates a wide range of functional groups and can be used in a one-pot procedure where all reagents are mixed from the start.[7][8] It is particularly effective in non-protic solvents like dichloromethane (DCE) or tetrahydrofuran (THF).
-
Sodium Cyanoborohydride (NaBH₃CN): Another highly selective agent that will reduce iminium ions in the presence of aldehydes.[4][5] However, it is highly toxic and generates cyanide waste, making it less desirable.
-
Sodium Borohydride (NaBH₄): A less expensive but also less selective reducing agent. It can reduce the starting aldehyde, leading to the formation of 2-sec-butoxybenzyl alcohol as a byproduct. To mitigate this, a two-step, one-pot procedure is recommended where the imine is allowed to form completely before the NaBH₄ is added, often at a reduced temperature.[4][9]
-
Catalytic Hydrogenation (H₂/Catalyst): This method uses hydrogen gas and a metal catalyst (e.g., Palladium, Platinum, Nickel). It is a "green" method as the only byproduct is water, but it requires specialized pressure equipment.[1][2]
Q5: How can I effectively monitor the reaction's progress?
A5: Thin-Layer Chromatography (TLC) is the most common and convenient method. A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to clearly separate the starting aldehyde, the intermediate imine (if stable enough to be observed), and the final amine product. The consumption of the starting aldehyde is the primary indicator of reaction progress. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Yield of Product | 1. Incomplete Imine Formation: The equilibrium between the aldehyde and the imine was not established.[2] 2. Decomposition of Reducing Agent: The hydride reagent may have degraded due to moisture or age. 3. Incorrect pH: The pH may be too acidic (protonating the ammonia source) or too basic (hindering imine formation catalysis). | 1. Allow more time for imine formation before adding the reductant (if using a two-step procedure). Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to remove water and drive the equilibrium forward. 2. Use a fresh bottle of the reducing agent. Ensure all glassware and solvents are dry, especially when using hydride reagents. 3. If necessary, add a catalytic amount of acetic acid to achieve a weakly acidic pH. This protonates the carbonyl oxygen, making it more electrophilic for the amine attack. [4] |
| Significant Secondary Amine Byproduct | Product Reactivity: The this compound product is reacting with the intermediate imine. This is more likely if the concentration of the ammonia source is too low.[10] | Increase the excess of the ammonia source significantly (e.g., 10-20 equivalents). This statistically favors the reaction of the aldehyde with ammonia over the reaction with the primary amine product. [3][6] Consider adding the aldehyde slowly to the reaction mixture to maintain its low concentration. |
| Contamination with 2-sec-butoxybenzyl alcohol | Aldehyde Reduction: The reducing agent is not selective enough and is reducing the starting aldehyde in addition to the imine. This is a common issue with strong reducing agents like NaBH₄.[4] | Switch to a more selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃).[8] Alternatively, if using NaBH₄, ensure imine formation is complete before adding the borohydride, and perform the reduction at a lower temperature (e.g., 0 °C) to slow the rate of aldehyde reduction relative to imine reduction. |
| Difficult Purification | 1. Similar Polarity of Products: The desired amine and byproducts (alcohol, secondary amine) may have similar polarities, making chromatographic separation difficult. 2. Emulsion during Workup: Emulsions can form during the aqueous extraction phase. | 1. Utilize an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., diethyl ether) and wash with dilute acid (e.g., 1M HCl). The basic amines will move to the aqueous layer as their hydrochloride salts, while the neutral alcohol byproduct remains in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and re-extracted to recover the pure amines. [11] 2. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite. |
Data Presentation & Protocols
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Abbreviation | Typical Solvent | Selectivity (Imine vs. Aldehyde) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, THF | Excellent | High selectivity, mild conditions, tolerates many functional groups.[8] | More expensive, moisture sensitive. |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol | Excellent | Highly selective for protonated imines.[4] | Highly toxic, generates cyanide waste. |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Moderate | Inexpensive, readily available. | Can reduce the starting aldehyde, requiring careful procedural control.[9] |
| Hydrogen Gas / Catalyst | H₂ / Pd/C, PtO₂, Raney Ni | Ethanol, Methanol | Good | "Green" (atom economical), high yields. | Requires specialized high-pressure equipment.[1] |
Experimental Protocols
Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (High Selectivity)
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-sec-butoxybenzaldehyde (1.0 eq) and a solution of ammonia in methanol (e.g., 7N, 10-15 eq).
-
Add dichloromethane (DCE) as the primary solvent.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 12-24 hours).
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography or acid-base extraction as needed.
Protocol 2: Two-Step, One-Pot Synthesis using Sodium Borohydride (Cost-Effective)
-
To a round-bottom flask, add 2-sec-butoxybenzaldehyde (1.0 eq), ammonium acetate (NH₄OAc, 10 eq), and methanol.
-
Stir the mixture at room temperature for 2-3 hours to ensure complete imine formation. Monitor by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 2.0 eq) in small portions, ensuring the temperature remains below 10 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding water.
-
Remove most of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify as necessary.
Visualizations
Caption: General workflow for the reductive amination synthesis.
Caption: A logical workflow for troubleshooting low yield issues.
Caption: Reaction pathways for desired product vs. side product.
References
-
Der Pharma Chemica. (n.d.). Synthesis of primary amines by one-pot reductive amination of aldehydes. Retrieved from [Link]
-
Cooper, M. R., et al. (2025). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. PMC - NIH. Retrieved from [Link]
-
Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Sci-Hub. (n.d.). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Retrieved from [Link]
-
Taylor & Francis Online. (2013). Full article: Synthesis of Primary Amines by One-Pot Reductive Amination of Aldehydes. Retrieved from [Link]
-
Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
-
Reddit. (2024). How to purify Benzylamine? : r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Retrieved from [Link]
- Google Patents. (n.d.). US2987548A - Preparation of benzylamine.
-
Myers, A. (n.d.). Myers Chem 115. Harvard University. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Reddit. (2021). Without ammonia, yield is significantly lower. Detailed explanation why? : r/OrganicChemistry. Retrieved from [Link]
-
ScienceDirect. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Retrieved from [Link]
-
The Hive. (n.d.). reductive amination w/ n-methyl benzylamine- help!. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]
-
Reddit. (2025). What is happening to my benzylamine? : r/Chempros. Retrieved from [Link]
-
YouTube. (2025). Reductive Amination | Synthesis of Amines. Retrieved from [Link]
-
MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis of functionalized benzyl amines by the reductive. Retrieved from [Link]
-
Scribd. (n.d.). Failed Home Synthesis of Benzylamine, Writeup With Pictures. Retrieved from [Link]
-
Sciencemadness.org. (2016). Benzylamine via the delepine reaction. Retrieved from [Link]
-
RSC Publishing. (2020). Production of Benzylamine by Tandem Dehydrogenation/Amination/Reduction over Cu and Au Catalysts. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
Chemguide. (n.d.). preparation of amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization table for the reductive amination of benzaldehyde a. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]
Sources
- 1. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 11. reddit.com [reddit.com]
Technical Support Center: Purification of (2-Sec-butoxybenzyl)amine
Welcome to the technical support guide for the purification of (2-Sec-butoxybenzyl)amine. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound with high purity. As a key intermediate in various synthetic pathways, its purity is paramount for the success of subsequent reactions and the integrity of final products.
This guide is structured as a series of frequently asked questions (FAQs) that address specific, real-world purification challenges. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale to empower you to adapt and troubleshoot effectively.
Understanding the Challenge: Likely Impurities
This compound is most commonly synthesized via the reductive amination of 2-sec-butoxybenzaldehyde.[1][2][3] This synthetic route is efficient but can introduce several characteristic impurities that must be removed.[]
-
Unreacted Starting Material: 2-sec-butoxybenzaldehyde (a neutral impurity).
-
Side-Products: 2-sec-butoxybenzyl alcohol (from the over-reduction of the aldehyde).
-
Reagent Residues: Borohydride salts and their byproducts.
-
Imine Intermediate: While often transient, the imine formed between the aldehyde and the amine source can sometimes persist.
The purification strategies outlined below are designed to systematically target and remove these specific contaminants.
Purification Troubleshooting FAQs
Q1: My NMR analysis shows significant contamination from the starting material, 2-sec-butoxybenzaldehyde. What is the most efficient method to remove it, especially at a larger scale?
A1: The most robust and scalable method for removing a neutral impurity like an aldehyde from a basic amine is an Acid-Base Extraction.
Expertise & Rationale: This classical technique leverages the fundamental difference in the acid-base properties of the two compounds.[5][6] Your target compound, this compound, is basic due to the lone pair of electrons on the nitrogen atom. By treating the crude mixture with an aqueous acid (like 1M HCl), you can protonate the amine, forming a water-soluble ammonium salt ((2-Sec-butoxybenzyl)ammonium chloride). The starting aldehyde, being a neutral organic molecule, has no basic site to protonate and will remain in the organic solvent layer.[7] This allows for a clean physical separation.
This method is vastly superior to chromatography for this specific problem, especially for multi-gram quantities, due to its high capacity, low cost (no silica gel or large solvent volumes), and speed.
Caption: Workflow for purifying amines from neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM). Use approximately 10 mL of solvent per gram of crude material.
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, remembering to vent frequently to release any pressure.
-
Separation: Allow the layers to separate. The top layer will typically be the organic solvent (unless using DCM). Drain the lower aqueous layer into a clean flask. This aqueous layer now contains your protonated amine. The organic layer contains the neutral aldehyde impurity and can be discarded.
-
Repeat Extraction: To ensure complete transfer, add another portion of 1M HCl to the organic layer in the funnel, shake, and combine the aqueous layer with the first one.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution dropwise with stirring until the pH of the solution is >10 (check with pH paper). You may see the free amine "oiling out" as a cloudy suspension.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a volume of fresh ethyl acetate (or DCM) equal to the original organic layer volume. Shake vigorously to extract the now-neutral free amine back into the organic layer.
-
Isolation: Drain and discard the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified this compound.
-
Verification: Confirm the absence of the aldehyde impurity by ¹H NMR (disappearance of the aldehyde proton at ~9-10 ppm) or TLC analysis.
Q2: I'm attempting purification by silica gel chromatography, but my product is streaking badly and my yield is low. How can I improve the separation?
A2: This is a classic problem when purifying basic compounds on standard silica gel. The issue stems from the acidic nature of the silica surface, which strongly and often irreversibly binds to your basic amine. The solution is to neutralize the column's activity by adding a basic modifier to your mobile phase.
Expertise & Rationale: Silica gel is covered in silanol groups (Si-OH), which are weakly acidic. These sites can protonate your amine, causing it to stick to the stationary phase, leading to poor peak shape (tailing/streaking) and low recovery.[8][9] By adding a small amount of a volatile base, typically triethylamine (TEA), to the eluent, you create a competitive equilibrium.[10][11] The TEA molecules will occupy the acidic silanol sites, effectively "masking" them from your product.[12][13] This allows your amine to travel through the column smoothly, resulting in sharp peaks and improved yields.
Caption: TEA masks acidic sites on silica, preventing amine binding.
-
Solvent System Selection: First, find a suitable eluent system using TLC. A good starting point for benzylamines is a mixture of hexanes and ethyl acetate.
-
Prepare Modified Eluent: Create your bulk mobile phase. To the chosen solvent system (e.g., 80:20 Hexanes:Ethyl Acetate), add 0.5% to 1% triethylamine by volume. For 1 liter of eluent, this would be 5-10 mL of TEA. Mix thoroughly.
-
Column Packing: Pack your silica gel column using the TEA-modified eluent.
-
Equilibration (Crucial Step): Before loading your sample, flush the packed column with at least 2-3 column volumes of the TEA-modified eluent. This ensures the entire silica bed is neutralized. Failure to do this is a common source of poor results.[14]
-
Sample Loading: Dissolve your crude amine in a minimal amount of the mobile phase (or a stronger solvent like DCM) and load it onto the column.
-
Elution: Run the column as you normally would, collecting fractions and analyzing them by TLC.
-
Workup: Combine the pure fractions. The TEA is volatile and will be removed along with the eluent on a rotary evaporator. For very high-boiling amines, a final acid-base wash can be performed on the pooled fractions to remove any residual TEA if necessary.
| Compound | Eluent (9:1 Hex:EtOAc) | Eluent (9:1 Hex:EtOAc + 1% TEA) | Observation |
| This compound | Rf ≈ 0.1 (streaking) | Rf ≈ 0.35 (sharp spot) | Improved mobility and peak shape. |
| 2-sec-butoxybenzaldehyde | Rf ≈ 0.5 (sharp spot) | Rf ≈ 0.5 (sharp spot) | Unaffected by the basic modifier. |
Q3: My product is an oil, and even after chromatography, I have a persistent, non-volatile impurity. How can I achieve analytical-grade purity?
A3: For achieving the highest levels of purity, especially when dealing with oils, purification via crystalline salt formation is the gold standard.
Expertise & Rationale: The principle is to convert your oily, impure free-base amine into a solid, crystalline salt—most commonly the hydrochloride salt.[8] Crystalline solids have a highly ordered lattice structure that inherently excludes impurities. The process of crystallization itself is a powerful purification step. Once you have the pure crystalline salt, you can either use it directly or regenerate the pure, free-base amine by simple neutralization.[15] This method is particularly effective for removing impurities with similar polarity that are difficult to separate by chromatography.
-
Salt Formation:
-
Dissolve the impure amine oil in a minimal amount of a dry, non-polar solvent like diethyl ether or a mixture of ethyl acetate and hexanes.
-
Slowly, with stirring, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise.
-
The hydrochloride salt will precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.
-
-
Isolation of Crude Salt:
-
Collect the solid salt by vacuum filtration.
-
Wash the solid with a small amount of cold, dry diethyl ether to remove any surface impurities.
-
-
Recrystallization:
-
Select a suitable solvent system for recrystallization (e.g., ethanol/ether, isopropanol/hexanes).
-
Dissolve the crude salt in the minimum amount of the hot primary solvent (e.g., ethanol).
-
Slowly add the anti-solvent (e.g., ether) until the solution becomes faintly cloudy.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the pure, crystalline salt by vacuum filtration and dry under vacuum.
-
-
Liberation of Free Base (Optional):
-
Dissolve the purified salt in water.
-
Add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) until the pH is >10.
-
Extract the pure free amine into an organic solvent (e.g., ethyl acetate) as described in the acid-base extraction protocol (FAQ A1, steps 6-8).
-
Q4: My product seems thermally stable, but it's contaminated with a very high-boiling or non-volatile substance (e.g., residual salts, degraded polymer). Is there a non-chromatographic bulk purification method?
A4: Yes, for thermally stable, high-boiling liquids, Vacuum Distillation is an excellent choice for removing non-volatile or significantly lower-boiling impurities.
Expertise & Rationale: Distillation separates compounds based on differences in their boiling points. However, many organic molecules, including benzylamines, have atmospheric boiling points so high that they would decompose before boiling.[16] By applying a vacuum, you lower the ambient pressure, which in turn lowers the temperature required for the compound to boil.[17][18] This allows you to distill your product at a much lower, safer temperature, leaving non-volatile impurities behind in the distillation flask.
-
Safety First: Inspect all glassware for cracks or star fractures before assembly. A flawed piece of glassware can implode under vacuum. Always use a safety shield.
-
Apparatus Setup: Assemble a distillation apparatus using a Claisen adapter to minimize bumping.[18] Use a stir bar for smooth boiling (boiling chips do not work under vacuum). Grease all ground-glass joints to ensure a tight seal.
-
Connect to Vacuum: Connect the vacuum adapter via thick-walled tubing to a vacuum trap (cooled in a dry ice/acetone bath) and then to the vacuum source (e.g., a vacuum pump).
-
Evacuate the System: With stirring, slowly open the system to the vacuum. The liquid may bubble as dissolved gases and highly volatile impurities are removed.
-
Apply Heat: Once a stable, low pressure is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Collect Product: Collect the fraction that distills over at a stable temperature and pressure. The non-volatile impurities will remain as a residue in the distillation flask.
-
Shutdown: After collection is complete, remove the heat source and allow the apparatus to cool completely to room temperature before slowly re-introducing air into the system to break the vacuum.
Summary of Purification Methods
| Method | Best For Removing | Scale | Pros | Cons |
| Acid-Base Extraction | Neutral or acidic impurities (e.g., aldehydes, starting materials). | Any scale, excellent for >1g. | Fast, inexpensive, high capacity, highly selective for bases. | Only works for separating compounds with different acid/base properties. |
| Flash Chromatography | Impurities with different polarity. | mg to multi-gram. | High resolution for complex mixtures, versatile. | Can be slow, costly (solvents/silica), low capacity, requires method development.[8] |
| Salt Recrystallization | Impurities that don't co-crystallize; achieving analytical purity. | mg to kg. | Can provide exceptionally high purity, yields a stable solid product. | Requires the product to form a stable, crystalline salt; potential for yield loss. |
| Vacuum Distillation | Non-volatile or highly volatile impurities. | >1g to industrial scale. | Excellent for removing salts/polymers, no solvents required. | Product must be thermally stable, requires specialized equipment, ineffective for impurities with similar boiling points. |
References
- Vertex AI Search Result - Information on aniline synthesis which provides context on amine chemistry.
-
Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link][19]
-
Workup: Amines. University of Rochester, Department of Chemistry. [Link][20]
-
How to purify Amine? Demonstration and discussion. YouTube. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link][10]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Institutes of Health (PMC). [Link]
-
What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [Link][15]
-
Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link][11]
-
Vacuum Distillation For Amine Regeneration. Cheresources.com Community. [Link][16]
-
Synthesis of benzylic amines. Organic Chemistry Portal. [Link][21]
-
Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. [Link][22]
-
Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics. Course Website. [Link][7]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link][23]
-
Triethylammonium after flash chromatography : r/Chempros. Reddit. [Link][14]
-
Dynamic Vacuum Distillation. The Schlenk Line Survival Guide. [Link][17]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link][1]
- Amine acid salt compounds and process for the production thereof.
-
Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed. [Link][12]
-
Butyl sec.-butyl amine - Chemical & Physical Properties. Cheméo. [Link]
-
[Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Medicilon. [Link][13]
-
(PDF) Vacuum Regeneration of Amine Solvent for Post-Combustion Carbon Capture. ResearchGate. [Link]
-
The Gabriel Synthesis. Master Organic Chemistry. [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. [Link][9]
-
Amine synthesis by reductive amination. Organic Chemistry Portal. [Link][3]
-
Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. [Link][18]
-
Basic Properties of Amines. Chemistry LibreTexts. [Link][25]
-
Macrocyclic Diimines. Organic Syntheses Procedure. [Link]
-
Amines – Physical Properties. eCampusOntario Pressbooks. [Link][26]
-
Reductive Amination Overview. Myers Group, Harvard University. [Link]
-
Boiling Points and Solubility of Amines. YouTube. [Link]
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Technical Support Center: Crystallization of (2-Sec-butoxybenzyl)amine
Welcome to the technical support center for the crystallization of (2-Sec-butoxybenzyl)amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this molecule. As direct crystallization data for this compound is not extensively published, this document synthesizes field-proven insights and established principles for crystallizing structurally related organic amines. We will explore the causality behind experimental choices to empower you to troubleshoot effectively.
Compound Profile: this compound
Understanding the molecular structure is the first step in designing a robust crystallization protocol. This compound possesses a unique combination of functional groups that dictate its behavior in solution:
-
Primary Amine (-NH2): A polar group capable of acting as both a hydrogen bond donor and acceptor. This group imparts basicity, allowing for the formation of salts with acids, which can be a powerful purification strategy.[1][2]
-
Aromatic Benzyl Group: A non-polar, rigid structure that can participate in π-stacking interactions.
-
sec-Butoxy Group: A bulky, sterically hindering, and lipophilic ether group. While the ether oxygen can act as a hydrogen bond acceptor, the overall group increases the molecule's non-polar character.
This combination of polar and non-polar regions suggests that solvent selection will be critical. The molecule's asymmetry and the flexible sec-butoxy group may also present challenges, such as a tendency to form oils or low-melting-point solids.[3][4]
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most frequent problems encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: I've cooled my solution, but no crystals have formed. What should I do?
This is a classic case of a stable, supersaturated solution where the nucleation energy barrier has not been overcome.[4]
Possible Causes & Solutions:
-
Excess Solvent: This is the most common reason for crystallization failure.[4] The concentration of the amine is too low to achieve the necessary supersaturation upon cooling.
-
Solution: Gently heat the solution to evaporate a portion of the solvent. For a 100 mg scale, try removing 1-2 mL of solvent at a time. Allow the concentrated solution to cool slowly again. You can check for saturation by dipping a glass rod in the solution; a rapid formation of solid residue upon evaporation indicates a high concentration.[3]
-
-
Lack of Nucleation Sites: Crystal growth requires an initial seed or surface to begin.[4][5]
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass rod. This action creates microscopic scratches on the glass, which can serve as nucleation points for crystal formation.[4]
-
Solution 2 (Seeding): If you have a small amount of pure this compound from a previous batch, add a single, tiny crystal to the cold, supersaturated solution. This "seed crystal" provides a perfect template for further crystal growth.[6]
-
Solution 3 (Deep Cooling): Further reduce the temperature by placing the flask in an ice-salt bath or a freezer. Lower temperatures decrease solubility and can help overcome the nucleation barrier.
-
Caption: Troubleshooting workflow for failure to crystallize.
Q2: My compound separated as a liquid or "oiled out." How can I get crystals?
Oiling out occurs when the solute comes out of solution at a temperature above its melting point.[3][4] Given the structure of this compound, it likely has a low melting point, making this a significant risk.
Possible Causes & Solutions:
-
High Solution Temperature: The boiling point of your chosen solvent may be too high.
-
Solution: Re-dissolve the oil by heating and add a small amount of a "good" solvent (one in which the amine is highly soluble) to lower the saturation point. Then, allow it to cool much more slowly. An insulated Dewar or placing the flask on a wooden block can slow heat loss.[3][4] If this fails, you must switch to a solvent with a lower boiling point.
-
-
Rapid Cooling: Cooling the solution too quickly does not give the molecules enough time to orient themselves into an ordered crystal lattice.
-
Solution: Ensure a very slow cooling rate. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to a colder environment like a refrigerator or ice bath.
-
-
High Impurity Concentration: Impurities can depress the melting point of the solute, increasing the likelihood of oiling out.[6]
-
Solution: Attempt to remove some impurities first (e.g., a quick filtration through a silica plug) or proceed with the crystallization and plan for a second recrystallization of the resulting solid to achieve high purity.
-
Q3: My crystal yield is very low. How can I improve it?
A low yield is often a solubility and volume issue.[3]
Possible Causes & Solutions:
-
Using Excessive Solvent: While necessary to avoid crashing out, using far too much solvent will leave a significant amount of your compound in the mother liquor.[3][4]
-
Solution: After filtering your crystals, reduce the volume of the mother liquor by about half on a rotary evaporator and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
-
Premature Filtration: Not allowing the solution to cool sufficiently before filtration will result in a loss of yield.
-
Solution: Ensure the solution has reached its final, low temperature (e.g., in an ice bath) and has stopped producing new crystals for at least 20-30 minutes before filtration.
-
-
Washing with the Wrong Solvent: Washing the filtered crystals with a solvent in which they are soluble will dissolve your product.
-
Solution: Always wash the crystals with a minimal amount of the ice-cold crystallization solvent.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for this compound?
The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7] Given the amine's mixed polarity, a systematic screening is recommended.
| Solvent Class | Examples | Rationale for this compound | Boiling Point (°C) |
| Protic Polar | Ethanol, Isopropanol | The -NH2 group can hydrogen bond, suggesting solubility. | 78, 82 |
| Aprotic Polar | Ethyl Acetate, Acetonitrile | May dissolve the compound well due to dipole interactions. | 77, 82 |
| Non-Polar | Hexane, Heptane, Toluene | The benzyl and sec-butoxy groups suggest solubility. | 69, 98, 111 |
| Mixed Solvents | Ethanol/Water, Ethyl Acetate/Hexane | Often provide the ideal solubility gradient. | Varies |
Data sourced from Chemistry LibreTexts.[8]
A good starting point is a mixed solvent system like ethyl acetate/hexane. Dissolve the amine in a minimal amount of hot ethyl acetate (the "good" solvent) and slowly add hexane (the "poor" solvent) until the solution becomes faintly cloudy. Add a drop or two of ethyl acetate to clarify and then allow it to cool slowly.[9]
Q2: Should I consider crystallizing the amine as a salt?
Absolutely. For amines, conversion to a salt is a highly effective strategy for purification.[2] Primary amines readily form crystalline salts (e.g., hydrochlorides, acetates) which often have much higher melting points and more predictable crystallization behavior than the free base.[1]
-
Why it works: Salt formation introduces strong ionic interactions, which favor the formation of a stable crystal lattice and can dramatically alter solubility profiles.
-
How to do it: Dissolve the crude amine in a solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in ether (or glacial acetic acid) dropwise. The amine salt will often precipitate immediately. This precipitate can then be recrystallized from a more polar solvent like ethanol or an ethanol/water mixture.
Caption: Key factors influencing the crystallization process.
Key Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each drop.
-
Room Temp Solubility: If the solid dissolves in <0.5 mL of solvent at room temperature, that solvent is unsuitable as a primary crystallization solvent. Mark it as a potential "good" solvent for a mixed-solvent system.
-
Hot Solubility: For solvents that did not dissolve the solid at room temperature, heat the test tube in a sand bath or water bath to the boiling point of the solvent. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling & Observation: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.
-
Evaluation: The best solvent is the one that required a small amount of hot solvent to dissolve the compound but produced a large quantity of crystalline solid upon cooling.
Protocol 2: Amine Hydrochloride Salt Formation for Crystallization
-
Dissolution: Dissolve the crude this compound (e.g., 1.0 g) in 15 mL of diethyl ether or ethyl acetate in an Erlenmeyer flask.
-
Acidification: Prepare a 2 M solution of HCl in diethyl ether. While stirring the amine solution, add the HCl solution dropwise. A white precipitate (the hydrochloride salt) should begin to form. Continue adding until no more precipitate is observed.
-
Isolation: Collect the solid salt by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove non-basic impurities.
-
Recrystallization: Perform a solvent screen (Protocol 1) on the salt using more polar solvents (e.g., isopropanol, ethanol, water, or mixtures thereof). Once a suitable solvent is found, recrystallize the salt to high purity.
-
Liberation of Free Base (Optional): To recover the purified free amine, dissolve the salt in water, basify the solution with aqueous NaOH until pH > 12, and extract the purified amine with a solvent like dichloromethane or ethyl acetate. Dry the organic layer and remove the solvent under reduced pressure.
References
- sathee jee.Chemistry Crystallization.
- Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. Available at: [Link]
- Chung, W.Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Analytical and Bioanalytical Techniques.
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). Available at: [Link]
-
MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]
-
Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. Available at: [Link]
-
Scribd. Amine Plant Troubleshooting and Optimization. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. Available at: [Link]
-
PubChem, NIH. Sec-Butylamine. Available at: [Link]
-
Wikipedia. sec-Butylamine. Available at: [Link]
-
Wikipedia. Benzylamine. Available at: [Link]
-
PubChem, NIH. Benzylamine. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 6. content.e-bookshelf.de [content.e-bookshelf.de]
- 7. longdom.org [longdom.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of (2-Sec-butoxybenzyl)amine
Welcome to the technical support center for the synthesis and scale-up of (2-Sec-butoxybenzyl)amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and critical data summaries to support your process development and ensure a robust, scalable, and safe synthesis.
I. Synthesis Overview: The Reductive Amination Pathway
The most common and industrially viable route for synthesizing this compound is through the reductive amination of 2-sec-butoxybenzaldehyde.[1][2] This method involves the reaction of the aldehyde with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the target primary amine.[3][4] This one-pot approach is often preferred for its efficiency and favorable process economics.[5]
The key starting material, 2-sec-butoxybenzaldehyde, can be prepared via a Williamson ether synthesis from 2-hydroxybenzaldehyde and a suitable sec-butyl halide.[6]
Below is a visualization of the primary synthetic route.
Caption: General synthetic scheme for this compound.
II. Troubleshooting Guide: From Bench to Pilot Plant
Scaling up a chemical synthesis is rarely a matter of simply multiplying reagent quantities.[7] Physical and chemical parameters that are negligible at the lab scale can become critical at larger volumes.[8][9] This section addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.
Issue 1: Low Yield or Incomplete Conversion
Question: My reductive amination reaction works well on a 1-gram scale, but upon scaling to 100 grams, the yield has dropped significantly, and I'm recovering a large amount of unreacted 2-sec-butoxybenzaldehyde. What could be the cause?
Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.[8][10]
-
Inadequate Mixing: In a larger reactor, inefficient stirring can lead to localized "hot spots" or areas of poor reagent distribution.[10] This can affect the delicate equilibrium of imine formation, which precedes the reduction step.[1] Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture. The choice of impeller and stirring speed (rpm) should be evaluated to ensure proper mixing without causing excessive shear that might degrade reactants or products.
-
Inefficient Water Removal: The formation of the imine intermediate generates water.[11] On a small scale, this water may not significantly impact the reaction equilibrium. However, in a larger volume, its accumulation can shift the equilibrium back towards the starting materials, thus reducing the overall conversion.[11] If your process allows, consider using a Dean-Stark trap or adding a dehydrating agent like molecular sieves.
-
Suboptimal Temperature Control: Exothermic reactions are a major safety concern during scale-up. The heat transfer area per unit volume decreases significantly as the reactor size increases.[10] An exothermic event that is easily managed in a lab flask can lead to a runaway reaction in a large vessel. Ensure your reactor has adequate cooling capacity and that the temperature is monitored at multiple points within the reactor to detect any localized temperature spikes.
-
Reagent Addition Rate: The rate of addition of the reducing agent can be critical. Adding it too quickly can lead to localized high concentrations, potentially causing side reactions or an uncontrolled exotherm. A slower, controlled addition is generally advisable on a larger scale.
Issue 2: Formation of Impurities and Byproducts
Question: On a larger scale, I'm observing the formation of a significant amount of a secondary amine byproduct, N,N-bisthis compound. How can I minimize this?
Answer: The formation of over-alkylated products is a common issue in reductive aminations, especially when using ammonia.[12][13]
-
Stoichiometry of the Amine Source: To favor the formation of the primary amine, a large excess of the ammonia source (e.g., ammonium acetate) is often necessary.[12] This ensures that the intermediate imine is more likely to be reduced before it can react with another molecule of the aldehyde.
-
Choice of Reducing Agent: The choice of reducing agent is crucial. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for their selectivity in reducing the iminium ion in the presence of the aldehyde.[2][14] Sodium borohydride (NaBH₄) can also be used, but it is less selective and may reduce the starting aldehyde.[2]
-
pH Control: The pH of the reaction medium is critical for imine formation. The reaction is typically carried out under weakly acidic conditions (pH 5-6).[3] If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl group will not be sufficiently activated for nucleophilic attack. Careful control of pH is essential for maximizing the yield of the desired primary amine.
Issue 3: Purification and Isolation Challenges
Question: I'm having difficulty purifying the final product on a large scale. Column chromatography, which worked in the lab, is not practical for the quantities I'm producing. What are my options?
Answer: Scalable purification strategies are essential for industrial production.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for multi-kilogram quantities. However, it's important to first determine the thermal stability of this compound to avoid decomposition.[15]
-
Crystallization/Salt Formation: Converting the amine to a salt (e.g., hydrochloride or sulfate) can facilitate purification through crystallization. The salt can then be isolated by filtration and neutralized to regenerate the free amine. This is a common and highly effective method for purifying amines on a large scale.
-
Liquid-Liquid Extraction: A well-designed series of acidic and basic aqueous extractions can effectively remove many impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the amine into the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be basified, and the purified amine can be extracted back into an organic solvent.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up this synthesis?
A1: Safety is paramount during scale-up. Key considerations include:
-
Exothermic Reactions: As mentioned, the reductive amination can be exothermic. A thorough thermal hazard assessment, including reaction calorimetry, is crucial to understand the heat flow and ensure adequate cooling capacity.[10]
-
Handling of Reagents:
-
Sodium Cyanoborohydride: This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Solvents: Use appropriate engineering controls (e.g., fume hoods, closed systems) to minimize exposure to flammable and potentially toxic organic solvents.
-
-
Pressure Build-up: If the reaction is run in a closed system, there is a risk of pressure build-up, especially if there is an unexpected temperature increase. Ensure the reactor is equipped with a pressure relief system.[11]
Q2: How can I monitor the progress of the reaction on a large scale?
A2: Real-time reaction monitoring is crucial for process control.
-
In-process Controls (IPCs): Regularly taking small samples for analysis by Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) is standard practice.[16] This allows you to track the consumption of the starting aldehyde and the formation of the product and any byproducts.
-
Spectroscopic Probes: For more advanced process control, consider using in-situ spectroscopic techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy. These can provide real-time data on the concentrations of key species in the reaction mixture without the need for sampling.
Q3: What are the critical quality attributes (CQAs) for the starting material, 2-sec-butoxybenzaldehyde?
A3: The purity of your starting material will directly impact the quality of your final product.
-
Purity: The aldehyde should be of high purity, with minimal amounts of the starting 2-hydroxybenzaldehyde or other related impurities.
-
Residual Solvents: The levels of residual solvents from its synthesis should be controlled.
-
Water Content: The water content should be minimized as it can negatively impact the reductive amination.
IV. Experimental Protocols
Protocol 1: Synthesis of 2-sec-butoxybenzaldehyde
This protocol is a representative example of a Williamson ether synthesis.
-
To a stirred solution of 2-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add potassium carbonate (1.5 eq).
-
Heat the mixture to 60-70 °C.
-
Slowly add 2-bromobutane (1.2 eq) to the reaction mixture.
-
Maintain the temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-sec-butoxybenzaldehyde as a colorless to pale yellow oil.[17][18]
Protocol 2: Reductive Amination to this compound
This protocol outlines a one-pot reductive amination.[19]
-
In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-sec-butoxybenzaldehyde (1.0 eq) and ammonium acetate (5-10 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium cyanoborohydride (1.5 eq) in methanol, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by GC or HPLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH is ~2 to decompose any remaining reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with a sodium hydroxide solution to pH >12.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or by forming a salt and recrystallizing.
V. Data Presentation
Table 1: Typical Reagent Stoichiometry and Yields
| Reagent | Molar Equiv. (vs. Aldehyde) | Notes |
| 2-sec-butoxybenzaldehyde | 1.0 | --- |
| Ammonium Acetate | 5.0 - 10.0 | A larger excess can improve selectivity for the primary amine. |
| Sodium Cyanoborohydride | 1.2 - 1.5 | Use of a slight excess ensures complete reduction. |
| Typical Yield | 75-85% | Yields are highly dependent on reaction conditions and scale. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Inadequate mixing, inefficient water removal, poor temperature control. | Improve agitation, consider a Dean-Stark trap, ensure adequate cooling. |
| Byproduct Formation | Incorrect stoichiometry, non-selective reducing agent, improper pH. | Increase excess of ammonia source, use NaBH₃CN or NaBH(OAc)₃, maintain pH at 5-6. |
| Purification Difficulties | Impractical lab-scale methods. | Explore vacuum distillation, salt formation and crystallization, or optimized liquid-liquid extraction. |
VI. Visualization of Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues during the scale-up process.
Caption: A decision tree for addressing common scale-up problems.
VII. References
-
Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up.
-
Benchchem. Hydroxydiphenylamine synthesis from lab to industrial scale.
-
Chem-Impex. 2-Sec-Butoxybenzaldehyde.
-
Benchchem. Troubleshooting common problems in the synthesis of 2-[Boc(methyl)amino]acetonitrile.
-
Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?
-
Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Manuscript under review.
-
Organic Syntheses. Procedure for N-benzyl-1-(trimethylsilyl)methanamine.
-
Wikipedia. Reductive amination.
-
Lab Manager Magazine. (2022, October 21). Challenges of scaling up chemical processes (based on real life experiences).
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
-
Sigma-Aldrich. Application Note – Reductive Amination.
-
The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube.
-
Lab Manager Magazine. (2022, October 21). How to Scale Up a New Synthesis Reaction.
-
MDPI. 2-Hydroxy-3-(4-oxy(2,2,6,6-tetramethylpiperidin-1-oxyl)butoxy)benzaldehyde.
-
Pearson+. The two most general amine syntheses are the reductive amination...
-
Myers, A. G. (n.d.). Chem 115: Reductive Amination. Harvard University.
-
Fisher Scientific. Amine Protection / Deprotection.
-
Santa Cruz Biotechnology. 2-butoxybenzaldehyde | CAS 7091-13-6.
-
MDPI. Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
-
Organic Chemistry Portal. Synthesis of benzylic amines.
-
Google Patents. US3864402A - Purification of secondary alkyl amines.
-
ResearchGate. (2016, June 7). How to prepare 2,4 Di flouro benzyl amine in scale up process?
-
ResearchGate. Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates.
-
Benchchem. An In-depth Technical Guide to 4-Butoxybenzaldehyde: Discovery, Synthesis, and Applications.
-
Google Patents. CN101607914A - Simple method for preparing to tert-butyl benzyl amine.
-
PMC - NIH. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
-
Chemguides. (2020, November 25). Amine Synthesis via SN2 [Video]. YouTube.
-
PubChem. 2-Butoxybenzaldehyde.
-
Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines.
-
Chemistry Steps. The Gabriel Synthesis.
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 8. reddit.com [reddit.com]
- 9. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
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- 13. chem.libretexts.org [chem.libretexts.org]
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- 19. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Degradation Pathways and Stability of (2-Sec-butoxybenzyl)amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (2-Sec-butoxybenzyl)amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Given that specific literature on this compound is limited, this guide synthesizes established principles from the broader class of substituted benzylamines to provide a robust framework for your experimental work. Our goal is to explain the causality behind experimental observations and equip you with practical, self-validating protocols.
Part 1: Frequently Asked Questions (FAQs) - Essential Knowledge
This section addresses the most common initial questions regarding the handling, storage, and stability of this compound.
Q1: What are the most common signs of degradation in my this compound sample?
A1: Visual inspection can often provide the first clues of degradation. The two most common signs are:
-
Color Change: A fresh, pure sample of a benzylamine is typically a colorless to light yellow liquid.[1] The development of a more pronounced yellow or brown color is a strong indicator of oxidation.[2] This is primarily due to the formation of imines and subsequently benzaldehyde derivatives, which contain conjugated systems that absorb visible light.
-
Formation of a Precipitate: The appearance of a white solid, especially in a sample that has been exposed to the atmosphere, is often due to the reaction of the basic amine with atmospheric carbon dioxide, forming an ammonium carbonate salt.[2][3]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To minimize degradation and preserve the integrity of your sample, proper storage is critical. The following conditions are recommended:
-
Inert Atmosphere: The primary degradation pathway is oxidation. Therefore, the most crucial storage practice is to purge the container with an inert gas like nitrogen or argon before sealing.[2]
-
Tightly Sealed Container: Use a vial with a secure, airtight cap (e.g., a septum-sealed vial) to prevent exposure to atmospheric oxygen, moisture, and carbon dioxide.
-
Cool, Dark, and Dry: Store the container in a cool (refrigerated if possible), dark location away from direct light and sources of heat.[2] Light can initiate or accelerate oxidative degradation (photodegradation).[4][5]
Q3: What chemical classes or reagents are incompatible with this compound?
A3: As a primary amine, this compound is a nucleophile and a base, making it reactive with several classes of compounds. Contact should be avoided with:
-
Strong Oxidizing Agents: Reagents like permanganate, hydrogen peroxide, and chromates will rapidly oxidize the amine, leading to a complex mixture of degradation products.[2][6]
-
Strong Acids, Acid Chlorides, and Acid Anhydrides: These will react vigorously in an exothermic acid-base or acylation reaction.[2]
-
Aldehydes and Ketones: The amine can react to form imines, which may be an intended reaction but is a source of impurity if unintentional.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a question-and-answer guide to directly address specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| My sample has turned yellow, but I need to use it for a reaction. | Oxidation of the benzylamine moiety. [2] | The yellow color indicates that a portion of your sample has likely oxidized to the corresponding imine and/or aldehyde. The material may still be usable depending on your experiment's tolerance for impurities. Before use, you must re-analyze the sample's purity using a quantitative technique like HPLC or ¹H NMR. In the ¹H NMR, look for new signals in the 9-10 ppm region, which are characteristic of aldehyde protons.[2] If the purity is no longer acceptable, the sample should be purified (e.g., by distillation or chromatography) or discarded. |
| A white solid has crashed out of my neat this compound liquid. | Reaction with atmospheric CO₂. | The amine has likely reacted with carbon dioxide from the air to form a carbonate salt.[2][7] This indicates the seal on your container was not airtight. To prevent this, handle the neat amine under a stream of inert gas (nitrogen or argon) and use tightly sealed containers. The precipitate is an impurity; the remaining liquid should be carefully separated and its purity assessed before use. |
| My reaction yields are inconsistent, especially when using an older bottle of the amine. | Gradual, undetected degradation of the sample. | Even under seemingly proper storage, slow degradation can occur over months or years, reducing the concentration of the active starting material.[3] This is why analytical results can vary over time. For critical, quantitative experiments, it is highly recommended to use a fresh vial of the compound or to re-analyze the purity of the older stock immediately before use. |
| My HPLC analysis shows a broad or split peak for a seemingly pure sample. | Inappropriate mobile phase pH. | Amines are basic compounds. If the pH of the HPLC mobile phase is not sufficiently acidic (typically pH < 4), the amine can exist in equilibrium between its protonated (salt) and freebase forms.[3] These two forms can interact differently with the stationary phase, leading to poor peak shape. Action: Ensure your mobile phase contains an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to fully protonate the amine, resulting in a single, sharp peak. |
Part 3: In-Depth Guide to Degradation Pathways
The stability of this compound is governed by the reactivity of the primary amine and the benzylic C-H bonds. The following pathways are the most significant.
Pathway 1: Oxidative Degradation
This is the most common degradation pathway for benzylamines upon exposure to air (oxygen). It is a multi-step process that leads to a cascade of products.[6]
-
Oxidation to Imine: The initial step is the oxidation of the primary amine to the corresponding N-benzylidene imine.
-
Hydrolysis to Aldehyde: The imine is susceptible to hydrolysis, which cleaves the C=N bond to form 2-sec-butoxybenzaldehyde and ammonia.[8] This aldehyde is a major degradation product.
-
Further Oxidation to Carboxylic Acid: The aldehyde can be further oxidized to 2-sec-butoxybenzoic acid, especially in the presence of strong oxidizing conditions.[6]
Caption: Primary oxidative degradation pathway of this compound.
Pathway 2: Metabolic (Enzymatic) Degradation
In biological systems, the degradation of benzylamines is often mediated by enzymes. This is highly relevant for drug development professionals assessing the metabolic fate of a compound. The primary enzymes involved are monoamine oxidases (MAOs), particularly MAO-B.[9]
-
Mechanism: MAO enzymes catalyze the oxidative deamination of primary amines to their corresponding aldehydes.[10] In this case, this compound would be converted to 2-sec-butoxybenzaldehyde with the release of ammonia and hydrogen peroxide. The resulting aldehyde can then be further metabolized.
Caption: Enzymatic degradation via monoamine oxidase (MAO).
Other Potential Pathways
-
Photodegradation: Exposure to light, particularly UV or high-intensity visible light, can provide the energy to initiate and accelerate oxidative degradation pathways, often via radical mechanisms.[4][5] Using amber vials or storing samples in the dark mitigates this risk.
-
Thermal Degradation: While generally stable at room temperature, elevated temperatures can promote degradation. The specific pathway can be complex, but may involve cleavage of the C-N bond or decomposition of the sec-butoxy group.[11] The exact products would need to be determined experimentally via techniques like Pyrolysis-GC/MS.
Part 4: Key Experimental Protocols
To ensure the integrity of your research, it is essential to use validated methods to assess the stability of your compound.
Protocol 1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are critical for identifying likely degradation products and establishing a stability-indicating analytical method, in line with ICH guidelines.[12][13]
Caption: Workflow for conducting forced degradation studies.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Aliquot the stock solution and expose it to the following conditions in parallel:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Add 3% hydrogen peroxide.
-
Thermal Degradation: Store the solid compound in an oven at 80°C.
-
Photostability: Expose the solid or solution to a calibrated light source as per ICH Q1B guidelines, with a dark control sample wrapped in aluminum foil stored alongside.[13]
-
-
Time Points: Sample from each condition at predetermined intervals (e.g., 0, 2, 6, 12, 24 hours). Quench the reaction if necessary (e.g., neutralize acid/base samples).
-
Analysis: Analyze all samples using a validated, stability-indicating HPLC method (see Protocol 2). Use a PDA/DAD detector to check for peak purity and MS detection to obtain mass information on any new peaks that appear.
-
Evaluation: Compare the chromatograms from stressed samples to the control. A loss in the main peak area with a corresponding increase in new peaks indicates degradation. Characterize the new peaks to elucidate the degradation pathway.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a method to separate this compound from its potential degradation products, such as the corresponding aldehyde and carboxylic acid.
| Parameter | Recommended Condition | Rationale / Comment |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase column offering good resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid modifier ensures the amine is protonated for good peak shape.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% to 95% B over 10 minutes | A gradient is essential to elute the parent compound and a range of potential degradants with varying polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 2 µL | Adjust based on sample concentration and detector sensitivity. |
| Detection | UV/Vis (PDA) at 220 nm & 270 nm | Monitor at multiple wavelengths to ensure detection of all components. A PDA detector is crucial for assessing peak purity. |
| MS Detector | ESI+ | Electrospray Ionization in positive mode is ideal for analyzing amines. |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase A/B mixture (e.g., 90:10).
-
Dilute to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection to protect the HPLC system.
References
-
Wikipedia contributors. (2024). Benzylamine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][9]
-
Various Authors. (2024). Recent advances in the oxidative conversion of benzylamines. ResearchGate. Retrieved from [Link][14]
-
Romero, E., et al. (2020). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. ChemCatChem. Retrieved from [Link][4]
-
Kothari, S., et al. (2003). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences. Retrieved from [Link][6]
-
Lin, C.-H., et al. (2024). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology. Retrieved from [Link][15]
-
He, H., et al. (1995). Stereochemistry of benzylamine oxidation by copper amine oxidases. PubMed. Retrieved from [Link][10]
-
Walenciak, M., et al. (2018). Porphycene-mediated photooxidation of benzylamines by visible light. Semantic Scholar. Retrieved from [Link][5]
-
Matsuo, S., et al. (2007). Thermal Reactions of Malic Acid Benzylamine Salts. researchmap. Retrieved from [Link][11]
-
National Center for Biotechnology Information. (2024). Benzylamine. PubChem Compound Database. Retrieved from [Link][1]
-
Pharma Stability. (n.d.). Common Pitfalls in Forced Degradation Studies and How to Avoid Them. Retrieved from [Link][12]
-
Van der Laan, T., et al. (2020). Schematic degradation pathway of benzylamine as described in literature... ResearchGate. Retrieved from [Link][8]
-
Heldebrant, D. J., et al. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules. Retrieved from [Link][7]
-
Sciencemadness Discussion Board. (2012). Bizzare observation about benzylamines- explanation? Retrieved from [Link][3]
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- 3. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Porphycene-mediated photooxidation of benzylamines by visible light | Semantic Scholar [semanticscholar.org]
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- 11. Free Article [researchmap.jp]
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- 15. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Poor Solubility of (2-Sec-butoxybenzyl)amine in Assays
Introduction
Welcome to the technical support guide for handling (2-Sec-butoxybenzyl)amine. Poor aqueous solubility is a frequent challenge encountered during the development of in vitro and cell-based assays, often leading to inconsistent data, reduced compound activity, and misleading structure-activity relationships (SAR).[1] This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome solubility issues with this compound, a compound characterized by its weakly basic amine and hydrophobic benzyl and sec-butoxy moieties.
Our approach is grounded in fundamental physicochemical principles to empower you with the causal understanding needed to make informed experimental choices.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation after diluting my DMSO stock of this compound into aqueous assay buffer. What is happening?
A: This is a classic sign of a compound "crashing out" of solution. It occurs when a compound highly soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is significantly lower.[2][3] The hydrophobic nature of the sec-butoxy and benzyl groups in this compound drives this phenomenon. This can lead to false positives through non-specific aggregation or false negatives by reducing the true concentration of the compound available to the target.[2][4][5]
Q2: What is the best first step to systematically address the solubility of this compound?
A: Before attempting advanced formulation strategies, a systematic initial solubility assessment is crucial.[6] This involves small-scale tests to determine the compound's solubility in various solvents and, most importantly, in your specific assay medium.[6] This foundational data will guide all subsequent optimization efforts.
Q3: How does the pH of my assay buffer affect the solubility of this compound?
A: The solubility of ionizable compounds is highly dependent on pH.[3][7] this compound contains a primary amine, which is a weak base.
-
At acidic pH (below its pKa): The amine group becomes protonated (R-NH3+). This charged, cationic form is generally much more soluble in aqueous media.[8][9]
-
At neutral or basic pH (above its pKa): The amine is in its neutral, uncharged form (R-NH2). This form is more hydrophobic and significantly less soluble.[9]
Therefore, decreasing the pH of your assay buffer is a primary strategy to investigate for improving solubility.[]
Q4: My assay is pH-sensitive and must be run at pH 7.4. What are my other options?
A: If altering the bulk pH is not feasible, several other strategies can be employed:
-
Co-solvents: Introducing a small percentage of a water-miscible organic solvent can increase solubility.[11]
-
Solubilizing Excipients: Agents like cyclodextrins can encapsulate the hydrophobic parts of the molecule, increasing its apparent aqueous solubility.
-
Stock Concentration and Dilution Method: Optimizing the concentration of your DMSO stock and the way it is diluted into the aqueous buffer can prevent precipitation.[2]
Troubleshooting Guide & Protocols
Problem 1: Compound precipitates immediately upon dilution into aqueous buffer.
This indicates that the aqueous solubility limit is being exceeded during the dilution step.
Caption: Decision workflow for addressing compound precipitation.
Protocol 1: pH Adjustment for Solubility Enhancement
This protocol aims to determine if reducing the pH can solubilize this compound. As a weakly basic compound, its solubility is expected to increase at a lower pH.[3][8][9]
-
Preparation: Prepare several small batches of your assay buffer, adjusting the pH downwards in 0.5 unit increments (e.g., pH 7.0, 6.5, 6.0).
-
Test Dilution: Add the DMSO stock of this compound to each buffer to achieve the final desired concentration.
-
Observation: Visually inspect for precipitation immediately and after a 30-minute incubation at the assay temperature. Use a nephelometer or spectrophotometer (at a wavelength like 600 nm) for a quantitative measure of turbidity.[12]
-
Analysis: Identify the lowest pH that maintains solubility without compromising the integrity of the assay components.
Protocol 2: Co-solvent Optimization
The goal is to find the lowest concentration of an organic co-solvent that keeps the compound in solution without affecting the biological assay.[13]
-
Determine Assay Tolerance: First, run a vehicle control experiment to determine the maximum percentage of DMSO (or another co-solvent like ethanol) your assay can tolerate without showing artifacts.[6] Typically, this is between 0.1% and 1%.[13][14]
-
Prepare Dilution Series: Create a dilution series of your compound in 100% DMSO.
-
Test Matrix: Add the DMSO dilutions to your assay buffer to create a matrix of final compound concentrations and final DMSO concentrations. Example: Test 100 µM, 50 µM, and 10 µM of the compound at final DMSO concentrations of 0.1%, 0.25%, 0.5%, and 1.0%.
-
Assess Solubility: Visually and/or instrumentally check for precipitation as described in Protocol 1. This will define the soluble concentration limits for a given co-solvent percentage.
Data Summary Table: Hypothetical Solubility Assessment
| Final DMSO Conc. | Max Soluble Conc. of this compound | Assay Viability | Recommendation |
| 0.1% | < 5 µM | No Effect | Use for final concentrations ≤ 5 µM |
| 0.5% | ~ 40 µM | No Effect | Optimal starting point for most assays |
| 1.0% | > 100 µM | No Effect | Use if higher concentrations are needed |
| 2.0% | > 100 µM | 15% inhibition | Not Recommended |
Problem 2: Data is highly variable and not reproducible.
This can be a symptom of compound aggregation or fine precipitation that is not easily visible.[2] Aggregates can interfere with assays, leading to reproducible but artifactual results.[5]
Caption: Workflow for troubleshooting high data variability.
Improving Stock Solution Preparation and Handling
-
Solvent Choice: Use anhydrous, high-purity DMSO for stock solutions.[6]
-
Warming & Sonication: Gently warm the solution (e.g., to 37°C) and use a water bath sonicator to aid dissolution when preparing the initial high-concentration stock.[12]
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote precipitation.[4][6] Before use, thaw the aliquot completely and vortex gently to ensure homogeneity.[6]
Protocol 3: Using Solubilizing Excipients (Cyclodextrins)
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used excipient that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.
-
Preparation of Complex:
-
Prepare a concentrated solution of HP-β-CD in your aqueous assay buffer (e.g., 10-50 mM).
-
In a separate tube, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Slowly add the compound solution to the stirring HP-β-CD solution.
-
Allow the mixture to equilibrate (e.g., stir for 1-2 hours at room temperature).
-
-
Assay Integration:
-
Use this complexed solution as your new "stock" for dilution into the final assay.
-
Crucially, you must include a vehicle control containing the same concentration of HP-β-CD to account for any effects of the excipient itself. [15]
-
Final Checklist
-
Characterize First: Have you performed a basic solubility test in your specific assay medium?[6]
-
Check pH: Is your compound a weak base? Have you tested if lowering the pH improves solubility?[7]
-
Optimize Co-Solvent: Do you know the maximum %DMSO your assay tolerates? Have you tried working within that limit?[14]
-
Handle Stock Properly: Are you using anhydrous DMSO and avoiding repeated freeze-thaw cycles?[4][6]
-
Control Everything: Does your experiment include a vehicle control with the exact same concentration of solvent/excipient as your test article?[6]
By systematically addressing these points, you can develop a robust and reliable assay for evaluating the activity of this compound.
References
- Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening. Benchchem.
- Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds. Benchchem.
- Troubleshooting poor solubility of novel EGFR inhibitor compounds. Benchchem.
- Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. SLAS Discovery, 19(9), 1302–1308.
- Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed.
- Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.
- How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate.
- pH Adjustment and Co-Solvent Optimization. BOC Sciences.
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH.
- Strategies to enhance the solubility of Macrophylline for bioassays. Benchchem.
- Improving "6-Propylpyridazin-3-amine" solubility for biological assays. Benchchem.
- Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. PMC - NIH.
- Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
- Co-solvency and anti-solvent method for the solubility enhancement.
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF. ResearchGate.
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Validation & Comparative
A Comparative Guide to (2-Sec-butoxybenzyl)amine and Other Benzylamine Derivatives for Researchers
Abstract
Benzylamine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, offering a versatile platform for structural modification to tune physicochemical and biological properties. This guide provides an in-depth technical comparison of (2-Sec-butoxybenzyl)amine, a less-documented derivative, with other common benzylamines. Due to the limited direct experimental data on this compound, this guide synthesizes information from analogous compounds and established chemical principles to predict its performance characteristics. We will delve into a proposed synthetic route, explore the anticipated impact of the ortho-sec-butoxy group on reactivity and biological interactions, and present a comparative analysis with well-characterized benzylamine derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced landscape of benzylamine chemistry.
Introduction to the Benzylamine Scaffold
The benzylamine moiety, consisting of a benzyl group attached to an amine, is a cornerstone in the synthesis of a vast array of biologically active compounds.[1] Its structural simplicity allows for facile derivatization at the aromatic ring, the benzylic carbon, and the nitrogen atom. These modifications can profoundly influence a molecule's steric profile, electronic properties, and hydrogen bonding capacity, thereby modulating its interaction with biological targets such as enzymes and receptors.[1] Consequently, substituted benzylamines are integral to the development of pharmaceuticals, agrochemicals, and catalysts.[2]
This compound: A Profile of a Novel Derivative
Direct experimental data for this compound is scarce in the current scientific literature. However, its structure, featuring a bulky sec-butoxy group at the ortho position of the benzene ring, suggests unique properties that merit exploration.
Proposed Synthesis via Reductive Amination
A highly plausible and efficient route for the synthesis of this compound is the reductive amination of 2-Sec-butoxybenzaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source (in this case, ammonia), followed by its reduction to the corresponding amine.[3][4]
Experimental Protocol: Synthesis of this compound
This protocol is a proposed method based on standard reductive amination procedures.[5][6]
Materials:
-
2-Sec-butoxybenzaldehyde
-
Ammonia solution (e.g., 7N in methanol)
-
Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)[7]
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: Dissolve 2-Sec-butoxybenzaldehyde (1.0 eq) in methanol. Add a solution of ammonia in methanol (1.5-2.0 eq) dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the imine is fully consumed as indicated by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane to extract the product. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Predicted Physicochemical Properties and Reactivity
The introduction of a sec-butoxy group at the ortho position is expected to significantly influence the properties of the benzylamine core in several ways:
-
Steric Hindrance: The bulky sec-butyl group will create considerable steric hindrance around the aminomethyl group.[8] This can affect the kinetics of reactions involving the amine, potentially slowing down reactions that require nucleophilic attack by the nitrogen atom.[9] This steric bulk may also influence the conformational preferences of the molecule, which can be critical for its binding to biological targets.
-
Electronic Effects: The oxygen atom of the alkoxy group is electron-donating through resonance, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. This can enhance the ring's reactivity towards electrophilic aromatic substitution. However, the oxygen is also weakly electron-withdrawing through induction. The interplay of these effects will modulate the overall electronic character of the molecule.
-
Basicity: The pKa of the benzylammonium ion is a measure of the basicity of the benzylamine. For the parent benzylamine, the pKa is approximately 9.33.[10] The electron-donating nature of the alkoxy group is expected to slightly increase the basicity of the amine compared to unsubstituted benzylamine. However, the steric hindrance from the bulky alkyl group might affect the solvation of the protonated amine, which could also influence its pKa.[11]
-
Lipophilicity: The sec-butoxy group will significantly increase the lipophilicity of the molecule compared to smaller alkoxy groups like methoxy or ethoxy. This increased lipophilicity can enhance membrane permeability, a crucial factor for drug candidates.
Comparative Analysis with Other Benzylamine Derivatives
To better understand the potential of this compound, it is useful to compare its predicted properties with those of well-characterized benzylamine derivatives.
| Feature | Benzylamine | 2-Methoxybenzylamine | This compound (Predicted) |
| Structure | Unsubstituted | ortho-methoxy group | ortho-sec-butoxy group |
| Steric Hindrance | Low | Moderate | High |
| Electronic Effect of Substituent | None | Electron-donating (resonance) | Electron-donating (resonance) |
| Predicted Basicity (pKa) | ~9.33[10] | Slightly higher than benzylamine | Slightly higher than benzylamine |
| Lipophilicity (logP) | Low | Moderate | High |
| Potential Applications | Precursor in synthesis, pharmaceuticals[12] | Building block for pharmaceuticals and catalysts | Potential for enhanced membrane permeability in drug design, sterically demanding ligand in catalysis |
Structural Comparison of Benzylamine Derivatives:
Sources
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- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Ortho- and Para-Substituted (sec-Butoxybenzyl)amine Isomers
An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals.
This guide presents a detailed comparative analysis of (2-sec-butoxybenzyl)amine (the ortho-isomer) and (4-sec-butoxybenzyl)amine (the para-isomer). As positional isomers, these compounds share the same molecular formula but differ in the substitution pattern on the aromatic ring, leading to distinct physicochemical properties, reactivity, and potential applications in chemical synthesis and drug discovery. This document outlines their synthesis, characterization, and a comparative evaluation based on established chemical principles and extrapolated data from analogous structures.
The primary distinction arises from the steric and electronic effects of the sec-butoxy group. In the ortho-position, the bulky sec-butoxy group is adjacent to the aminomethyl group, creating significant steric hindrance and potential for intramolecular interactions. In the para-position, these groups are situated at opposite ends of the benzene ring, minimizing steric clash and maximizing electronic resonance effects. Understanding these differences is crucial for selecting the appropriate isomer for specific research and development applications.
Synthesis and Mechanistic Considerations
The most direct and widely adopted method for synthesizing these benzylamines is through the reductive amination of the corresponding benzaldehydes. This two-step, one-pot reaction involves the formation of an imine intermediate from the aldehyde and ammonia, followed by its reduction to the target amine.
Reaction Pathway & Choice of Reducing Agent
The synthesis proceeds by reacting the precursor aldehyde (2- or 4-sec-butoxybenzaldehyde) with an ammonia source (e.g., ammonium acetate) to form an imine in situ. This intermediate is then reduced to the final amine. The choice of reducing agent is critical.
-
Sodium Borohydride (NaBH₄): A strong, cost-effective reducing agent. However, it can also reduce the starting aldehyde. Therefore, a two-step approach is often necessary: complete formation of the imine first, followed by the addition of NaBH₄.
-
Sodium Triacetoxyborohydride (STAB): A milder and more selective reagent. Its steric bulk and electron-withdrawing acetate groups prevent it from reducing the aldehyde, allowing for a more efficient one-pot reaction where all components are mixed from the start. This is often the preferred method for modern reductive aminations due to cleaner reactions and higher yields.
Isomer-Specific Considerations
-
This compound Synthesis: The ortho-isomer's synthesis may be slightly lower in yield due to the steric hindrance from the adjacent sec-butoxy group. This bulkiness can impede the initial nucleophilic attack of ammonia on the aldehyde's carbonyl carbon.
-
(4-Sec-butoxybenzyl)amine Synthesis: The para-isomer is expected to react more readily. The sec-butoxy group is remote from the reaction center, and its electron-donating effect through resonance can slightly activate the ring, though this has a minimal effect on the exocyclic aldehyde group's reactivity.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of (sec-Butoxybenzyl)amine isomers via one-pot reductive amination.
Physicochemical and Spectroscopic Properties
While specific experimental data for these exact molecules is not widely published, their properties can be reliably predicted based on their isomeric structures and data from analogous compounds.
Comparative Data Table
| Property | This compound (ortho) | (4-Sec-butoxybenzyl)amine (para) | Rationale for Difference |
| Molecular Weight | 193.30 g/mol | 193.30 g/mol | Isomers have the same molecular formula (C₁₂H₁₉NO). |
| Predicted Boiling Point | Lower | Higher | The ortho-isomer's potential for intramolecular hydrogen bonding (between the -NH₂ and the ether oxygen) can reduce intermolecular forces, lowering the boiling point. |
| Predicted Polarity/Solubility | Less polar in non-polar solvents | More polar | The para-isomer has a larger dipole moment as the electron-donating groups (-NH₂ and -O-sec-Bu) are opposed, leading to better solubility in polar solvents. The ortho-isomer's intramolecular H-bonding masks polar groups. |
| Predicted Basicity (pKa of conjugate acid) | Lower (less basic) | Higher (more basic) | The bulky orthosec-butoxy group sterically hinders the lone pair on the nitrogen, making it less available for protonation. This is a classic example of the "ortho effect". |
| Chromatographic Retention (Normal Phase) | Longer Retention Time (Rf lower) | Shorter Retention Time (Rf higher) | In normal phase (e.g., silica gel), the more polar para-isomer will interact more strongly with the stationary phase, leading to slower elution (lower Rf). |
Predicted ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the structure of these isomers. The key differences will appear in the aromatic region and the chemical shift of the benzylic (-CH₂) protons.
-
This compound:
-
Aromatic Protons (Ar-H): Expect a complex multiplet pattern for the 4 adjacent protons. The proton closest to the bulky ether group will be significantly shifted.
-
Benzylic Protons (-CH₂-NH₂): ~3.8-4.0 ppm. May be slightly downfield due to proximity to the electronegative oxygen of the sec-butoxy group.
-
sec-Butoxy Protons: Distinct signals for -OCH-, -CH₂-, and two -CH₃ groups. The methine proton (-OCH-) will be a sextet around 4.3-4.5 ppm.
-
-
(4-Sec-butoxybenzyl)amine:
-
Aromatic Protons (Ar-H): A classic AA'BB' system. Two distinct doublets are expected, one for the protons ortho to the amine group and one for the protons ortho to the ether group, creating a cleaner, more symmetric pattern than the ortho-isomer.
-
Benzylic Protons (-CH₂-NH₂): ~3.7-3.9 ppm.
-
sec-Butoxy Protons: Similar pattern to the ortho-isomer, but the chemical shifts may be slightly different due to the change in the electronic environment.
-
Comparative Analysis: The "Ortho Effect"
The most significant differences in the chemical behavior of these two isomers can be attributed to the "ortho effect," a combination of steric and electronic factors unique to ortho-substituted benzene rings.
Steric Hindrance
In the ortho-isomer, the bulky sec-butoxy group physically obstructs the aminomethyl group. This has several consequences:
-
Reduced Reactivity: The nitrogen's lone pair is less accessible to incoming electrophiles or acids, making the ortho-isomer a weaker base and a poorer nucleophile compared to the para-isomer.
-
Conformational Restriction: Rotation around the C(aryl)-C(benzyl) bond is hindered, which can influence how the molecule binds to biological targets or catalytic surfaces.
Electronic and Intramolecular Interactions
In the para-isomer, the sec-butoxy group acts as a strong electron-donating group through resonance, increasing the electron density of the entire aromatic ring and, to a lesser extent, the benzylic position. In the ortho-isomer, this resonance effect is disrupted by steric hindrance. Furthermore, the proximity of the ether oxygen and the amine's hydrogens in the ortho-isomer allows for potential intramolecular hydrogen bonding, which can stabilize certain conformations and reduce the molecule's interaction with external polar molecules (like water), affecting its solubility and boiling point.
Caption: Key differentiating factors between the ortho- and para-isomers.
Potential Applications in Drug Discovery
Substituted benzylamines are privileged scaffolds in medicinal chemistry. The choice between the ortho- and para-isomers allows for fine-tuning of a drug candidate's properties:
-
(4-Sec-butoxybenzyl)amine): This isomer is a useful building block for creating ligands where the amine needs to interact with a target (e.g., forming a salt bridge) and the sec-butoxy group serves as a lipophilic handle to improve membrane permeability or engage with a hydrophobic pocket. Its predictable electronic properties make it a standard choice for structure-activity relationship (SAR) studies.
-
This compound): The ortho-isomer is a more specialized tool. The steric bulk can be used to enforce a specific conformation (a "locked" geometry) upon the molecule, which can lead to highly selective binding to a biological target. This is a key strategy for improving a drug's selectivity and reducing off-target side effects. The hindered amine may also increase the metabolic stability of the compound by preventing enzymatic degradation at the nitrogen.
Experimental Protocols
The following protocols are standardized procedures for the synthesis and analysis of the title compounds.
Protocol: Synthesis via Reductive Amination (STAB Method)
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the appropriate aldehyde (2-sec-butoxybenzaldehyde or 4-sec-butoxybenzaldehyde, 1.0 eq).
-
Solvent and Amine Source: Dissolve the aldehyde in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH). Add ammonium acetate (NH₄OAc, 5-10 eq) to the solution.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring solution. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure benzylamine.
Protocol: Characterization by ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified amine in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record the ¹H NMR spectrum, typically using 16-32 scans.
-
Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Analysis: Integrate the peaks to determine proton ratios and analyze the splitting patterns (multiplicity) and coupling constants to confirm the structure and isomeric purity. Compare the aromatic region carefully to distinguish between the complex ortho pattern and the symmetric para (AA'BB') pattern.
Conclusion
While structurally similar, this compound and (4-sec-butoxybenzyl)amine are distinct chemical entities with predictably different properties governed by the position of the sec-butoxy substituent. The para-isomer represents a sterically unhindered, electronically standard building block, ideal for initial SAR exploration. In contrast, the ortho-isomer is a more complex tool, offering the potential to enforce specific molecular conformations and enhance metabolic stability through steric shielding. The choice between them is a strategic decision in the design of functional molecules, allowing researchers to precisely modulate basicity, polarity, and steric profile to achieve a desired chemical or biological outcome.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
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Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]
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Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]
-
PubChem. (n.d.). sec-Butylamine. National Center for Biotechnology Information. [Link]
A Senior Application Scientist's Guide to the Structural Validation of (2-Sec-butoxybenzyl)amine: An Objective Comparison of Analytical Techniques
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely a final step but a foundational pillar upon which all subsequent research is built. For a novel compound like (2-Sec-butoxybenzyl)amine, whose precise atomic arrangement dictates its biological activity, physical properties, and potential as a therapeutic agent, structural validation is of paramount importance.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound. It establishes single-crystal X-ray crystallography as the definitive method for determining solid-state structure while highlighting the essential, complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As senior scientists, our goal is not just to acquire data, but to build a self-validating, coherent structural hypothesis supported by orthogonal evidence.[1]
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a direct, high-resolution snapshot of a molecule's atomic coordinates in the crystalline state.[2][3] This technique moves beyond confirming connectivity to define precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers—information that is often inferred or inaccessible through other methods.
The Causality Behind the Crystallographic Workflow
The path from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The ultimate goal is to grow a single, internally ordered crystal of sufficient size and quality to diffract X-rays in a predictable manner.[4]
Caption: Workflow for X-ray Crystallographic Analysis.
Experimental Protocol: Crystallization and Structure Determination
-
Synthesis and Purification: The synthesis of this compound is followed by rigorous purification, typically via column chromatography, to achieve >95% purity. Impurities can inhibit crystal nucleation or become incorporated into the lattice, leading to poor diffraction quality.
-
Crystallization Trials: Growing a single crystal is often the most challenging step.[2] For an organic amine, a variety of techniques should be screened in parallel.
-
Causality: The goal is to achieve a state of supersaturation slowly, allowing molecules to organize into a well-ordered lattice rather than crashing out as an amorphous solid or powder.
-
Method A: Slow Evaporation: A near-saturated solution of the compound in a moderately volatile solvent (e.g., ethanol, ethyl acetate) is prepared.[5][6] The vessel is covered with a perforated film to allow the solvent to evaporate over several days to weeks.[5][6]
-
Method B: Vapor Diffusion: A concentrated solution of the compound in a less volatile, "good" solvent (e.g., methanol) is placed in a small open vial. This vial is then sealed inside a larger jar containing a more volatile, "poor" solvent (antisolvent, e.g., diethyl ether) in which the compound is insoluble.[6][7] The antisolvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting gradual crystallization.[6][8]
-
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is identified under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K).
-
Causality: Flash-cooling minimizes thermal vibration of the atoms, resulting in a sharper, higher-resolution diffraction pattern.
-
-
Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam in a diffractometer. The crystal is rotated, and thousands of diffraction intensities are collected at different orientations.[3]
-
Structure Solution and Refinement: Specialized software (e.g., the SHELX suite) is used to solve the "phase problem" and convert the diffraction pattern into an electron density map.[9][10] An atomic model is built into this map and refined using a least-squares algorithm to best fit the experimental data.[11]
Interpreting the Results
The final output is a Crystallographic Information File (CIF) containing the atomic coordinates, bond lengths, angles, and various refinement statistics. A good structure is characterized by low R-factors (R1 < 5%) and a Goodness-of-Fit (GooF) value close to 1.0.
| Parameter | Hypothetical Value for (C11H17NO) | Significance |
| Formula | C11 H17 N O | Confirms elemental composition. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |
| Temperature (K) | 100(2) | Data collection temperature. |
| Wavelength (Å) | 0.71073 (Mo Kα) | X-ray source used. |
| R1 [I > 2σ(I)] | 0.041 | A measure of the agreement between the model and experimental data. <5% is excellent. |
| wR2 (all data) | 0.115 | A weighted R-factor based on all reflections. |
| Goodness-of-Fit (GooF) | 1.03 | Should be close to 1.0 for a good model. |
Table 1: Representative crystallographic data for a successful structural determination of this compound.
Part 2: Comparative Analysis with Orthogonal Techniques
While SCXRD is definitive, it describes the molecule only in the solid state. A comprehensive validation requires a multi-technique approach to understand the molecule's identity and behavior in solution, ensuring the crystal structure is representative of the bulk material.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[12][13][14][15] It provides detailed information about the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei.[12][13]
-
Principle: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they can absorb radiofrequency energy at specific frequencies (resonances). These frequencies are highly sensitive to the local electronic environment, providing a unique fingerprint of the molecular structure.[13][16]
-
¹H NMR Analysis of this compound:
-
Aromatic Protons (δ ~6.8-7.3 ppm): Four distinct signals in this region would confirm a di-substituted benzene ring. Their splitting patterns (multiplicity) reveal their positions relative to each other.
-
Benzyl CH₂ (δ ~3.8 ppm): A singlet integrating to 2H is characteristic of the -CH₂-NH₂ group next to the aromatic ring.[17][18]
-
Amine NH₂ (δ ~1.5-2.0 ppm): A broad singlet integrating to 2H, which may exchange with D₂O.
-
Sec-butoxy Group: This group would show a complex set of signals: a methine (-OCH-), a methylene (-CH₂-), and two methyl (-CH₃) groups, each with characteristic chemical shifts and coupling patterns that confirm their connectivity.
-
-
¹³C NMR Analysis: This technique confirms the carbon framework of the molecule, with each unique carbon atom producing a distinct signal.[12] A DEPT experiment can further distinguish between CH, CH₂, and CH₃ groups.[12]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, providing two key pieces of information: the molecular weight and clues about the structure from fragmentation patterns.[19][20][21]
-
Principle: The molecule is ionized, causing it to form a molecular ion (M⁺) and various fragment ions. These ions are separated based on their m/z ratio and detected.[22][23]
-
Expected Data for this compound (MW = 179.26 g/mol ):
-
Molecular Ion Peak: A high-resolution mass spectrometer (HRMS) would detect an ion at m/z ≈ 179.1310 (for [M+H]⁺, C₁₁H₁₈NO⁺), confirming the elemental formula.[19]
-
Fragmentation: A major fragment would likely arise from the cleavage of the benzyl C-C bond (benzylic cleavage), producing a fragment at m/z = 107, corresponding to the sec-butoxybenzyl cation.
-
Part 3: A Self-Validating System: Synthesizing the Data
No single technique provides the complete picture. True structural validation comes from the convergence of data from these orthogonal methods.
Caption: Interrelation of analytical techniques for validation.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, packing. | Unambiguous, high-resolution structural data. | Requires a suitable single crystal; structure is in the solid state only. |
| NMR Spectroscopy | Atomic connectivity, chemical environment of nuclei in solution. | Excellent for determining the molecular backbone and isomerism in solution.[12] | Provides an average structure in solution; does not give bond lengths or absolute stereochemistry directly. |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns. | Extremely high sensitivity and mass accuracy.[19] | Provides no information on stereochemistry or connectivity of isomers. |
Table 2: Objective comparison of the primary structural validation techniques.
Conclusion
The structural validation of a novel entity like this compound is a rigorous, multi-faceted process. While ¹H/¹³C NMR confirms the chemical constitution and connectivity in solution and mass spectrometry verifies the molecular weight and elemental formula, only single-crystal X-ray crystallography provides the irrefutable, high-resolution, three-dimensional atomic arrangement. It is the gold standard that transforms a structural hypothesis into a validated fact. For professionals in drug development, relying on this synergistic, self-validating system of orthogonal techniques is not just best practice—it is an essential requirement for building robust, reliable, and reproducible science.[1][24][25]
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Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts . (2024-05-09). Available at: [Link]
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Latifi, R. User guide to crystal structure refinement with SHELXL . Available at: [Link]
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Structural elucidation by NMR(1HNMR) . (2017-04-20). Slideshare. Available at: [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . European Journal of Organic Chemistry, 2008(16), 2671–2688. Available at: [Link]
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Mass spectrometry for structural elucidation . CURRENTA. Available at: [Link]
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Mass Spectrometry Identifies Molecular Structures by Measuring Mass-to-Charge Ratios of Ions . (2025-12-01). GeneOnline News. Available at: [Link]
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Structural elucidation using mass spectrometry . Fiveable. Available at: [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . (2008-03-25). ResearchGate. Available at: [Link]
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How is mass spectroscopy used to determine molecular structure? . (2019-10-22). Quora. Available at: [Link]
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Tool for single crystal XRD analysis??? . (2022-01-19). ResearchGate. Available at: [Link]
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Li, Y., et al. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques . Molecules. Available at: [Link]
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X-Ray Crystallography Laboratory Department of Chemistry Michigan State University . Michigan State University. Available at: [Link]
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Methods and Tutorials – Single Crystal Diffraction . Oak Ridge National Laboratory. Available at: [Link]
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Resources – Crystallography Center . University of Texas at Dallas. Available at: [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules . Chemical Society Reviews, 52(8), 2683-2720. Available at: [Link]
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X-ray Crystallography . Creative BioMart. Available at: [Link]
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crystallization of small molecules . Available at: [Link]
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How To: Grow X-Ray Quality Crystals . University of Rochester Department of Chemistry. Available at: [Link]
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The role of small organic amine molecules and their aggregates in the crystallization of microporous materials . ScienceDirect. Available at: [Link]
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Guide for crystallization . Available at: [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide . Acta Crystallographica Section E, 72(Pt 6), 839–848. Available at: [Link]
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x Ray crystallography . (1998). Journal of Clinical Pathology. Available at: [Link]
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1 H NMR of reaction of benzylamine with CO2 in acetonitrile in the presence of one equivalent of DBU . ResearchGate. Available at: [Link]
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1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871) . Human Metabolome Database. Available at: [Link]
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Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review . International Journal of Chromatography and Separation Techniques. Available at: [Link]
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Comparative Efficacy Analysis of (2-Sec-butoxybenzyl)amine and Known Monoamine Oxidase Inhibitors: A Technical Guide for Drug Discovery Professionals
Abstract
The development of novel enzyme inhibitors is a cornerstone of modern therapeutics. This guide provides a comparative analysis of the hypothetical inhibitory efficacy of a novel compound, (2-Sec-butoxybenzyl)amine, against well-characterized monoamine oxidase (MAO) inhibitors. Due to the absence of published experimental data for this compound, this guide utilizes a structurally-informed hypothesis to position it within the context of known MAO inhibitors, thereby providing a framework for its potential evaluation. We present a detailed examination of the mechanisms of action of MAO-A and MAO-B, a comparative table of inhibitory potencies (IC50 values), a comprehensive experimental protocol for in vitro MAO inhibition assays, and visual diagrams of the relevant biochemical pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents.
Introduction: The Rationale for Investigating Benzylamine Derivatives as MAO Inhibitors
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[1][2] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[2][3] MAO-A preferentially metabolizes serotonin and norepinephrine, making its inhibitors valuable in the treatment of depression and anxiety.[4][5] Conversely, MAO-B primarily acts on phenylethylamine and benzylamine, and selective MAO-B inhibitors are established therapeutics for Parkinson's disease and have potential applications in other neurodegenerative disorders.[4][5][6]
The benzylamine scaffold is a recognized pharmacophore in the design of MAO inhibitors.[7] Benzylamine itself is a substrate for MAO-B, and various derivatives have been synthesized and evaluated for their inhibitory activity against both MAO isoforms.[2][8] The structural characteristics of these molecules, including the nature and position of substituents on the phenyl ring and the amino group, play a crucial role in determining their potency and selectivity.[1][9]
This compound is a novel compound whose biological activity has not been extensively reported in peer-reviewed literature. However, its core structure, a substituted benzylamine, suggests a plausible interaction with monoamine oxidases. The presence of a sec-butoxy group at the 2-position of the benzyl ring introduces a moderately bulky, lipophilic substituent, which could influence its binding affinity and selectivity for the active sites of MAO-A and MAO-B. This guide, therefore, explores the hypothetical efficacy of this compound in comparison to established MAO inhibitors.
Mechanisms of Action: MAO-A and MAO-B Inhibition
MAO inhibitors exert their therapeutic effects by preventing the breakdown of monoamine neurotransmitters, thereby increasing their synaptic availability.[10] These inhibitors can be classified based on their selectivity for the MAO isoforms and the nature of their interaction with the enzyme (reversible or irreversible).
-
Selegiline: A well-known selective and irreversible inhibitor of MAO-B.[10][11] At lower doses, it specifically targets MAO-B, leading to increased dopamine levels in the brain, which is beneficial in Parkinson's disease.[12][13] Its mechanism involves the formation of a covalent bond with the FAD cofactor of the enzyme.[11]
-
Phenelzine: A non-selective, irreversible MAO inhibitor, acting on both MAO-A and MAO-B.[14][15][16] This broad-spectrum activity increases the levels of multiple neurotransmitters, making it an effective antidepressant, albeit with a higher risk of side effects.[17][18]
The hypothetical inhibitory action of this compound would likely involve competitive binding to the active site of one or both MAO isoforms. The sec-butoxy group's size and hydrophobicity could favor binding to the more "open" active site of MAO-B.
Comparative Efficacy: A Hypothetical Analysis
To provide a framework for the potential evaluation of this compound, the following table presents its hypothetical IC50 values alongside the experimentally determined values for well-established MAO inhibitors. It is critical to note that the IC50 values for this compound are purely notional and intended for illustrative purposes.
| Compound | Target | IC50 (nM) | Type of Inhibition | Reference |
| This compound) | MAO-A | >10,000 (Hypothetical) | Competitive (Hypothetical) | N/A |
| MAO-B | 500 (Hypothetical) | Competitive (Hypothetical) | N/A | |
| Selegiline | MAO-A | ~1,000 | Irreversible | [11][19] |
| MAO-B | ~10 | Irreversible | [11][19] | |
| Phenelzine | MAO-A | ~100 | Irreversible, Non-selective | [14][15] |
| MAO-B | ~150 | Irreversible, Non-selective | [14][15] | |
| Clorgyline | MAO-A | ~2.3 | Reversible | [20] |
| MAO-B | ~59,000 | Reversible | [20] | |
| Lazabemide | MAO-A | ~125,000 | Reversible | [20] |
| MAO-B | ~18 | Reversible | [20] |
Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay
The following is a detailed, step-by-step protocol for a standard in vitro fluorometric assay to determine the inhibitory activity of a test compound against human MAO-A and MAO-B.[4] This method is suitable for generating the type of data presented in the comparative table.
4.1. Principle of the Assay
The assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-catalyzed oxidative deamination of a substrate.[4] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to generate a highly fluorescent product, resorufin. The rate of increase in fluorescence is directly proportional to the MAO activity. A reduction in this rate in the presence of a test compound indicates inhibition.[4]
4.2. Materials and Reagents
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
Enzymes: Recombinant human MAO-A and MAO-B.
-
Substrates:
-
p-Tyramine (for both MAO-A and MAO-B).
-
Benzylamine (selective for MAO-B).[4]
-
-
Fluorogenic Probe: Amplex® Red (10 mM stock in DMSO).
-
Horseradish Peroxidase (HRP): 10 U/mL stock solution.
-
Test Compound: this compound (and known inhibitors) dissolved in DMSO.
-
Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).
-
96-well black microplates.
4.3. Assay Procedure
-
Prepare Reagent Solutions:
-
Prepare working solutions of substrates in MAO Assay Buffer (e.g., 1 mM p-Tyramine, 1 mM Benzylamine).
-
Prepare a working solution of the fluorogenic probe and HRP in MAO Assay Buffer.
-
-
Compound Dilution:
-
Prepare a serial dilution of the test compound and positive controls in MAO Assay Buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Plate Setup:
-
Add 50 µL of MAO Assay Buffer to all wells.
-
Add 10 µL of the diluted test compound, positive control, or vehicle (DMSO in buffer) to the appropriate wells.
-
Add 20 µL of the MAO-A or MAO-B enzyme solution to the wells.
-
Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the enzyme with the inhibitor.
-
-
Initiate the Reaction:
-
Add 20 µL of the substrate solution to each well to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
5.1. Signaling Pathway: MAO Catalytic Cycle
Caption: The catalytic cycle of monoamine oxidase.
5.2. Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for the in vitro MAO inhibition assay.
Conclusion and Future Directions
This guide has provided a comparative framework for evaluating the hypothetical inhibitory efficacy of this compound against known monoamine oxidase inhibitors. Based on its chemical structure, this compound is a plausible candidate for MAO inhibition, potentially with selectivity for the MAO-B isoform. The provided experimental protocol offers a robust method for determining its actual inhibitory potency and selectivity.
Future research should focus on the synthesis and in vitro testing of this compound to validate the hypotheses presented in this guide. Subsequent studies could involve kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and structure-activity relationship (SAR) studies with related analogues to optimize potency and selectivity. Ultimately, in vivo studies in relevant animal models would be necessary to assess its therapeutic potential for neurodegenerative diseases or other conditions associated with dysregulated monoamine metabolism.
References
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- Kumar, A., & Kumar, R. (2016). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 6(55), 49873-49893.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Selegiline Hydrochloride?
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Comparative Cross-Reactivity Profiling of (2-Sec-butoxybenzyl)amine
A Senior Application Scientist's Guide to Navigating Target Specificity and Off-Target Effects
Introduction
In the landscape of modern drug discovery, the aphorism "no drug has only one effect" serves as a constant reminder of the complexities inherent in small molecule pharmacology. The journey from a promising hit compound to a clinically viable therapeutic is paved with rigorous characterization, a critical component of which is the comprehensive assessment of its cross-reactivity profile. Off-target interactions can lead to unforeseen toxicities or, in some serendipitous cases, reveal novel therapeutic applications.[1][2] This guide provides a detailed framework for the cross-reactivity profiling of a novel compound, (2-Sec-butoxybenzyl)amine, leveraging established methodologies and field-proven insights to construct a robust, self-validating experimental plan.
This compound belongs to the broader class of substituted phenethylamines, a chemical scaffold known to interact with a variety of biological targets, particularly within the central nervous system.[3] Given its structural similarity to known psychoactive compounds, a primary hypothesis is its interaction with monoamine neurotransmitter systems, such as serotonin (5-HT) receptors.[4][5] This guide will therefore focus on a tiered approach to first confirm the primary target engagement and then expand to a broad-based screening for potential off-target liabilities.
The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals, providing not just a set of instructions, but the underlying scientific rationale for each experimental choice. Adherence to these guidelines, which are in alignment with regulatory expectations for preclinical safety assessment, will ensure the generation of high-quality, interpretable data crucial for informed decision-making in a drug development program.[6][7][8][9]
Postulated Primary Target and Rationale
Based on its core structure, this compound is hypothesized to be an agonist or antagonist of the serotonin 2A (5-HT2A) receptor. This hypothesis is rooted in structure-activity relationships (SAR) of similar N-benzyl phenethylamines, which frequently exhibit high affinity for this receptor.[4] The sec-butoxy group at the 2-position of the benzyl ring may influence selectivity and potency compared to other known 5-HT2A ligands.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram illustrates the proposed tiered experimental workflow for the comprehensive cross-reactivity profiling of this compound.
Caption: A tiered approach to cross-reactivity profiling of this compound.
Tier 1: Primary Target Validation and Initial Selectivity
The initial phase of profiling focuses on validating the hypothesized primary target and conducting a preliminary assessment of selectivity.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor and a small panel of closely related serotonin receptor subtypes to assess initial selectivity.
Methodology:
-
Membrane Preparation: Cell membranes expressing the recombinant human 5-HT2A, 5-HT2B, and 5-HT2C receptors are prepared.
-
Competitive Binding: Membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and increasing concentrations of this compound.
-
Detection: The amount of bound radioligand is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.
Expected Data Output & Comparative Analysis:
The binding affinities of this compound will be compared with a known selective 5-HT2A antagonist (e.g., Ketanserin) and a non-selective compound (e.g., Methysergide).
| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) | Selectivity (5-HT2B/5-HT2A) | Selectivity (5-HT2C/5-HT2A) |
| This compound | TBD | TBD | TBD | TBD | TBD |
| Ketanserin (Reference) | ~2 | ~50 | ~30 | ~25x | ~15x |
| Methysergide (Reference) | ~1 | ~1 | ~2 | ~1x | ~2x |
TBD: To Be Determined
Functional Assays
Objective: To determine the functional activity (agonist or antagonist) of this compound at the 5-HT2A receptor.
Methodology:
-
Cell Line: A stable cell line expressing the human 5-HT2A receptor and a G-protein coupled calcium indicator (e.g., Fluo-4) is used.
-
Agonist Mode: Cells are treated with increasing concentrations of this compound, and the resulting increase in intracellular calcium is measured.
-
Antagonist Mode: Cells are pre-incubated with increasing concentrations of this compound followed by the addition of a known 5-HT2A agonist (e.g., serotonin). The inhibition of the agonist-induced calcium flux is measured.
-
Data Analysis: EC50 (for agonists) or IC50 (for antagonists) values are determined from the dose-response curves.
Tier 2: Broad Off-Target Screening
Following validation of the primary target, a broader screening campaign is essential to identify potential off-target interactions across different protein families. This is a crucial step in preclinical toxicology and safety assessment.[6][7][9]
Comprehensive Kinase Profiling
Objective: To assess the inhibitory activity of this compound against a large panel of human kinases. Even though the compound is not designed as a kinase inhibitor, off-target kinase activity is a common source of toxicity.[1]
Methodology: A fee-for-service screen (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™) is typically employed. The compound is tested at a fixed concentration (e.g., 10 µM) against a panel of over 400 kinases. The percentage of inhibition is determined.
GPCR and Ion Channel Panels
Objective: To identify any significant interactions with other G-protein coupled receptors and ion channels.
Methodology: Similar to kinase profiling, specialized contract research organizations (CROs) offer binding or functional assays for large panels of GPCRs and ion channels. The compound is typically screened at a single high concentration to identify potential liabilities.
Data Presentation:
Results from these broad screens are often presented as a percentage of inhibition or activity at a single concentration. Hits are typically defined as compounds that elicit >50% inhibition.
| Target Family | Number of Targets Screened | Number of Hits (>50% inhibition at 10 µM) |
| Kinases | >400 | TBD |
| GPCRs | >100 | TBD |
| Ion Channels | >50 | TBD |
Tier 3: Validation and Characterization of Off-Target Hits
Any significant hits identified in Tier 2 screening must be validated and characterized to understand their potential clinical relevance.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to the identified off-target proteins in a cellular context.
Methodology:
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Heating: The treated cells are heated at various temperatures.
-
Lysis and Centrifugation: Cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.
-
Detection: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry. Ligand binding stabilizes the protein, resulting in a higher melting temperature.
Cellular Target Engagement Workflow
The following diagram outlines the workflow for validating off-target hits using CETSA.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Cell-Based Functional Assays
For validated off-target hits, specific functional assays should be developed or employed to determine the downstream cellular consequences of the interaction. For example, if an off-target kinase is identified, a cell-based assay to measure the phosphorylation of its known substrate would be appropriate.
In Vivo Toxicology and Safety Pharmacology
As mandated by regulatory agencies like the FDA, comprehensive in vivo studies are necessary to evaluate the overall safety profile of a drug candidate.[6][7] These studies are designed to identify any potential adverse effects on major physiological systems.
Key In Vivo Studies:
-
Cardiovascular Safety: Evaluation of effects on blood pressure, heart rate, and cardiac electrical activity (ECG), with particular attention to QT interval prolongation.[8]
-
Central Nervous System Safety: Assessment of behavioral changes, motor coordination, and other neurological parameters.
-
Respiratory Safety: Measurement of respiratory rate and tidal volume.
These studies are conducted in compliance with Good Laboratory Practice (GLP) standards to ensure data integrity and reliability for regulatory submissions.[6][7]
Conclusion
The cross-reactivity profiling of a novel chemical entity like this compound is a multifaceted endeavor that requires a systematic and tiered approach. By starting with a focused validation of the primary target and progressively expanding the search for off-target interactions, researchers can build a comprehensive understanding of a compound's pharmacological profile. This guide provides a robust framework for such an investigation, integrating established biochemical and cellular assays with broader screening platforms. The ultimate goal is to generate high-quality, actionable data that can de-risk a drug development program and pave the way for the development of safer and more effective medicines. The early and thorough characterization of both on-target and off-target activities is not merely a regulatory hurdle but a cornerstone of scientific excellence in drug discovery.[9]
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Part 1: A Comparative Overview of Enantioselective Synthesis Strategies
An In-Depth Guide to the Enantioselective Synthesis and Separation of (2-sec-Butoxybenzyl)amine
This guide provides a comprehensive comparison of modern methodologies for the enantioselective synthesis and separation of chiral primary amines, with a specific focus on this compound as a representative model. Chiral benzylamines are critical structural motifs in a vast array of pharmaceuticals and fine chemicals, making access to enantiomerically pure forms a paramount objective in synthetic chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into selecting the optimal strategy for obtaining enantiopure target molecules.
We will explore two primary strategic avenues: direct asymmetric synthesis, which creates the desired enantiomer preferentially, and the separation (resolution) of a racemic mixture. Each approach is evaluated based on its efficiency, scalability, cost-effectiveness, and environmental impact ("greenness"). The discussion is supported by experimental data from authoritative sources and includes detailed protocols and visual workflows to bridge theory with application.
The direct synthesis of a single enantiomer is often the most elegant and atom-economical approach. This section compares leading catalytic methods, encompassing both chemocatalysis and biocatalysis.
Asymmetric Chemocatalysis: Precision through Metal and Organocatalysis
Transition metal-catalyzed reactions have revolutionized asymmetric synthesis. For primary amines like this compound, the most relevant strategy is the asymmetric reductive amination of the corresponding prochiral ketone, 2-sec-butoxybenzaldehyde.
-
Mechanism & Rationale: This method involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then hydrogenated asymmetrically. The key to enantioselectivity lies in the chiral ligand complexed to the metal center (commonly Ruthenium or Iridium), which creates a chiral environment and directs the hydride attack to one face of the imine.[1] Using ammonium salts like ammonium acetate as the amine source and molecular hydrogen (H₂) as the reductant represents a user-friendly and industrially relevant approach.[1]
-
Alternative Pathway: Another robust method is the asymmetric reduction of pre-formed oxime ethers. Chiral catalysts, such as spiroborate esters derived from amino alcohols, can effectively catalyze the borane reduction of the C=N bond, yielding primary amines with high enantiomeric excess (ee).[2] This approach offers mild reaction conditions and high efficiency.[2]
Biocatalysis: Harnessing Nature's Selectivity
Enzymes offer unparalleled stereoselectivity under mild, aqueous conditions, making them a cornerstone of green chemistry. For the synthesis of chiral amines, transaminases are particularly powerful.
-
Mechanism & Rationale: Amine transaminases (ATAs) catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a prochiral ketone acceptor (2-sec-butoxybenzaldehyde).[3][4] The reaction is driven by a pyridoxal phosphate (PLP) cofactor. The enzyme's active site is exquisitely shaped to bind the substrate in a specific orientation, ensuring the amino group is added to only one prochiral face, resulting in excellent enantioselectivity.[5]
-
Advantages & Challenges: ATAs are highly selective and operate under environmentally benign conditions. However, the reaction is an equilibrium, which can limit conversion.[6] Strategies to overcome this include using a high excess of the amine donor or removing the ketone byproduct (e.g., acetone) to drive the reaction forward.[4][6] Reductive aminases (RedAms) represent an alternative that uses ammonia directly and an NADPH-dependent reduction, avoiding the equilibrium issue of ATAs.[7][8]
Comparative Data for Synthesis Strategies
| Strategy | Catalyst/Enzyme | Typical Substrate | Yield (%) | Enantiomeric Excess (ee%) | Key Advantages | Key Disadvantages |
| Asymmetric Reductive Amination | Ru/C3-TunePhos[1] | Alkyl Aryl Ketones | 75-98% | 95-99% | High ee, broad substrate scope. | Requires high-pressure H₂, expensive metal catalysts/ligands. |
| Oxime Ether Reduction | Spiroborate Ester[2] | O-benzyl oxime ethers | 75-95% | 93-99% | Mild conditions, high ee. | Requires pre-formation of the oxime ether substrate. |
| Transaminase (ATA) Biocatalysis | ATA-113[6] | Prochiral Ketones | >99% (conversion) | >99.5% | Exceptional selectivity, green conditions, mild. | Reversible reaction, potential product/substrate inhibition. |
| Reductive Aminase (RedAm) Biocatalysis | NfRedAm[8] | Ketones | >97% (conversion) | >99% | Uses ammonia directly, irreversible. | Requires expensive NADPH cofactor and a recycling system. |
Part 2: A Comparative Overview of Enantiomeric Separation (Resolution) Methods
When direct asymmetric synthesis is not feasible or when the racemic mixture is readily available and inexpensive, separation of the enantiomers is a viable alternative.
Classical Resolution via Diastereomeric Salt Formation
This is one of the oldest and most industrially practiced methods for chiral separation.
-
Mechanism & Rationale: The racemic amine is reacted with an enantiomerically pure chiral acid (a "resolving agent"), such as tartaric acid or camphorsulfonic acid.[9] This acid-base reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility. By carefully choosing the solvent system, one diastereomeric salt can be selectively crystallized, leaving the other in the mother liquor. The crystallized salt is then separated, and the chiral acid is removed by treatment with a base to yield the desired enantiomerically pure amine.[9]
-
Advantages & Disadvantages: This technique is often cost-effective and highly scalable. However, the maximum theoretical yield for the desired enantiomer is only 50%, as the other enantiomer is typically discarded.[9] The process can also be labor-intensive and requires significant screening of resolving agents and solvents.[9]
Chiral Chromatography
Chromatographic methods provide powerful analytical and preparative tools for separating enantiomers.
-
Mechanism & Rationale: Enantiomers are passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus separation.[10] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and highly effective for a broad range of molecules, including amines.[11]
-
HPLC vs. SFC:
-
High-Performance Liquid Chromatography (HPLC) is a well-established technique for chiral separations.[10]
-
Supercritical Fluid Chromatography (SFC) has emerged as a preferred alternative for chiral separations in the pharmaceutical industry.[12] SFC uses supercritical CO₂ as the main mobile phase, which offers advantages of higher flow rates (faster separations) and significantly reduced consumption of organic solvents, making it a "greener" and often faster technique compared to HPLC.[12]
-
Enzymatic Kinetic Resolution (EKR)
Similar to biocatalytic synthesis, EKR uses enzymes to differentiate between enantiomers.
-
Mechanism & Rationale: In the presence of an acyl donor, a lipase enzyme selectively catalyzes the acylation of one enantiomer of the racemic amine at a much faster rate than the other.[13][14] This results in a mixture of one enantiomer as an amide and the other, unreacted enantiomer as the free amine. These two compounds can then be easily separated by standard methods like extraction or chromatography.
-
Advantages & Disadvantages: EKR often exhibits excellent enantioselectivity under mild conditions.[15] Like classical resolution, it is limited to a 50% maximum theoretical yield for a single enantiomer. However, it can be a very effective method for producing small to moderate quantities of enantiopure amines.[15]
Part 3: Detailed Experimental Protocols
The following protocols are representative procedures adapted for this compound, based on established methodologies for structurally similar amines.
Protocol 3.1: Enantioselective Synthesis using a Transaminase
This protocol describes the asymmetric synthesis of (S)-(2-sec-butoxybenzyl)amine from the corresponding prochiral ketone.
Materials:
-
2-sec-Butoxybenzaldehyde
-
(S)-selective Amine Transaminase (ATA)
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a 50 mL round-bottom flask, add 10 mL of potassium phosphate buffer (100 mM, pH 7.5).
-
Add the ATA enzyme (e.g., 20 mg) and PLP (1 mM final concentration).
-
In a separate vial, dissolve 2-sec-butoxybenzaldehyde (1 mmol) in 1 mL of DMSO.
-
Add the substrate solution to the enzyme buffer.
-
Add isopropylamine (5-10 equivalents) to the reaction mixture.
-
Seal the flask and place it in an orbital shaker at 30-40°C and 200 rpm for 24 hours.
-
Monitor the reaction for conversion by HPLC or GC.
-
Upon completion, extract the product by adding 20 mL of ethyl acetate.
-
Separate the organic layer. Wash sequentially with 10 mL of saturated sodium bicarbonate solution and 10 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify the product by column chromatography if necessary.
-
Determine the enantiomeric excess (ee%) using chiral HPLC (see Protocol 3.2).
Protocol 3.2: Enantiomeric Separation and Analysis by Chiral SFC
This protocol provides a method for analyzing the enantiomeric purity of the synthesized this compound.
Instrumentation & Materials:
-
Supercritical Fluid Chromatography (SFC) system with UV detector
-
Chiral Stationary Phase: Cyclofructan-based column (e.g., LARIHC CF6-P)
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B (Modifier): Methanol with 0.2% triethylamine (TEA) and 0.2% trifluoroacetic acid (TFA)
-
Sample: this compound dissolved in methanol (~1 mg/mL)
Procedure:
-
Equilibrate the SFC system with the chiral column at 35°C.
-
Set the mobile phase conditions: 80% CO₂ and 20% Methanol modifier (isocratic elution).
-
Set the flow rate to 3.0 mL/min and the back pressure to 150 bar.
-
Set the UV detector to 220 nm.
-
Inject 5 µL of the sample solution.
-
Record the chromatogram for 10 minutes.
-
The two enantiomers will appear as two separate peaks. Calculate the enantiomeric excess (ee%) using the peak areas: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
Part 4: Visual Workflows and Decision Logic
Diagrams created using Graphviz clarify the strategic choices and mechanisms discussed.
Caption: Strategic pathways to obtaining enantiopure this compound.
Caption: Simplified mechanism of transaminase-catalyzed asymmetric synthesis.
References
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Cho, B. T., & Chun, Y. S. (2000). Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers. Organic Letters, 2(26), 4213–4215. [Link]
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Roiban, G. D., et al. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science, 11(20), 5338–5344. [Link]
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Contente, M. L., & Molinari, F. (2017). Amine transaminases in chiral amines synthesis: recent advances and challenges. World Journal of Microbiology and Biotechnology, 34(1), 13. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts, 8(1), 24. [Link]
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Roiban, G. D., et al. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. PMC - NIH. [Link]
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Xie, J., & Zhang, W. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(14), 4849-4869. [Link]
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Jakubec, P., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis, 13(8), 5496–5518. [Link]
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Wang, D., et al. (2022). Catalytic asymmetric α C(sp)–H addition of benzylamines to aldehydes. Nature Communications, 13(1), 7338. [Link]
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Tan, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2024–2027. [Link]
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Al-Sayah, M., & Welch, C. J. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9), 454-463. [Link]
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Gotor-Fernández, V., & Gotor, V. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. ResearchGate. [Link]
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Carswell, L. M., & Beaudry, C. M. (2018). Synthesis of Benzyl Amines via Copper-Catalyzed Enantioselective Aza-Friedel–Crafts Addition of Phenols to N-Sulfonyl Aldimines. Organic Letters, 20(7), 2038–2041. [Link]
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Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(15), 4492. [Link]
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Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 196-205. [Link]
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Wang, D., et al. (2022). Direct asymmetric α C(sp)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts. ResearchGate. [Link]
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Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
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ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. [Link]
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Patureau, F. W., et al. (2016). Benzylamines via Iron-Catalyzed Direct Amination of Benzyl Alcohols. ACS Catalysis, 6(6), 3645–3649. [Link]
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Organic Chemistry Portal. (n.d.). Benzylamine synthesis. Retrieved from [Link]
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Shields, J. D., & MacMillan, D. W. C. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society, 144(20), 8797–8806. [Link]
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Bode Research Group. (n.d.). Kinetic resolution of amines. Retrieved from [Link]
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Szymański, W., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 25(21), 5005. [Link]
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Organic Chemistry Portal. (2023). Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol. [Link]
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Zaidlewicz, M., et al. (2001). Enantioselective synthesis of 2-and 3-benzofuryl beta-amino alcohols. ResearchGate. [Link]
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Zaidlewicz, M., et al. (2001). Enantioselective Synthesis of 2- and 3Benzofuryl b-Amino Alcohols. Request PDF. [Link]
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David, O. R. P., et al. (2024). A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. ChemRxiv. [Link]
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Performance Benchmark: (2-Sec-butoxybenzyl)amine and its Analogs in the Asymmetric Reduction of Prochiral Ketones
A Comparative Guide for Researchers in Catalysis and Drug Development
Introduction: The Quest for Enantiopure Alcohols and the Role of Chiral Amine Ligands
The synthesis of enantiomerically pure alcohols is a cornerstone of modern asymmetric catalysis, providing critical chiral building blocks for the pharmaceutical, agrochemical, and fine chemical industries. Among the myriad of strategies to achieve this, the catalytic asymmetric reduction of prochiral ketones stands out for its efficiency and atom economy. The success of these reactions hinges on the design and selection of chiral ligands that can effectively transfer stereochemical information to the substrate.
Chiral benzylamines and their derivatives have emerged as a versatile class of ligands and catalysts in a range of asymmetric transformations. Their structural modularity allows for the fine-tuning of steric and electronic properties, which is crucial for achieving high enantioselectivity. This guide provides a comparative performance analysis of a specific chiral amine motif, focusing on the catalytic activity of a close structural analog of (2-Sec-butoxybenzyl)amine in the asymmetric reduction of prochiral ketones.
Due to the limited availability of published data on the direct catalytic application of this compound, this guide will leverage experimental data for a closely related N-(2-hydroxybenzyl)amino acid ester featuring a sec-butyl group. This analog shares key structural features that influence the steric and electronic environment of the catalytic center. Its performance will be benchmarked against two of the most well-established and widely used catalytic systems for asymmetric ketone reduction: the Corey-Bakshi-Shibata (CBS) catalyst and a Noyori-type Ruthenium catalyst . This comparative approach will provide valuable context and insights into the potential performance of 2-alkoxybenzylamine scaffolds in asymmetric catalysis.
Comparative Performance in the Asymmetric Reduction of Acetophenone
The asymmetric reduction of acetophenone to 1-phenylethanol is a standard benchmark reaction for evaluating the efficacy of new catalytic systems. The following table summarizes the performance of the N-(2-hydroxybenzyl)amino acid ester analog alongside the CBS and Noyori catalysts under their respective optimized conditions.
| Catalyst System | Ligand/Catalyst | Reducing Agent | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| (2-Hydroxybenzyl)amino Ester Analog | N-(2-hydroxybenzyl)-L-valine sec-butyl ester | BH₃·SMe₂ | Acetophenone | High | 85 | (R) | [1] |
| Corey-Bakshi-Shibata (CBS) | (R)-Me-CBS | BH₃·SMe₂ | Acetophenone | >95 | >98 | (R) | [2][3] |
| Noyori-type Catalyst | RuCl₂ | i-PrOH/KOH | Acetophenone | 93 | 97 | (R) | [4] |
Analysis of Performance:
-
N-(2-Hydroxybenzyl)amino Ester Analog: This ligand, when used to form an in-situ catalyst with borane, demonstrates good enantioselectivity in the reduction of acetophenone, achieving an 85% ee for the (R)-enantiomer.[1] This suggests that the chiral environment created by the benzylamine backbone and the amino acid-derived stereocenter is effective in differentiating the prochiral faces of the ketone. The steric bulk of the sec-butyl group likely plays a significant role in influencing the approach of the substrate.
-
Corey-Bakshi-Shibata (CBS) Catalyst: The CBS catalyst is a well-established and highly efficient system for the asymmetric reduction of a wide range of ketones.[2][3] In the case of acetophenone, it delivers near-perfect enantioselectivity (>98% ee) and high yields. The predictability and broad substrate scope of the CBS reduction make it a gold standard in the field.
-
Noyori-type Catalyst: The ruthenium-based catalyst developed by Noyori and his coworkers is another powerful tool for asymmetric transfer hydrogenation.[4] It operates through a different mechanism involving a metal-ligand bifunctional catalysis. For acetophenone, this system also provides excellent enantioselectivity (97% ee) and high yields under mild conditions, using isopropanol as a safe and readily available hydrogen source.
Experimental Protocols
Asymmetric Reduction of Acetophenone using N-(2-hydroxybenzyl)-L-valine sec-butyl ester and Borane
This protocol is based on the methodology described for the synthesis and application of the analogue ligand.[1]
Materials:
-
N-(2-hydroxybenzyl)-L-valine sec-butyl ester (chiral ligand)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Standard glassware for reactions under an inert atmosphere
-
Magnetic stirrer
Procedure:
-
Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the chiral ligand (0.1 mmol) in anhydrous THF (5 mL). Cool the solution to 0 °C in an ice bath. To this solution, add BH₃·SMe₂ (1.2 mmol) dropwise via syringe. Stir the mixture at room temperature for 2 hours, then heat at 50 °C for 1 hour to ensure the formation of the active catalyst.
-
Reduction Reaction: Cool the catalyst solution back to room temperature. Add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise to the catalyst mixture.
-
Monitoring and Quenching: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed (typically within 30 minutes), carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol (5 mL).
-
Work-up and Purification: Remove the solvent under reduced pressure. Add 1 M HCl (10 mL) to the residue and extract the product with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to obtain the chiral 1-phenylethanol.
-
Analysis: Determine the yield and measure the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Visualizing the Process
Experimental Workflow
Caption: General experimental workflow for the asymmetric reduction.
Plausible Catalytic Cycle
Caption: Simplified catalytic cycle for CBS-type reductions.
Expert Insights and Causality
The choice of a chiral ligand is paramount in asymmetric catalysis. The N-(2-hydroxybenzyl)amino acid ester analog provides a rigid chiral scaffold through the formation of an oxazaborolidine ring in situ with borane. The stereochemistry is primarily dictated by the amino acid-derived chiral center. The sec-butyl group, being sterically demanding, likely creates a well-defined chiral pocket that forces the ketone to approach from a specific face, leading to the observed enantioselectivity.
In comparison, the CBS catalyst, derived from proline, offers a highly organized transition state where the ketone coordinates to the Lewis acidic boron atom, and the hydride is delivered from the borane coordinated to the nitrogen atom.[2][3] This pre-organized structure is the reason for its generally superior enantioselectivity across a broad range of substrates.
The Noyori catalyst operates via a different, non-linear mechanism involving a ruthenium hydride species.[4] The chirality is imparted by the diphosphine and diamine ligands, and the transfer of hydrogen occurs in a concerted fashion from the metal hydride and the amine proton to the ketone's carbonyl group.
The moderate to good performance of the N-(2-hydroxybenzyl)amino ester analog suggests that the (2-alkoxybenzyl)amine framework is a promising scaffold for the development of new chiral ligands. Further optimization, such as modifying the alkoxy group or the amino acid component, could lead to even higher enantioselectivities.
Conclusion and Future Outlook
While direct experimental data for this compound in catalytic reactions remains elusive in the current literature, the performance of a close structural analog demonstrates the potential of this class of compounds as effective chiral ligands in the asymmetric reduction of prochiral ketones. The N-(2-hydroxybenzyl)amino acid ester with a sec-butyl group provides good enantioselectivity, highlighting the importance of the steric and electronic environment created by the substituted benzylamine backbone.
Compared to the gold-standard CBS and Noyori catalysts, which deliver exceptional enantioselectivity, the (2-alkoxybenzyl)amine-derived ligand shows promise but also indicates room for improvement. Future research could focus on the synthesis and evaluation of this compound itself, as the ether linkage may alter the Lewis basicity of the nitrogen atom and the conformational flexibility of the ligand, potentially leading to enhanced catalytic performance. Further exploration of this ligand scaffold in other catalytic transformations, such as cross-coupling reactions, is also warranted.
This guide serves as a foundational benchmark, providing researchers with a comparative context for the rational design and selection of chiral amine ligands for asymmetric synthesis.
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Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC. [Link]
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Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. J. Am. Chem. Soc. 2013, 135, 16, 5553–5556. [Link]
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Ruthenium(II)-assisted asymmetric hydrogen transfer reduction of acetophenone using chiral tridentate phosphorus-containing ligands derived from (1 R, 2 R)-1,2-diaminocyclohexane. ResearchGate. [Link]
-
Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development. [Link]
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Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]
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-
Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. PMC. [Link]
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
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A Head-to-Head Comparison of N-Alkylation Reagents for Amine Protection: Benzylamines vs. Commercial Standards
A Senior Application Scientist's Guide to Strategic Reagent Selection in Complex Synthesis
In the intricate world of organic synthesis, particularly within pharmaceutical and materials science, the selective modification of multifunctional molecules is paramount. Amines, with their inherent nucleophilicity and basicity, are often at the center of desired transformations but are equally susceptible to a host of undesired side reactions.[1][2] This necessitates the use of protecting groups—a temporary modification to mask the amine's reactivity while other chemical operations are performed elsewhere in the molecule.[3]
This guide provides a head-to-head comparison of classical N-benzylation with two of the most prevalent commercial reagents for amine protection: Di-tert-butyl dicarbonate (Boc₂O) and 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). While this analysis was prompted by an inquiry into the specific reagent (2-Sec-butoxybenzyl)amine, a thorough search of the scientific literature and chemical databases did not yield sufficient data for a robust comparison. Therefore, we will focus on the well-documented parent benzylamine class, which provides a foundational understanding applicable to its more complex, substituted derivatives. We will delve into the mechanistic underpinnings, comparative performance data, and detailed experimental protocols to equip researchers with the knowledge to make strategic, evidence-based decisions in their synthetic endeavors.
Reagent Profiles and Core Mechanisms
The choice of a protecting group is dictated by its stability under a planned series of reaction conditions and the ease with which it can be selectively removed. Benzyl, Boc, and Fmoc groups offer distinct advantages and are governed by fundamentally different chemical principles.
The Benzylamine (Bn) Group: Robust and Versatile
The benzyl group is one of the earliest and most reliable amine protecting groups. It is typically introduced via an Sₙ2 reaction using a benzyl halide (e.g., benzyl bromide or chloride) in the presence of a mild base.[4]
-
Protection Mechanism: The primary or secondary amine acts as a nucleophile, displacing the halide from the benzyl reagent. The resulting N-benzyl amine is significantly less nucleophilic and basic than the parent amine due to the steric bulk and electronic properties of the benzyl group. Over-alkylation can be a challenge, as the newly formed secondary amine can be more nucleophilic than the starting primary amine, potentially leading to the formation of a dibenzyl amine.[4] Careful control of stoichiometry and reaction conditions is therefore critical.
-
Deprotection Mechanism: The key advantage of the benzyl group is its stability to a wide range of conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents. Removal is most commonly and cleanly achieved through catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon), which cleaves the C-N bond to yield the free amine and toluene as a volatile, easily removed byproduct.
Commercial Reagent 1: Di-tert-butyl dicarbonate (Boc₂O)
The tert-butyloxycarbonyl (Boc) group is arguably the most widely used protecting group for amines in non-peptide chemistry due to its ease of introduction and mild, acid-labile removal.[5]
-
Protection Mechanism: Boc anhydride reacts readily with amines in the presence of a base (like NaOH, NaHCO₃, or DMAP) to form a carbamate. The reaction is generally high-yielding and clean.[5] The resulting Boc-protected amine is non-basic and stable to a wide array of nucleophilic and basic conditions.
-
Deprotection Mechanism: The Boc group is prized for its lability under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent rapidly cleaves the carbamate.[5] The mechanism proceeds via the formation of a stable tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutylene, releasing the free amine and carbon dioxide. This orthogonality makes it ideal for syntheses requiring the use of base-labile protecting groups elsewhere.
Commercial Reagent 2: 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS), primarily due to its unique base-lability.
-
Protection Mechanism: Fmoc-Cl reacts with amines under basic conditions (e.g., NaHCO₃ or DIPEA) to form a stable carbamate linkage. The reaction is typically fast and efficient.
-
Deprotection Mechanism: The defining feature of the Fmoc group is its cleavage under mild, non-hydrolytic basic conditions. Treatment with a secondary amine, most commonly piperidine in a polar aprotic solvent like DMF, triggers a β-elimination (E1cB) mechanism. The acidic proton at the C9 position of the fluorenyl system is abstracted, leading to the collapse of the carbamate and release of the free amine, carbon dioxide, and a dibenzofulvene-piperidine adduct. This mild deprotection condition allows for the preservation of acid-labile functionalities, making it orthogonal to the Boc group.
Head-to-Head Performance Comparison
The choice between these reagents is a strategic one, based on the planned synthetic route and the chemical environment the protected amine must endure.
| Feature | N-Benzyl (Bn) | N-Boc | N-Fmoc |
| Reagent Type | Benzyl Halide (e.g., BnBr) | Di-tert-butyl dicarbonate (Boc₂O) | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) |
| Protection Conditions | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF), RT to elevated temp. | Base (e.g., NaOH, DMAP), Solvent (e.g., THF, Dioxane, H₂O), RT | Base (e.g., NaHCO₃, DIPEA), Solvent (e.g., Dioxane/H₂O, DMF), RT |
| Typical Yields | Good to excellent, but risk of over-alkylation.[6] | Excellent, generally very clean.[5] | Excellent, widely used in automated synthesis. |
| Stability (Protected Amine) | Stable: Strong acids, strong bases, organometallics, most redox agents. | Stable: Strong bases, catalytic hydrogenation, most nucleophiles. | Stable: Acids (e.g., TFA), catalytic hydrogenation. |
| Lability (Protected Amine) | Labile: Catalytic Hydrogenolysis (H₂/Pd-C), dissolving metal reduction (Na/NH₃). | Labile: Strong acids (TFA, HCl).[5] | Labile: Bases (e.g., 20% Piperidine in DMF). |
| Key Byproducts | Toluene (from hydrogenolysis) | Isobutylene, CO₂, t-butanol | Dibenzofulvene adduct, CO₂ |
| Orthogonality | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Bn, Cbz) groups. | Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Bn, Cbz) groups. |
| Primary Application | General organic synthesis where robust protection is needed. | General synthesis, protecting group strategies. | Solid-phase peptide synthesis, protection of sensitive molecules. |
Experimental Protocols and Workflows
Trustworthy protocols are self-validating. The procedures below are representative of standard laboratory practice for the protection and deprotection of a model primary amine, benzylamine.
General Experimental Workflow
The following diagram outlines a generalized workflow for the protection of an amine, followed by a subsequent reaction and deprotection.
Caption: Generalized workflow for amine protection, transformation, and deprotection.
Protocol 1: N-Boc Protection of Benzylamine
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add benzylamine (1.0 eq) and dissolve in a 1:1 mixture of Dioxane and Water.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Cool the mixture to 0 °C in an ice bath.
-
Reaction: Add 1M aqueous sodium hydroxide (NaOH) solution (1.5 eq) dropwise, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Upon completion, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine.
Protocol 2: N-Boc Deprotection
-
Setup: Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize excess acid. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine.
Protocol 3: N-Benzylation of a Primary Amine
-
Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) in acetonitrile (ACN).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) followed by the dropwise addition of benzyl bromide (BnBr, 1.05 eq). Caution: Benzyl bromide is a lachrymator.
-
Reaction: Heat the mixture to 60 °C and stir for 12-16 hours, monitoring by TLC for the disappearance of the starting amine and the formation of both mono- and di-benzylated products.
-
Workup: Cool the reaction to room temperature and filter off the base. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to separate the desired mono-benzylated product from the di-benzylated byproduct and unreacted starting material.
Protocol 4: N-Benzyl Deprotection (Hydrogenolysis)
-
Setup: Dissolve the N-benzyl amine (1.0 eq) in methanol (MeOH) or ethanol (EtOH) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 5-10 mol% Pd) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen three times. Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-24 hours.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Application Focus: Strategic Choice in a Multi-Step Pathway
Consider a synthetic route where an amine-containing fragment must undergo an ester saponification followed by a Grignard reaction. The choice of amine protection is critical for success.
Caption: Decision pathway for amine protection in a multi-step synthesis.
-
Analysis of the Pathway:
-
Path A (Boc Protection): The Boc group is stable to the basic conditions of saponification (LiOH) and the nucleophilic Grignard reagent. It can be cleanly removed with TFA at the end. This is a viable strategy.
-
Path B (Fmoc Protection): The Fmoc group would be immediately cleaved during the ester saponification step, which uses a strong base (LiOH). This would expose the free amine, leading to undesired side reactions. This strategy fails.
-
Path C (Benzyl Protection): The Benzyl group is exceptionally stable to both the strong base of saponification and the Grignard reagent. It can be removed at the end via hydrogenolysis, which will not affect the newly formed tertiary alcohol. This is also a viable and often preferred strategy if subsequent steps involve acidic conditions that would cleave a Boc group.
-
-
Causality Behind the Choice: The decision hinges on the stability of the protecting group to the planned downstream reagents. The base-lability of Fmoc makes it unsuitable for a route involving saponification. Both Boc and Benzyl groups are suitable, but the choice between them would depend on other factors. If the final molecule is sensitive to strong acid, the Benzyl group would be superior. If the molecule contains other functional groups sensitive to hydrogenolysis (e.g., alkenes, alkynes, or other benzyl ethers), the Boc group would be the better choice.
Conclusion and Recommendations
The selection of an amine protecting group is a critical decision that can determine the success or failure of a synthetic campaign.
-
The N-Benzyl group offers robust protection, stable to a wide range of chemical conditions, making it a workhorse for complex syntheses that do not involve catalytic hydrogenation. Its primary drawback is the potential for over-alkylation and the sometimes harsh conditions required for its removal.
-
The N-Boc group provides an excellent balance of stability and mild, acid-labile deprotection. Its clean reaction profiles and orthogonality to base-labile and hydrogenolysis-labile groups have made it the most common choice in modern organic synthesis.
-
The N-Fmoc group is a specialized tool, indispensable in peptide synthesis and other areas where extreme sensitivity to acid necessitates a base-labile protecting group.
For researchers, scientists, and drug development professionals, the optimal choice is rarely universal. It requires a careful, forward-looking analysis of the entire synthetic sequence. By understanding the fundamental mechanisms, stability profiles, and orthogonality of these key reagents, chemists can navigate the complexities of synthesis with greater confidence and efficiency.
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Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved January 15, 2026, from [Link]
-
Journal of Chemical Education. (n.d.). The Gabriel synthesis of benzylamine: An undergraduate organic experiment. ACS Publications. Retrieved January 15, 2026, from [Link]
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YouTube. (2020). Amine Synthesis via SN2. Retrieved January 15, 2026, from [Link]
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-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved January 15, 2026, from [Link]
-
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-
Chemical Reviews. (n.d.). Biobased Amines: From Synthesis to Polymers; Present and Future. Retrieved January 15, 2026, from [Link]
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National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved January 15, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of protected primary amines. Retrieved January 15, 2026, from [Link]
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National Institutes of Health. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). (A) Selected benzyl amine-containing examples of FDA-approved.... Retrieved January 15, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (2-Sec-butoxybenzyl)amine for Laboratory Professionals
This document provides a detailed, step-by-step guide for the safe handling and compliant disposal of (2-Sec-butoxybenzyl)amine. As a substituted benzylamine, this compound requires management as a hazardous chemical waste stream from the point of generation to its final disposition. The procedures outlined herein are grounded in established safety protocols and regulatory standards set forth by the U.S. Environmental Protection Agency (EPA) to ensure the protection of laboratory personnel and the environment.
Hazard Identification and Waste Characterization
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed by the EPA[2][3]. This compound waste falls into the "characteristic" waste category primarily due to its corrosivity.
Table 1: Anticipated Hazard Profile of this compound
| Hazard Class | Description | Justification & Causality |
|---|---|---|
| Corrosivity | Causes severe skin burns and eye damage[1]. | The amine functional group imparts a basic character, making the compound corrosive to biological tissues and certain materials. This is the primary driver for its classification as a hazardous waste under RCRA[3]. |
| Acute Toxicity | Harmful if swallowed or in contact with skin[1]. | Amines can be toxic, and skin absorption is a potential route of exposure. |
| Combustibility | Combustible liquid[1]. | The organic structure makes it susceptible to ignition at elevated temperatures. |
| Environmental | Harmful to aquatic life[1]. | Release into the sanitary sewer system can disrupt aquatic ecosystems, making drain disposal unacceptable[3]. |
Immediate Safety and Personal Protective Equipment (PPE)
Handling this compound waste requires strict adherence to safety protocols to prevent chemical exposure. All handling operations should occur in a well-ventilated area, preferably within a chemical fume hood.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes that can cause severe eye damage[1]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause chemical burns and toxic effects[1]. Gloves must be inspected before use. |
| Body Protection | A fully buttoned, flame-resistant laboratory coat. | Protects skin from accidental contact and provides a barrier against splashes. |
| Respiratory | Use in a certified chemical fume hood. | Avoids inhalation of vapors or aerosols[4]. |
Step-by-Step Waste Disposal Protocol
The disposal of this compound must follow the "cradle-to-grave" principle of hazardous waste management mandated by RCRA[5][6]. Under no circumstances should this chemical be disposed of via sanitary sewer or in the regular trash [3][7].
Part A: Waste Collection at the Point of Generation (Satellite Accumulation Area)
A Satellite Accumulation Area (SAA) is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area[3][8].
-
Select an Appropriate Waste Container:
-
Use a chemically compatible, leak-proof container with a secure, screw-top lid. High-density polyethylene (HDPE) carboys are preferred for liquid waste[2].
-
Ensure the container is in good condition, free of cracks or external contamination.
-
Never use food-grade containers, beakers, or flasks for waste accumulation[2].
-
-
Segregate the Waste Stream:
-
Dedicate a specific container for this compound and compatible amine-containing wastes.
-
Do not mix with incompatible waste streams such as strong acids (violent reaction), oxidizers, or halogenated organic solvents unless a specific compatibility assessment has been performed by your institution's Environmental Health and Safety (EHS) department.
-
-
Label the Container Correctly:
-
As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's EHS department.
-
The label must include the words "Hazardous Waste" and the full chemical name: "this compound" [8]. Do not use abbreviations.
-
List all constituents by percentage.
-
-
Maintain Proper Storage Conditions:
-
Keep the container closed at all times , except when adding waste. This is a common and critical EPA violation[2].
-
Store the container in a designated SAA within the laboratory, under the direct control of lab personnel[9].
-
Utilize secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks or spills[7].
-
Part B: Managing Accumulation and Requesting Pickup
-
Monitor Waste Volume:
-
Request a Waste Pickup:
-
Once the container is nearly full or has been accumulating for a specified time (often up to 12 months in an SAA), contact your institution's EHS department to schedule a waste pickup[3].
-
EHS personnel will transport the waste from the SAA to a Central Accumulation Area (CAA) to await pickup by a licensed hazardous waste disposal vendor[8].
-
Disposal Workflow Diagram
The following diagram illustrates the compliant disposal pathway for this compound from the laboratory bench to final disposition.
Caption: Workflow for the compliant disposal of this compound waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as outlined in Table 2 before attempting to clean the spill.
-
Contain the Spill: Gently cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent[10].
-
Collect Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools[11].
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of Cleanup Waste: All materials used for cleanup (absorbent, wipes, contaminated PPE) must be placed in the hazardous waste container, sealed, and disposed of as this compound waste[10].
-
Report: Report the spill to your laboratory supervisor and EHS department according to your institution's policy.
References
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
- EPA tweaks hazardous waste rules for academic labs. (2008). Chemistry World.
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Safety Data Sheet - Benzylamine. (2025). Sigma-Aldrich.
- Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety.
- Part G: Chemical Disposal Procedures. UW-La Crosse.
- Resource Conservation and Recovery Act (RCRA) Overview. (2025). U.S. Environmental Protection Agency.
- Chemical waste guidelines. (2024). University of Minnesota Health, Safety & Risk Management.
- Summary of the Resource Conservation and Recovery Act. (2025). U.S. Environmental Protection Agency.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Proper Disposal of Bis(2-nitrophenyl)
- Chemical Safety Data Sheet MSDS / SDS - 2-N-BUTOXYBENZALDEHYDE. (2025). ChemicalBook.
- 2-Butoxyethanol - SAFETY D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
